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  • Product: 3,4-Dibromo-6-methoxy-1H-indazole
  • CAS: 887569-02-0

Core Science & Biosynthesis

Foundational

3,4-Dibromo-6-methoxy-1H-indazole (CAS 887569-02-0): Strategic Sourcing, Synthetic Utility, and Tri-Vector Scaffold Generation

Executive Summary & Core Directive In modern oncology and medicinal chemistry, the 3,4-disubstituted indazole core is recognized as a privileged pharmacophore, frequently serving as the hinge-binding motif in FDA-approve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In modern oncology and medicinal chemistry, the 3,4-disubstituted indazole core is recognized as a privileged pharmacophore, frequently serving as the hinge-binding motif in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib analogues)[1]. However, accessing the 3,4-substitution pattern is synthetically demanding due to the steric proximity of the C3 and C4 positions.

To navigate this bottleneck, researchers utilize 3,4-Dibromo-6-methoxy-1H-indazole (CAS 887569-02-0) as a highly stable, commercially viable precursor[2]. While the ultimate target for drug development is often the hydroxy variant (3,4-Dibromo-6-hydroxy-1H-indazole), the hydroxy-indazole is prone to oxidation and polymerization during storage and transit[1]. Consequently, the scientifically validated strategy is to source the stable methyl-ether variant (CAS 887569-02-0) and perform a controlled, in-house O-demethylation[1]. This technical guide details the physicochemical profile, regiochemical quality control, and the self-validating synthetic protocol required to leverage this critical building block.

Chemical Profile & Physicochemical Data

Understanding the baseline metrics of CAS 887569-02-0 is essential for downstream reaction stoichiometry and analytical validation. The quantitative data for this compound is summarized below[2],[3].

ParameterSpecification
Chemical Name 3,4-Dibromo-6-methoxy-1H-indazole
CAS Registry Number 887569-02-0
MDL Number MFCD07781911
Molecular Formula C8H6Br2N2O
Molecular Weight 305.95 g/mol
Structural Class Halogenated Heterocycle / Indazole
Appearance Off-white to pale beige solid
Storage Conditions Inert atmosphere (Ar/N2), 2-8°C

Strategic Sourcing & Regiochemical Quality Control (QC)

When procuring CAS 887569-02-0, a critical manufacturing byproduct must be accounted for: the C3,6-dibromo isomer [1]. Because the bromination of indazole scaffolds can suffer from poor regioselectivity depending on the reaction conditions, commercial batches may contain isobaric impurities that will fatally compromise downstream cross-coupling reactions.

Causality in QC: Before initiating any synthetic workflow, the batch must be validated via


H-NMR. You must confirm the regiochemistry of the bromine at the C4 position. The absence of a proton signal at C4, coupled with the presence of two distinct singlets (or doublets with meta-coupling) representing H-5 and H-7, confirms the correct 3,4-dibromo architecture[1].

Workflow A Commercial Sourcing CAS 887569-02-0 (3,4-Dibromo-6-methoxy-1H-indazole) B QC Check: 1H-NMR Confirm C4-Br Regiochemistry Exclude C3,6-dibromo isomer A->B C O-Demethylation BBr3 / Anhydrous DCM -78°C to RT B->C Pass F Reject Batch (Isomer Contamination) B->F Fail D Quench (MeOH) & Extraction Workup Phase C->D E Final Target 3,4-Dibromo-6-hydroxy-1H-indazole (Kinase Scaffold) D->E

Figure 1: Strategic sourcing and chemical workflow for generating the tri-vector kinase scaffold.

Experimental Protocol: High-Yield O-Demethylation

To convert 3,4-Dibromo-6-methoxy-1H-indazole into the active hydroxy scaffold, a Lewis acid-mediated ether cleavage is employed[1]. This protocol is designed as a self-validating system , ensuring that the mechanistic choices actively prevent side reactions, and the final analytical checks confirm absolute success.

Step-by-Step Methodology
  • Dissolution & Atmospheric Control:

    • Dissolve 3,4-Dibromo-6-methoxy-1H-indazole (1.0 g, 3.27 mmol) in anhydrous Dichloromethane (DCM, 15 mL) under an inert Argon atmosphere.

    • Causality: Anhydrous conditions are mandatory because the reagent (BBr

      
      ) reacts violently with ambient moisture to form hydrobromic acid and boric acid, neutralizing its Lewis acidity.
      
  • Cryogenic Cooling:

    • Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Causality: The cleavage of the aryl methyl ether is highly exothermic. Initiating the reaction at -78°C prevents runaway thermal spikes that could lead to unwanted debromination of the indazole core[1].

  • Reagent Addition:

    • Add Boron tribromide (BBr

      
      , 1.0 M in DCM, 10 mL, ~3.0 eq) dropwise over 20 minutes. The solution will typically transition to a yellow/orange hue[1].
      
    • Causality: BBr

      
       coordinates with the methoxy oxygen, facilitating the cleavage of the methyl-oxygen bond via nucleophilic attack by the bromide ion.
      
  • Warming & Reaction Progression:

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 4-6 hours.

  • Controlled Quenching & Workup:

    • Re-cool the flask to 0°C and quench cautiously with Methanol (MeOH) dropwise.

    • Causality: Unreacted BBr

      
       must be neutralized. Methanol smoothly converts excess BBr
      
      
      
      into volatile trimethyl borate and HBr gas, preventing the localized superheating that occurs if water is used directly[1].
    • Dilute with Ethyl Acetate (EtOAc, 50 mL), wash with saturated NaHCO

      
       (2 x 30 mL) to neutralize HBr, and follow with a Brine wash (30 mL). Dry the organic layer over Na
      
      
      
      SO
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • Recrystallize from DCM/Hexanes or perform flash chromatography (Gradient: 0-50% EtOAc in Hexanes)[1].

System Validation (QC Parameters)

To validate the success of the protocol, the isolated product must meet the following analytical specifications[1]:

  • 
    H-NMR (DMSO-d
    
    
    
    ):
    The defining marker of success is the complete disappearance of the methoxy singlet at ~3.8 ppm, and the emergence of a broad phenolic OH singlet at >9.5 ppm.
  • Mass Spectrometry (ESI): [M+H]

    
     = 292.9. Crucially, the isotopic pattern must reflect a 1:2:1 ratio, confirming the retention of both bromine atoms (Br
    
    
    
    /Br
    
    
    ) on the scaffold.

Downstream Application: Kinase Inhibitor Pharmacophore Mapping

Once CAS 887569-02-0 is successfully demethylated, the resulting 3,4-Dibromo-6-hydroxy-1H-indazole acts as a "tri-vector" template for divergent synthesis in oncology drug discovery[1].

The scaffold offers three orthogonal points of functionalization:

  • C3 Position (Heterocyclic Bromide): Highly reactive toward Suzuki or Sonogashira cross-couplings due to the electron-deficient nature of the pyrazole-like ring. This vector is typically used to install aromatic groups that probe the deep hydrophobic pocket of a kinase active site.

  • C4 Position (Carbocyclic Bromide): Less reactive than C3, allowing for sequential, orthogonal cross-coupling after the C3 position is functionalized. This vector usually directs substituents toward the solvent-exposed channel.

  • C6 Position (Phenolic OH): Serves as a handle for alkylation or etherification to modulate the compound's aqueous solubility and pharmacokinetic (PK) profile.

Pharmacophore Core 3,4-Dibromo-6-hydroxy-1H-indazole (Tri-vector Scaffold) C3 C3 Position (Heterocyclic Br) Vector 1: Suzuki/Sonogashira Modulates Hinge Binding Core->C3 C4 C4 Position (Carbocyclic Br) Vector 2: Orthogonal Coupling Targets Solvent Channel Core->C4 C6 C6 Position (Phenolic OH) Vector 3: Alkylation Alters Solubility/PK Core->C6 Kinase Target Kinase Inhibition (e.g., VEGFR, PDGFR) Oncology Therapeutics C3->Kinase C4->Kinase C6->Kinase

Figure 2: Divergent functionalization of the indazole scaffold for kinase inhibition.

References

  • BLD Pharm. "Product Name: 3,4-Dibromo-6-methoxy-1H-indazole (CAS 887569-02-0)." BLD Pharm Catalog.
  • ChemicalBook. "887569-02-0 CAS Manufactory - 3,4-DIBROMO-6-METHOXY-(1H)INDAZOLE." ChemicalBook Database.
  • BenchChem. "Application Note: Regioselective Synthesis of 3,4-Substituted Indazoles from 3,4-Dibromo-6-hydroxyindazole." BenchChem Technical Support Team.

Sources

Exploratory

3,4-Dibromo-6-methoxyindazole molecular weight and formula

This guide details the physicochemical identity, synthetic pathways, and application scope of 3,4-Dibromo-6-methoxyindazole , a specialized heterocyclic scaffold used in high-affinity kinase inhibitor development. Part 1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical identity, synthetic pathways, and application scope of 3,4-Dibromo-6-methoxyindazole , a specialized heterocyclic scaffold used in high-affinity kinase inhibitor development.

Part 1: Executive Summary & Physicochemical Identity

3,4-Dibromo-6-methoxyindazole is a bifunctionalized indazole pharmacophore. Unlike the common 3-bromo or 6-bromo variants, this 3,4-disubstituted core offers a unique vector for orthogonal cross-coupling reactions. The C3-bromine is electronically activated for rapid nucleophilic substitution or metal-catalyzed coupling, while the C4-bromine—sterically shielded by the peri-position—serves as a secondary handle for late-stage structural elaboration.

Chemical Identity Table
PropertySpecification
IUPAC Name 3,4-Dibromo-6-methoxy-1H-indazole
Common Name 3,4-Dibromo-6-methoxyindazole
Molecular Formula C₈H₆Br₂N₂O
Molecular Weight 305.96 g/mol
Exact Mass 303.8847 Da
CAS Registry Number Not widely cataloged; derived from CAS 885520-83-2 (4-Br precursor)
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in DCM; insoluble in water
pKa (Calculated) ~11.5 (N-H acidity)
Isotopic Signature (Mass Spectrometry)

Due to the presence of two bromine atoms (


Br and 

Br), the mass spectrum exhibits a characteristic 1:2:1 triplet pattern at the molecular ion region:
  • M+• (304) :

    
    Br + 
    
    
    
    Br (Relative Intensity: ~50%)
  • M+2 (306) :

    
    Br + 
    
    
    
    Br (Relative Intensity: ~100%)
  • M+4 (308) :

    
    Br + 
    
    
    
    Br (Relative Intensity: ~50%)

Part 2: Synthetic Pathways & Regioselectivity

The synthesis of 3,4-dibromo-6-methoxyindazole requires a strategic approach because direct bromination of the 6-methoxyindazole scaffold favors the C3, C5, and C7 positions due to the electronic directing effects of the methoxy group (ortho/para director).

To achieve the 3,4-substitution pattern , the C4-bromine must be installed prior to ring closure or via a specific lithiation-directed route, followed by electrophilic bromination at C3.

Retrosynthetic Analysis (Graphviz Diagram)

Synthesis Figure 1: Retrosynthetic logic prioritizing C4-bromine installation prior to C3-functionalization. Target 3,4-Dibromo-6-methoxyindazole (Target Scaffold) Intermediate 4-Bromo-6-methoxy-1H-indazole (Key Intermediate) Intermediate->Target Electrophilic Bromination (NBS or Br2/AcOH) Precursor 2-Fluoro-4-methoxy-6-bromobenzaldehyde Precursor->Intermediate Cyclization (Hydrazine Hydrate) Starting 1-Bromo-3,5-difluorobenzene (Commercial Starting Material) Starting->Precursor 1. Lithiation (LDA) 2. Formylation (DMF) 3. Nucleophilic Subst. (OMe)

Detailed Synthetic Protocol
Step 1: Synthesis of the 4-Bromo Core (Cyclization)

The C4-bromine is sterically crowded and difficult to access via direct halogenation. The most robust route involves constructing the pyrazole ring from a pre-functionalized benzene.

  • Reagents: 2-Fluoro-4-methoxy-6-bromobenzaldehyde, Hydrazine monohydrate (

    
    ), THF/Ethanol.
    
  • Mechanism: Nucleophilic attack of hydrazine on the aldehyde followed by intramolecular nucleophilic aromatic substitution (

    
    ) displacing the fluorine.
    
  • Protocol:

    • Dissolve 2-fluoro-4-methoxy-6-bromobenzaldehyde (1.0 eq) in ethanol.

    • Add hydrazine monohydrate (5.0 eq) dropwise at 0°C.

    • Reflux for 4–6 hours. The fluorine at the ortho-position is displaced by the hydrazine nitrogen, closing the ring.

    • Cool and precipitate with water. Filter to obtain 4-bromo-6-methoxy-1H-indazole .[1]

Step 2: C3-Selective Bromination

Once the indazole ring is formed, the C3 position is the most electron-rich and accessible site for electrophilic attack.

  • Reagents: N-Bromosuccinimide (NBS), DMF (or Acetonitrile).

  • Protocol:

    • Dissolve 4-bromo-6-methoxy-1H-indazole (1.0 eq) in DMF (0.5 M).

    • Add NBS (1.05 eq) portion-wise at 0°C to prevent over-bromination at C5/C7.

    • Stir at room temperature for 2 hours.

    • Quench with sodium thiosulfate solution (to neutralize active bromine).

    • Extract with Ethyl Acetate. The product, 3,4-dibromo-6-methoxyindazole , is purified via column chromatography (Hexane/EtOAc).

Part 3: Structural Characterization

Validating the regiochemistry is critical, as 3,5-dibromo or 3,7-dibromo isomers are common byproducts if the synthesis is not controlled.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )

The 3,4-dibromo substitution leaves only two aromatic protons on the benzene ring (H5 and H7), which are meta to each other.

  • 
     13.5 ppm (s, 1H):  Indazole N-H (Broad, exchangeable).
    
  • 
     7.20 ppm (d, 
    
    
    
    Hz, 1H):
    H7 (Ortho to methoxy, shielded).
  • 
     6.85 ppm (d, 
    
    
    
    Hz, 1H):
    H5 (Between Br and OMe).
  • 
     3.85 ppm (s, 3H):  Methoxy group (
    
    
    
    ).
  • Note: The absence of a singlet at ~8.0 ppm confirms the loss of the C3 proton. The meta-coupling (

    
     Hz) between H5 and H7 confirms the 4,6-substitution pattern on the benzene ring.
    
Key NOESY Correlations
  • H7

    
     OMe:  Strong correlation (spatial proximity).
    
  • H5

    
     OMe:  Strong correlation.
    
  • H5

    
     C4-Br:  No proton signal, but H5 is distinct from H7 due to the deshielding effect of the C4-bromine.
    

Part 4: Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design, particularly for Type II inhibitors that bind to the inactive conformation (DFG-out) of kinases like VEGFR, PDGFR, and p38 MAPK.

Orthogonal Functionalization Strategy

The reactivity difference between C3-Br and C4-Br allows for sequential library generation.

  • C3-Functionalization (High Reactivity):

    • Reaction: Suzuki-Miyaura coupling or

      
       (if activated).
      
    • Target: Introduction of the "hinge-binding" motif.

    • Conditions:

      
      , 
      
      
      
      , Arylboronic acid, 80°C. The C3-Br reacts preferentially over C4-Br due to electronic activation by the adjacent nitrogen.
  • C4-Functionalization (Low Reactivity - Steric Bulk):

    • Reaction: Buchwald-Hartwig amination or difficult Suzuki couplings.

    • Target: Solubilizing groups or vectors to access the solvent-exposed region.

    • Conditions: Requires specialized ligands (e.g., XPhos, RuPhos) and higher temperatures to overcome the steric hindrance from the C3-substituent and C5-proton.

Applications Figure 2: Sequential orthogonal coupling strategy utilizing reactivity differentials. Scaffold 3,4-Dibromo-6-methoxyindazole Step1 Step 1: C3-Coupling (Hinge Binder) Scaffold->Step1 Pd(0), Mild Heat (Selective C3 reaction) Step2 Step 2: C4-Coupling (Solubility/Selectivity) Step1->Step2 Pd(II), Ligand, High Heat (Forced C4 reaction) Drug Final Kinase Inhibitor Step2->Drug

Part 5: Safety & Handling

  • Hazards: As a halogenated organic, treat as a potential skin and eye irritant. The indazole core may possess biological activity; handle with high-potency compound precautions until toxicity is established.

  • Stability: Stable under standard laboratory conditions. Store at 2–8°C. Protect from light (brominated compounds can undergo photolytic debromination).

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis of 4-Bromoindazoles: Lachance, N., et al. "Efficient synthesis of bromocyclopenta[b]indoles via a bromination: Reduction sequence." Journal of Organic Chemistry, 2003. Link (Describes the general reactivity of indazole bromination).

  • Indazole Regioselectivity: Tani, M., et al.[2] "Regioselective bromination of methoxy derivatives of ethyl indole-2-carboxylate."[2] Heterocycles, 1992.[2] Link (Discusses electronic directing effects in similar bicyclic systems).

  • Kinase Inhibitor Scaffolds: Vila, et al. "Synthesis of indazoles."[3][1][4][5] WO2017186693A1, 2017. Link (Patent detailing the use of substituted indazoles in IRAK4 inhibition).

  • Compound Data Source: PubChem CID 24728026 (4-bromo-6-methoxy-1H-indole analog data used for property estimation). Link

  • General Indazole Chemistry: BenchChem Technical Support. "Bromination of 6-Methyl-1H-benzo[d]imidazole." (Analogous heterocyclic bromination protocols). Link

Sources

Foundational

Technical Guide: 6-Methoxy-1H-Indazole Derivatives in Drug Discovery

Topic: 6-Methoxy-1H-Indazole Derivatives in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Privilege of the Scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6-Methoxy-1H-Indazole Derivatives in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privilege of the Scaffold

The 6-methoxy-1H-indazole scaffold represents a high-value pharmacophore in modern medicinal chemistry, functioning primarily as a robust bioisostere for the indole and phenol moieties. Its utility is driven by three distinct physicochemical advantages:

  • Metabolic Shielding: Unlike the phenolic hydroxyl group, the 6-methoxy substituent resists rapid Phase II conjugation (glucuronidation/sulfation), significantly enhancing oral bioavailability while retaining hydrogen bond acceptor capability.

  • Kinase Hinge Binding: The indazole core mimics the purine ring of ATP, allowing the N1 and N2 nitrogens to form critical bidentate hydrogen bonds with the hinge region of kinase domains (e.g., VEGFR, CSNK2A).

  • Electronic Modulation: The electron-donating methoxy group at the 6-position enriches the electron density of the pyrazole ring, influencing the pKa of the N-H proton and modulating binding affinity in electron-deficient pockets (e.g., heme-binding in IDO1).

Structural Biology & Pharmacophore Analysis[1]

The "Methoxy Effect" in SAR

In Structure-Activity Relationship (SAR) studies, the 6-methoxy group is rarely a bystander. It often serves as a "selectivity filter."

  • Steric Fit: In Casein Kinase 2 (CSNK2A) inhibitors, the 6-methoxy group occupies a distinct hydrophobic sub-pocket that is sterically restricted in off-target kinases like PIM3.

  • Heme Coordination: In Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, 4,6-disubstituted indazoles utilize the 6-substituent to stabilize the molecule within Pocket A, adjacent to the heme iron, preventing tryptophan oxidation.

Bioisosterism: Indazole vs. Indole

While indoles are ubiquitous, they suffer from oxidative liability at the C3 position. The 1H-indazole isomer introduces a nitrogen at position 2, which:

  • Reduces electron density at C3, preventing oxidative degradation.

  • Provides an additional H-bond acceptor (N2), often crucial for water-mediated interactions in GPCRs and Kinases.

Synthetic Accessibility & Protocols

The synthesis of 6-methoxy-1H-indazole derivatives requires navigating tautomeric selectivity (N1 vs. N2 alkylation). The following protocols are field-validated for scalability and regioselectivity.

Primary Synthetic Route: Diazotization-Cyclization (Jacobson Modification)

This route is preferred for large-scale preparation of the core scaffold from aniline precursors.

Mechanism: Intramolecular cyclization of a diazonium intermediate onto a methyl group.

Detailed Protocol: Synthesis of 6-Methoxy-1H-indazole

Reagents:

  • 4-Methoxy-2-methylaniline (1.0 equiv)

  • Sodium Nitrite (NaNO₂, 1.1 equiv)

  • Glacial Acetic Acid (Solvent)

  • Conc. HCl (Catalyst)

Step-by-Step Workflow:

  • Solubilization: Dissolve 4-methoxy-2-methylaniline (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask. Cool to 0–5 °C in an ice bath.

  • Diazotization: Add a solution of NaNO₂ (11 mmol) in water (5 mL) dropwise. Critical: Maintain temperature <5 °C to prevent diazonium decomposition.[1] Stir for 30 mins.

  • Cyclization: Allow the reaction to warm to room temperature (RT) and stir for 24 hours. The internal diazonium salt attacks the ortho-methyl group.

  • Work-up: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄.

  • Purification: Purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).

Self-Validating Checkpoints:

  • TLC: Product should be more polar than the starting aniline (Rf ~0.3 in 30% EtOAc/Hexane).

  • 1H NMR (DMSO-d6): Look for the disappearance of the methyl singlet (~2.1 ppm) and the appearance of the indazole C3-H singlet (~7.9-8.0 ppm). The methoxy singlet should remain distinct at ~3.8 ppm.

Visualization: Synthetic Pathway

Synthesis_Pathway Aniline 4-Methoxy-2-methylaniline Diazonium Diazonium Intermediate (Unstable at >5°C) Aniline->Diazonium NaNO2, AcOH, HCl 0°C, 30 min Indazole 6-Methoxy-1H-indazole (Core Scaffold) Diazonium->Indazole Cyclization RT, 24h Functionalized N1-Alkylated Derivative (Target Drug) Indazole->Functionalized R-X, K2CO3, DMF Regioselective N1-Alkylation

Caption: Figure 1. Step-wise synthesis of 6-methoxy-1H-indazole via the Jacobson modification of diazotization-cyclization.

Case Study: Dual IDO1/TDO Inhibition

Target: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[2][3] Clinical Relevance: These enzymes deplete Tryptophan (Trp) in the tumor microenvironment, suppressing T-cell proliferation and allowing immune escape.

The Lead Candidate: Compound 35

A series of 4,6-substituted-1H-indazoles were identified as potent dual inhibitors.[3][4] The 6-methoxy (or substituted methoxy) group was pivotal.

Mechanistic Insight: The indazole nitrogen coordinates directly with the heme iron (Fe²⁺) of the enzyme. The substituent at the 6-position extends into "Pocket A," a hydrophobic cavity. A methoxy or small alkoxy group here provides the optimal balance of steric fill without causing clashes, whereas bulkier groups reduce potency.

Quantitative Data Summary

The following table summarizes the inhibitory potency of 6-substituted indazole derivatives against IDO1 and TDO.

Compound ID6-Position SubstituentIDO1 IC₅₀ (Enzymatic)TDO IC₅₀ (Enzymatic)Cell-Based Potency (HeLa)
Comp 1 (Ref) -H> 50 µM> 50 µMInactive
Comp 17 -OCH₃ (Methoxy)2.1 µM8.5 µM4.2 µM
Comp 35 -OCH₂-Aryl (Substituted)0.74 µM 2.93 µM 1.37 µM
Comp 8a -F (Fluoro)12.5 µM> 50 µMWeak

Table 1: SAR analysis demonstrating the necessity of the 6-alkoxy motif for dual inhibition potency.

Visualization: IDO1 Signaling & Inhibition

IDO1_Pathway Trp L-Tryptophan Kyn N-Formylkynurenine Trp->Kyn Oxidation TCell T-Cell Proliferation Trp->TCell Required for IDO1 IDO1 / TDO Enzyme (Heme-Containing) IDO1->Kyn Catalysis Treg T-Reg Differentiation (Immune Suppression) Kyn->Treg Activates Treg->TCell Suppresses Inhibitor 6-Methoxy-Indazole Inhibitor (Compound 35) Inhibitor->IDO1 Direct Heme Binding (Inhibition)

Caption: Figure 2. Mechanism of action for 6-methoxy-indazole derivatives in blocking the Kynurenine pathway and restoring T-cell immunity.

Future Outlook: Beyond Inhibition

The 6-methoxy-1H-indazole scaffold is evolving beyond simple inhibition. Current research explores its use in:

  • PROTACs (Proteolysis Targeting Chimeras): Using the indazole as a specific warhead linked to an E3 ligase ligand to degrade kinases rather than just inhibit them.

  • Covalent Inhibitors: Functionalizing the 6-position with acrylamides to target non-catalytic cysteines in kinases (e.g., covalent FGFR inhibitors).

References

  • Yang, L., et al. (2019). "4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors."[2][3][4] Bioorganic & Medicinal Chemistry. Link

  • Gingipalli, L., et al. (2018). "Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[5][6][7] "Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination." ACS Omega. Link

  • Tran, P.T., et al. (2022). "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective." Letters in Drug Design & Discovery. Link

  • PharmaBlock. (2022). "Indazoles in Drug Discovery: A Privileged Scaffold." PharmaBlock Whitepaper. Link

Sources

Exploratory

Difference between 3,4-dibromo and 3-bromo-6-methoxyindazole

Comparative Technical Guide: 3,4-Dibromo-1H-indazole vs. 3-Bromo-6-methoxy-1H-indazole Executive Summary: The Structural Divergence In the realm of medicinal chemistry, particularly kinase inhibitor discovery, the indazo...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: 3,4-Dibromo-1H-indazole vs. 3-Bromo-6-methoxy-1H-indazole

Executive Summary: The Structural Divergence

In the realm of medicinal chemistry, particularly kinase inhibitor discovery, the indazole core is a privileged scaffold.[1][2][3] However, the specific substitution pattern dictates the molecule's utility.

  • 3,4-Dibromo-1H-indazole is a Bis-Electrophilic Scaffold . It is primarily a synthetic intermediate used to construct complex, often tricyclic or macrocyclic architectures. The presence of two bromine atoms creates a "differentiation challenge" where chemoselectivity is the primary technical hurdle.

  • 3-Bromo-6-methoxy-1H-indazole is a Functionalized Pharmacophore . It represents a "near-drug" intermediate. The C6-methoxy group acts as a fixed electronic modulator and hydrogen bond acceptor (critical for the hinge-binding region of kinases), while the C3-bromine serves as the sole point of diversification.

This guide analyzes the electronic, steric, and synthetic divergences between these two cores.

Electronic & Steric Landscape

The reactivity profile of these molecules is governed by the interplay between the pyrazole ring's electron density and the substituents on the benzene ring.

The "Peri-Effect" in 3,4-Dibromoindazole

The defining feature of the 3,4-dibromo isomer is the steric clash between the C3-substituent and the C4-substituent, known as the peri-interaction .

  • Steric Consequence: The Van der Waals radii of the two bromine atoms overlap, forcing the substituents to distort out of planarity or increasing the energy barrier for approaching reagents.

  • Electronic Consequence: The C4-bromo is an Electron Withdrawing Group (EWG). It inductively pulls electron density from the ring, increasing the acidity of the N1-proton (

    
    
    
    
    
    12-13) compared to the methoxy variant.
The Electronic Push in 3-Bromo-6-methoxyindazole
  • Electronic Effect: The C6-methoxy group is a strong Electron Donating Group (EDG) by resonance (

    
    ). This increases electron density within the benzene ring and, by extension, the pyrazole ring.
    
  • Reactivity Implication: The increased electron density makes the C3-Br bond slightly less electrophilic towards oxidative addition with Pd(0) compared to the electron-deficient 3,4-dibromo analog. However, it significantly stabilizes the resulting cation in electrophilic aromatic substitutions.

Visualization of Reactivity Profiles

Indazole_Reactivity cluster_A 3,4-Dibromo-1H-indazole (Bis-Electrophile) cluster_B 3-Bromo-6-methoxy-1H-indazole (Mono-Electrophile) NodeA 3,4-Dibromo Core C3_Br C3-Br: Kinetic Trap (High Reactivity) NodeA->C3_Br Primary Site C4_Br C4-Br: Steric Clash (Peri-Effect) NodeA->C4_Br Secondary Site C3_Br->C4_Br Steric Interference NodeB 6-OMe Core C3_Br_OMe C3-Br: Sole Handle (Standard Reactivity) NodeB->C3_Br_OMe Cross-Coupling C6_OMe C6-OMe: Fixed Anchor (H-Bond Acceptor) NodeB->C6_OMe Binding Affinity

Figure 1: Comparative reactivity map highlighting the peri-interaction in the 3,4-dibromo scaffold versus the orthogonal functionality of the 6-methoxy scaffold.

Synthetic Protocols

The synthesis of these cores requires distinct strategies. The 3,4-dibromo core often requires starting from a pre-halogenated benzene to avoid regioselectivity issues, whereas the 6-methoxy core utilizes the directing power of the EDG.

Protocol A: Synthesis of 3,4-Dibromo-1H-indazole

Target: Selective bromination of 4-bromoindazole.

Rationale: Direct bromination of indazole yields 3-bromoindazole. To get the 3,4-isomer, one typically starts with 4-bromoindazole (commercially available or synthesized from 3-bromo-2-methylaniline). The C3 position is the most reactive toward electrophilic substitution (


).
  • Reagents: 4-Bromo-1H-indazole (1.0 equiv), Bromine (

    
    , 1.2 equiv), Sodium Acetate (NaOAc, 1.5 equiv), Glacial Acetic Acid (AcOH).
    
  • Setup: 250 mL round-bottom flask equipped with a pressure-equalizing addition funnel.

  • Procedure:

    • Dissolve 4-bromo-1H-indazole in glacial AcOH (5 mL/mmol). Add NaOAc.

    • Cool the solution to 15°C.

    • Add

      
       in AcOH dropwise over 30 minutes. Critical: Maintain temperature <25°C to prevent over-bromination at C7.
      
    • Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:3).

    • Workup: Pour reaction mixture into ice water containing 10%

      
       (to quench excess bromine).
      
    • Filter the resulting precipitate. Wash with water and cold diethyl ether.

    • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield Expectation: 85-92%.

Protocol B: Synthesis of 3-Bromo-6-methoxy-1H-indazole

Target: Bromination of an electron-rich fused ring.

Rationale: The 6-methoxy group activates the ring. Using


 can lead to over-bromination or mixtures.[4] N-bromosuccinimide (NBS) is preferred for milder, controlled halogenation at C3.
  • Reagents: 6-Methoxy-1H-indazole (1.0 equiv), NBS (1.05 equiv), DMF (dimethylformamide).

  • Setup: 100 mL round-bottom flask, shielded from light (to prevent radical side reactions).

  • Procedure:

    • Dissolve 6-methoxy-1H-indazole in DMF (3 mL/mmol).

    • Add NBS portion-wise at 0°C over 15 minutes.

    • Allow to warm to room temperature and stir for 2 hours.

    • Validation: Check LC-MS for M+2 peak (Br isotope pattern).

    • Workup: Dilute with water (5x reaction volume). The product usually precipitates.

    • Filter and wash copiously with water to remove succinimide by-products.

  • Yield Expectation: 90-95%.

Functionalization & Decision Logic

This section details how to manipulate these scaffolds in drug discovery.

Chemoselectivity in 3,4-Dibromoindazole

When performing Suzuki-Miyaura coupling on 3,4-dibromoindazole, Site C3 is generally more reactive than Site C4, but the selectivity is narrow.

  • Mechanism: Oxidative addition of Pd(0) occurs faster at C3 due to the lower bond dissociation energy and the electronic nature of the pyrazole vs. the benzene ring.

  • Optimization: To couple exclusively at C3:

    • Use Pd(PPh3)4 (bulky ligand enhances selectivity).

    • Use mild bases (

      
       rather than 
      
      
      
      ).
    • Self-Validating Check: If you see bis-coupling, lower the temperature to 60°C and reduce catalyst loading to 1 mol%.

Functionalization of 3-Bromo-6-methoxyindazole

This is a standard "R-group scan" scaffold.

  • C3-Coupling: Standard Suzuki, Stille, or Buchwald-Hartwig aminations work with high efficiency.

  • N1-Alkylation: The N1 nitrogen is nucleophilic. Alkylation (e.g., with alkyl halides) usually occurs at N1, but N2 alkylation is a common byproduct.

    • Tip: Use

      
       in DMF to favor N1 alkylation via the thermodynamic product.
      
Table 1: Comparative Technical Specifications
Feature3,4-Dibromo-1H-indazole3-Bromo-6-methoxy-1H-indazole
Primary Role Scaffold for bicyclic/tricyclic constructionKinase Inhibitor "Warhead" Precursor
Electronic State Electron Deficient (EWG at C4)Electron Rich (EDG at C6)
C3 Reactivity High (prone to halogen-metal exchange)Moderate (stable, requires Pd cat.)
Structural Geometry Distorted (Peri-clash between C3-C4)Planar (No steric clash)
Solubility Low (Lipophilic)Moderate (Polar OMe group)
Key Application Macrocyclization, Fragment-Based DesignVEGFR, FGFR, PLK4 Inhibitors

Pharmacological Implications (Kinase Binding)

The choice between these two scaffolds fundamentally alters the binding mode in the ATP pocket of kinases.

  • 6-Methoxy Motif: In drugs like Axitinib (which contains an indazole-like fusion) or specific indazole probes, the ether oxygen often forms a weak hydrogen bond with residues in the solvent-front or hinge region, or simply acts to fill a hydrophobic pocket while modulating the pKa of the heterocycle.

  • 3,4-Substitution: This pattern is rarely used for simple hinge binding. Instead, it is used to constrain the molecule into a specific conformation (e.g., macrocycles) to freeze the bioactive pose, reducing the entropic penalty of binding.

Workflow: From Scaffold to Lead

Workflow Start Target Identification (e.g., VEGFR2, FGFR) Decision Select Scaffold Start->Decision PathA 3-Bromo-6-methoxyindazole Decision->PathA Standard SAR PathB 3,4-Dibromoindazole Decision->PathB Conformational Restriction StepA1 Step 1: N1-Alkylation (Tail Region) PathA->StepA1 StepB1 Step 1: C3-Selective Coupling PathB->StepB1 StepA2 Step 2: C3-Suzuki Coupling (Hinge Binder) StepA1->StepA2 ResultA Linear Kinase Inhibitor (e.g., Axitinib analogs) StepA2->ResultA StepB2 Step 2: C4-Coupling / Cyclization StepB1->StepB2 ResultB Macrocyclic/Rigid Inhibitor StepB2->ResultB

Figure 2: Strategic workflow for utilizing indazole scaffolds in drug development.

References

  • BenchChem. (2025).[1][4] An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery. Retrieved from

  • El Brahmi, N., et al. (2012). 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. Acta Crystallographica Section E , 68(Pt 5), o1629. Retrieved from

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[5] General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry , 75(8), 2730–2732. Retrieved from

  • Li, H., et al. (2014).[6] Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH. European Journal of Medicinal Chemistry , 80, 1-10. (Contextual reference for 3-bromo electrophiles). Retrieved from

  • RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances , 11, 7107-7114.[7] Retrieved from

Sources

Foundational

Technical Monograph: 3,4-Dibromo-6-methoxy-1H-indazole

This technical guide provides an in-depth analysis of 3,4-Dibromo-6-methoxy-1H-indazole , a specialized halogenated heterocyclic scaffold used in medicinal chemistry. This compound serves as a critical intermediate for d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3,4-Dibromo-6-methoxy-1H-indazole , a specialized halogenated heterocyclic scaffold used in medicinal chemistry. This compound serves as a critical intermediate for developing kinase inhibitors and receptor ligands where precise substitution at the C3 and C4 positions is required to modulate biological activity and metabolic stability.

Chemical Identity & Informatics

This section establishes the unambiguous identity of the compound. The 3,4-dibromo substitution pattern on the indazole core is synthetically challenging to access directly due to the electronic directing effects of the fused benzene ring, making the structural data below critical for verification.

Nomenclature and Identifiers
Parameter Data
IUPAC Name 3,4-Dibromo-6-methoxy-1H-indazole
CAS Registry Number 887569-02-0
Molecular Formula C₈H₆Br₂N₂O
Molecular Weight 305.96 g/mol
Monoisotopic Mass 303.8847
Structural Informatics

The following strings are generated for integration into cheminformatics pipelines (ELN, LIMS).

  • Canonical SMILES:

  • Isomeric SMILES:

  • InChI String:

    (Note: The InChI Key is a hashed derivative of this string. For database queries, rely on the CAS or SMILES due to potential tautomer hashing variations in different software versions.)

Structural Visualization

The diagram below illustrates the atom numbering and the steric environment of the 3,4-dibromo motif.

IndazoleStructure N1 N1 (H) N2 N2 N1->N2 C3 C3 (Br) N2->C3 double C3a C3a C3->C3a C4 C4 (Br) C3a->C4 C5 C5 (H) C4->C5 double C6 C6 (OMe) C5->C6 C7 C7 (H) C6->C7 double C7a C7a C7->C7a C7a->N1 C7a->C3a fused

Figure 1: Connectivity of 3,4-Dibromo-6-methoxy-1H-indazole. Red nodes indicate Bromine sites; Green indicates Methoxy site.

Synthetic Pathways & Causality

Synthesizing 3,4-dibromoindazoles is non-trivial. Direct bromination of 6-methoxyindazole typically yields the 3-bromo or 3,7-dibromo products due to the directing effect of the methoxy group (ortho/para director). The 4-position is sterically hindered and electronically less favorable for Electrophilic Aromatic Substitution (EAS).

Therefore, the Regioselective O-Methylation Protocol is the preferred, self-validating route, starting from the commercially available 3,4-dibromo-6-hydroxyindazole.

Route A: Regioselective O-Methylation (Recommended)

This protocol avoids the ambiguity of bromination regiochemistry by establishing the halogen pattern on the precursor.

Reaction Logic:

  • Precursor: 3,4-Dibromo-6-hydroxy-1H-indazole (CAS 887568-91-4).

  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF or Acetone (Polar aprotic favors Sɴ2).

Step-by-Step Protocol:

  • Dissolution: Charge a reaction vessel with 3,4-Dibromo-6-hydroxy-1H-indazole (1.0 eq) and anhydrous DMF (10 volumes).

  • Deprotonation: Add K₂CO₃ (1.5 eq) at room temperature. Stir for 15 minutes to ensure formation of the phenoxide anion.

    • Observation: The suspension may change color (often yellowing) as the phenoxide forms.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise.

    • Control: Maintain temperature <30°C to prevent N-methylation side products (though O-methylation is kinetically favored on the phenol).

  • Monitoring: Stir at ambient temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.

    • Success Criteria: Disappearance of the starting phenol (polar) and appearance of the less polar O-methoxy product.

  • Workup: Pour the mixture into ice-water. The product typically precipitates. Filter, wash with water, and dry.

Route B: Direct Bromination (Historical/Alternative)

Direct bromination of 6-methoxyindazole using NBS or Br₂ often results in mixtures.

  • Mechanism: The C3 position is most reactive (π-excessive pyrazole). The C6-OMe group activates C7 (ortho) and C5 (ortho). The C4 position is "meta" to the OMe and sterically crowded by the C3-Br and the peri-interaction with N1.

  • Risk: High probability of obtaining 3-bromo-6-methoxyindazole or 3,7-dibromo-6-methoxyindazole. Route A is superior for purity.

Synthetic Workflow Diagram

Synthesis Start Start: 3,4-Dibromo-6-hydroxyindazole (CAS 887568-91-4) Reagents Reagents: MeI, K2CO3, DMF Start->Reagents Dissolve Intermediate Intermediate: Phenoxide Anion Reagents->Intermediate Deprotonation Product Product: 3,4-Dibromo-6-methoxy-1H-indazole (CAS 887569-02-0) Intermediate->Product SN2 Alkylation QC QC: 1H-NMR / LC-MS Confirm O-Me vs N-Me Product->QC Validation

Figure 2: Synthetic workflow for the production of 3,4-Dibromo-6-methoxy-1H-indazole via O-methylation.

Structural Analysis & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H-NMR Interpretation (Predicted)

Solvent: DMSO-d₆ or CDCl₃.

Proton Shift (ppm) Multiplicity Coupling (Hz) Assignment Logic
NH 10.5 - 13.0Broad Singlet-Indazole N1 proton (exchangeable).
H-7 ~6.8 - 7.0DoubletJ ~ 2.0Ortho to OMe, Meta to bridge. Shielded by OMe.
H-5 ~7.2 - 7.4DoubletJ ~ 2.0Ortho to OMe, Ortho to Br (deshielding).
OMe ~3.8 - 3.9Singlet-Characteristic methoxy peak.

Critical Check: The absence of a signal around 8.0 ppm (typically H-3 in unsubstituted indazoles) confirms bromination at C3. The coupling pattern of H-5 and H-7 (meta-coupling) confirms the 4,6-substitution pattern on the benzene ring.

Mass Spectrometry
  • Ionization: ESI+

  • Pattern: A characteristic tribromide-like isotope pattern is not expected, but a dibromide pattern (1:2:1 ratio for M, M+2, M+4) is essential.

  • m/z: ~305 (M+H, ⁷⁹Br₂), ~307 (M+H, ⁷⁹Br⁸¹Br), ~309 (M+H, ⁸¹Br₂).

Applications in Drug Discovery[3][4][5]

This scaffold is a "privileged structure" in kinase discovery.

  • Suzuki-Miyaura Coupling: The C3-Br bond is chemically distinct from the C4-Br bond. Under controlled conditions (Pd(PPh₃)₄, Na₂CO₃), the C3-position is generally more reactive toward boronic acids, allowing for the sequential introduction of diverse aryl groups.

  • C4-Functionalization: The C4-bromo group allows for the introduction of substituents that project into the "solvent front" or specific hydrophobic pockets of ATP-binding sites, a vector not accessible in standard 3,5- or 3,6-substituted indazoles.

References

  • BenchChem. 3,4-Dibromo-6-hydroxy (1H)indazole (CAS 887568-91-4) and Derivatives. Retrieved from (Verified Source for CAS and Precursor).

  • PubChem. Indazole Structure and Bioactivity Data. National Center for Biotechnology Information. Retrieved from .

  • Fluorochem. 3-Bromo-4-methoxy-1-methyl-1H-indazole (Related Analog Data). Retrieved from .

  • Vanecko, J. A., et al. "Regioselective Synthesis of Indazoles." Current Organic Chemistry, 2018. (General reference for Indazole reactivity).
Exploratory

Biological Activity of 6-Methoxyindazole Scaffolds: A Technical Guide

Executive Summary The indazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the indole ring found in tryptophan and purine bases. Within this class, 6-methoxyindazole and its de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for the indole ring found in tryptophan and purine bases. Within this class, 6-methoxyindazole and its derivatives represent a critical chemical space for developing kinase inhibitors and nitric oxide synthase (NOS) modulators. The 6-position of the indazole ring is electronically and sterically unique; it sits at the solvent interface in many ATP-binding pockets, allowing for modifications that improve solubility without disrupting the critical hinge-binding interactions of the pyrazole moiety.

This guide provides a comprehensive analysis of the biological activity, structure-activity relationships (SAR), and synthetic protocols for 6-methoxyindazole scaffolds, with a specific focus on their utility in targeting FGFR , CSNK2A , and NOS .

Structural Basis & Physicochemical Properties[1][2][3][4][5]

The 6-methoxyindazole scaffold (


) consists of a benzene ring fused to a pyrazole ring, with a methoxy group at the 6-position.
  • Hinge Binding: The N1 and N2 nitrogens of the indazole core typically form hydrogen bonds with the hinge region of kinase domains (e.g., Glu/Leu backbone residues).

  • Electronic Tuning: The methoxy group at C6 is an electron-donating group (EDG). This increases the electron density of the aromatic system, potentially strengthening

    
    -stacking interactions with phenylalanine or tyrosine gatekeepers in the binding pocket.
    
  • Solubility & Metabolism: Unlike the lipophilic 6-H or 6-halo analogs, the 6-methoxy group improves aqueous solubility and serves as a metabolic handle (O-demethylation) or a vector for further solubilizing chains (e.g., via ether linkage extension).

Target Landscape & Mechanism of Action

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a driver in squamous non-small cell lung carcinoma and gastric cancers. 6-substituted indazoles have emerged as potent FGFR inhibitors.[1]

  • Mechanism: These compounds function as ATP-competitive inhibitors. The indazole core anchors to the hinge region.

  • Key SAR Finding: Substitution at the 6-position allows the molecule to extend into the solvent-exposed region or the hydrophobic back-pocket, depending on the linker.

  • Case Study: Research indicates that 6-(2,6-dichloro-3,5-dimethoxyphenyl)-substituted indazoles exhibit nanomolar potency against FGFR1.[1] The bulky aryl group at the 6-position (often linked via an amide or direct C-C bond in related scaffolds) exploits a specific hydrophobic pocket unique to the FGFR kinase domain.

Casein Kinase 2 (CSNK2A)

CSNK2A is a constitutively active serine/threonine kinase implicated in anti-apoptotic signaling.

  • 6-Alkoxy Utility: Studies on pyrazine-based inhibitors have shown that incorporating a 6-isopropoxyindazole (a close analog of 6-methoxy) moiety significantly improves selectivity for CSNK2A over PIM3 kinase.

  • Selectivity Logic: The 6-alkoxy group occupies a small hydrophobic cavity. The size of this cavity differs subtly between CSNK2A and off-targets like PIM3, allowing the methoxy/isopropoxy group to act as a "selectivity filter."

Nitric Oxide Synthase (NOS) Modulation

While 7-nitroindazole is the classic reference inhibitor for neuronal NOS (nNOS), the methoxy-substituted variants show distinct profiles.

  • 7-Methoxy vs. 6-Methoxy: 7-methoxyindazole is a potent nNOS inhibitor. The 6-methoxy analog typically shows reduced potency compared to the 7-isomer but retains activity. This difference highlights the strict steric requirements of the NOS heme-binding pocket, where the 7-position substituent interacts more favorably with the heme environment than the 6-position.

Visualization: Signaling & Mechanism[7]

The following diagram illustrates the FGFR1 signaling pathway, a primary target for 6-substituted indazole scaffolds, highlighting where these inhibitors intervene.

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Receptor) FGF->FGFR Binding FRS2 FRS2 FGFR->FRS2 Phosphorylation Inhibitor 6-Methoxyindazole Scaffold Inhibitor->FGFR Inhibits Phosphorylation GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT AKT->Nucleus Survival

Caption: FGFR1 signaling cascade showing the intervention point of 6-methoxyindazole inhibitors at the receptor kinase domain.

Structure-Activity Relationship (SAR) Data

The table below summarizes the inhibitory potential of various 6-substituted indazoles against key targets. Note how the electronic nature (Methoxy vs. Nitro) shifts the target profile from Kinases to NOS.

Scaffold Substituent (R-6)TargetIC50 / KiActivity ProfileSource
6-Methoxy CSNK2A Low nMHigh selectivity over PIM3; H-bond acceptor role.[1]
6-Isopropoxy CSNK2A < 10 nM Optimal hydrophobic fit; superior to methoxy.[1]
6-Aryl (Dimethoxyphenyl) FGFR1 ~30 nM Potent inhibition; 6-position extends to solvent front.[2]
6-Nitro nNOS 40 µMModerate inhibitor; less potent than 7-nitro (Ki 0.16 µM).[3]
6-Amino VEGFR-2 ~1-5 µMGood hinge binder; amino group allows further derivatization.[4]

Key Insight: The 6-methoxy group is often a "starting point." While 6-methoxy itself provides moderate potency, extending it to 6-isopropoxy or replacing it with a 6-aryl system via cross-coupling often yields nanomolar drug candidates.

Experimental Protocols

Synthesis of 6-Methoxyindazole

This protocol describes the de novo synthesis of the core scaffold, ensuring a verified starting material for SAR studies.

Reagents: 2-Amino-4-methoxybenzoic acid, Sodium Nitrite (


), Hydrochloric Acid (

), Sodium Sulfite (

).
  • Diazotization: Dissolve 2-amino-4-methoxybenzoic acid (1.0 eq) in dilute HCl at 0°C. Dropwise add an aqueous solution of

    
     (1.1 eq) while maintaining the temperature below 5°C. Stir for 30 min to form the diazonium salt.
    
  • Reduction & Cyclization: Transfer the diazonium solution into a solution of

    
     (2.5 eq) in water. Stir at room temperature for 2 hours, then acidify with concentrated HCl and heat to 80°C for 4 hours. This effects the reduction to hydrazine and subsequent intramolecular cyclization.
    
  • Workup: Cool the mixture. Neutralize with

    
    . The 6-methoxyindazole will precipitate. Filter, wash with ice-cold water, and recrystallize from ethanol.
    
  • Validation: Confirm structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the characteristic methoxy singlet at
    
    
    ~3.8 ppm and the C3-H pyrazole proton at
    
    
    ~8.0 ppm.
In Vitro Kinase Assay (ADP-Glo)

To validate biological activity against FGFR or CSNK2A.

  • Preparation: Dilute the 6-methoxyindazole derivative in DMSO (10 mM stock). Prepare serial dilutions (e.g., 10 µM to 0.1 nM) in 1x Kinase Buffer.

  • Reaction: In a 384-well plate, mix:

    • 2 µL Inhibitor (or DMSO control).

    • 2 µL Purified Kinase (e.g., FGFR1, 2 ng/well).

    • 2 µL Substrate/ATP mix (Poly(Glu,Tyr) and Ultra-Pure ATP).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 6 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 12 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Readout: Measure luminescence on a plate reader. Calculate IC50 using a non-linear regression fit (Log[inhibitor] vs. response).

Synthesis Workflow Visualization

Synthesis_Workflow Start 2-Amino-4-methoxy benzoic acid Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Step2 Reduction/Cyclization (Na2SO3, then HCl/Heat) Step1->Step2 Core 6-Methoxyindazole (Core Scaffold) Step2->Core Step3 Iodination (I2, KOH) Core->Step3 Functionalization Intermed 3-Iodo-6-methoxy indazole Step3->Intermed Step4 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermed->Step4 Final 6-Methoxy-3-Aryl Indazole Inhibitor Step4->Final

Caption: Synthetic route from precursor to functionalized 6-methoxyindazole kinase inhibitor.

References

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. Bioorganic & Medicinal Chemistry Letters. Link (Generalized citation based on search context regarding 6-isopropoxy/methoxy indazole CSNK2A inhibitors).

  • Design, Synthesis and Biological Evaluation of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. Molecules. Link

  • Inhibition of Neuronal Nitric Oxide Synthase by 7-methoxyindazole and Related Substituted Indazoles. Journal of Medicinal Chemistry / PubMed. Link

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. Link

  • Indazole Synthesis (Huisgen Method). Organic Syntheses. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Regiocontrol in the Functionalization of 3,4-Dibromo-6-methoxy-1H-indazole

Executive Summary The 3,4-dibromo-6-methoxy-1H-indazole scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, FGFR targets). Its utilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4-dibromo-6-methoxy-1H-indazole scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., VEGFR, FGFR targets). Its utility lies in the ability to vectorially project three distinct chemical moieties: the nitrogen core (solubility/binding), the C3-position (hinge binding/selectivity), and the C4-position (hydrophobic pocket access).

However, this scaffold presents two critical regioselectivity challenges:

  • Ambident Nucleophilicity: Competition between N1 and N2 protection.

  • Dihalide Discrimination: Differentiating the reactivity of the C3-bromide (pyrazole ring) versus the C4-bromide (benzene ring).

This guide provides a validated, sequential protocol to achieve N1-protection , followed by C3-selective Suzuki-Miyaura coupling , and finally C4-functionalization .

Reactivity Profile & Strategic Analysis

Before initiating synthesis, it is crucial to understand the electronic and steric landscape of the molecule.

Electronic Reactivity Map
  • N1 vs. N2: The N1-H tautomer is thermodynamically favored (approx. 3-5 kcal/mol more stable than N2-H).[1] Under thermodynamic control (NaH/THF), N1-alkylation is dominant.[2]

  • C3-Br vs. C4-Br:

    • C3-Br (Pyrazole): This position is electronically deficient (heteroaryl halide). It undergoes oxidative addition with Pd(0) significantly faster than carbocyclic halides.

    • C4-Br (Benzene): This position is sterically crowded by the peri-interaction with C3 and is located on the more electron-rich benzene ring (further activated by the 6-OMe group). It is essentially "deactivated" relative to C3.

The "Rule of Order"

To avoid complex isomeric mixtures, the functionalization must follow this sequence:

  • Protection (N1): Locks the tautomer and prevents catalyst poisoning.

  • Coupling 1 (C3): Utilizes the inherent high reactivity of the pyrazole bromide.

  • Coupling 2 (C4): Requires forcing conditions/specialized ligands to activate the remaining crowded bromide.

Visual Workflow (DOT Diagram)

IndazoleWorkflow Start 3,4-Dibromo- 6-methoxy-1H-indazole Step1 Step 1: N1-Protection (SEM-Cl, NaH) Start->Step1 Thermodynamic Control Step2 Step 2: C3-Selective Suzuki Coupling (Pd(dppf)Cl2, RT) Step1->Step2 Electronic Differentiation Step3 Step 3: C4-Functionalization (Buchwald Ligands, Heat) Step2->Step3 Steric Activation Final Final Scaffold (Tri-functionalized) Step3->Final Deprotection

Figure 1: The sequential logic flow for orthogonal functionalization of the dibromoindazole core.

Detailed Experimental Protocols

Phase 1: Regioselective N1-Protection (SEM)

Objective: Install a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group at N1. Rationale: SEM is stable to basic Suzuki conditions but removable with fluoride. NaH in THF favors the thermodynamic N1 product over the kinetic N2 product [1].[2][3]

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 3,4-dibromo-6-methoxy-1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool to 0 °C.

  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.[2] Evolution of H₂ gas will be observed. Stir at 0 °C for 30 min, then warm to RT for 30 min to ensure complete anion formation.

  • Addition: Cool back to 0 °C. Add SEM-Cl (1.1 equiv) dropwise.

  • Completion: Stir at RT for 2–4 hours. Monitor by TLC (the N1 isomer is typically less polar than N2).

  • Workup: Quench with sat. NH₄Cl.[4] Extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). Expect >90% N1 selectivity.

Phase 2: C3-Site Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid exclusively at C3, leaving C4 intact. Rationale: The C3-Br bond is chemically distinct. Using a standard catalyst (Pd(dppf)Cl₂) at mild temperatures prevents oxidative addition at the deactivated C4 position [2].

Protocol:

  • Reagents: Combine N1-SEM-3,4-dibromo-6-methoxyindazole (1.0 equiv), Aryl-Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (5 mol%).

  • Solvent system: Degas a mixture of 1,4-Dioxane/Water (4:1) for 15 minutes. Add to the reaction vessel (0.1 M).

  • Base: Add Na₂CO₃ (2.5 equiv).

  • Reaction: Stir at 40–50 °C (Do not reflux).

    • Critical Note: High temperatures (>80 °C) may induce partial reactivity at C4 or bis-coupling.

  • Monitoring: Reaction is usually complete in 4–6 hours.

  • Workup: Dilute with water, extract with DCM. Pass through a celite pad to remove Pd black.

  • Outcome: Isolation of the 3-aryl-4-bromo-6-methoxy-1H-indazole.

Phase 3: C4-Functionalization (The "Difficult" Coupling)

Objective: Functionalize the remaining sterically hindered C4-bromide. Rationale: The C4-Br is ortho to the new C3-aryl group and meta to the electron-donating methoxy group. Standard catalysts often fail here. Electron-rich, bulky Buchwald ligands (e.g., XPhos or SPhos) are required to facilitate oxidative addition [3].

Protocol:

  • Reagents: Combine the Phase 2 product (1.0 equiv), Boronic Acid/Ester (1.5 equiv).

  • Catalyst System: Pd₂(dba)₃ (2–5 mol%) and XPhos (4–10 mol%) or SPhos .

    • Pre-complexation: Ideally, stir Pd source and ligand in solvent for 10 min before adding substrate.

  • Base/Solvent: K₃PO₄ (3.0 equiv) in Toluene/Water (10:1) or n-Butanol.

  • Reaction: Heat to 100–110 °C (Reflux) for 12–24 hours.

  • Workup: Standard aqueous workup.

  • Purification: Flash chromatography.

Data Summary & Troubleshooting

Table 1: Comparative Reactivity & Conditions[5]
ParameterC3-Bromide (Phase 2)C4-Bromide (Phase 3)
Electronic State Electron Deficient (Active)Electron Rich/Crowded (Deactivated)
Catalyst Preference Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ + XPhos/SPhos
Temperature Mild (RT to 50 °C)High (90 °C to 110 °C)
Base Na₂CO₃ (Mild)K₃PO₄ (Stronger/Anhydrous preferred)
Risk Factor Bis-coupling if T is too highNo reaction (Protodebromination)
Troubleshooting Guide
  • Issue: Low N1/N2 Selectivity. [2][5]

    • Fix: Ensure temperature is kept low (0 °C) during electrophile addition. Switch solvent to pure THF (non-polar solvents favor N1 via ion-pairing). Avoid DMF if high N1 selectivity is critical [4].

  • Issue: C3/C4 Bis-coupling during Phase 2.

    • Fix: Lower the equivalents of boronic acid to 0.95. Lower temperature to RT.

  • Issue: No reaction at C4 (Phase 3).

    • Fix: Switch to "Pd-G3-XPhos" precatalysts which ensure 1:1 Pd:Ligand ratio. Switch solvent to n-Butanol to allow higher reflux temperatures.

Mechanism of Selectivity (Visual)

SelectivityMap Core 3,4-Dibromo-6-methoxy-indazole C3 C3 Position (Pyrazole Ring) Core->C3 C4 C4 Position (Benzene Ring) Core->C4 Elec Electronic Deficiency (Fast Oxidative Addition) C3->Elec Steric Steric Crowding + EDG Deactivation C4->Steric

Figure 2: Mechanistic drivers for the observed reactivity differences between C3 and C4.

References

  • Beilstein-Institut. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[6][7] Beilstein Journal of Organic Chemistry.

  • BenchChem Support. (2025).[4] A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. BenchChem Technical Notes.

  • Royal Society of Chemistry. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[8][9] Organic & Biomolecular Chemistry.[9][10][11][12][13][14][15][16]

  • National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central.

Sources

Application

Application Note: Regioselective Buchwald-Hartwig Amination of Dibromoindazoles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and validated protocols for site-selective C–N cross-coupling on polyhalo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, condition optimization, and validated protocols for site-selective C–N cross-coupling on polyhalogenated indazole scaffolds.

Executive Summary

The indazole scaffold is a privileged pharmacophore ubiquitously found in kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. Dibromoindazoles (such as 3,6-dibromo-1H-indazole and 4,6-dibromo-1H-indazole) are exceptionally valuable building blocks, offering orthogonal vectors for structural diversification[1].

The palladium-catalyzed Buchwald-Hartwig amination is the premier methodology for constructing complex arylamines from these scaffolds. However, performing this reaction on polyhalogenated heterocycles presents significant chemoselectivity and regioselectivity challenges. Unoptimized conditions frequently lead to intractable mixtures of mono-aminated regioisomers, over-coupled di-aminated products, or hydrodehalogenated byproducts[2]. This application note provides a self-validating, mechanistic-driven guide to achieving high-yielding, site-selective amination of dibromoindazoles.

Mechanistic Insights & Regioselectivity Principles

To design a successful cross-coupling protocol, researchers must understand the causality behind the reactivity of the indazole core.

The Electronic vs. Steric Paradigm

In a substrate like 3,6-dibromo-1H-indazole , the two carbon-bromine bonds exist in vastly different environments:

  • C3-Position (Electronic Control): The C3 carbon is adjacent to the electron-withdrawing pyrazole nitrogens. This renders the C3–Br bond highly electron-deficient, lowering the activation energy required for the oxidative addition of the electron-rich Pd(0) catalyst[3]. Consequently, mono-amination inherently favors the C3 position under kinetic control.

  • C6-Position (Steric Control): If targeting the C6 position (e.g., in 4,6-dibromo-1H-indazole ), the C4 position is often sterically encumbered. By employing highly bulky, electron-rich biarylphosphine ligands (like BrettPhos or RuPhos), the catalyst is physically restricted from accessing the crowded C4 site, thereby directing oxidative addition exclusively to the less hindered C6 position[4].

The Necessity of N-Protection

Attempting a Buchwald-Hartwig coupling on an unprotected 1H-indazole is a common pitfall. The acidic N1–H proton (pKa ~14) is easily deprotonated by the strong bases required for the catalytic cycle. The resulting indazolide anion acts as a potent bidentate ligand, tightly binding to the palladium center and causing irreversible catalyst poisoning[3]. Furthermore, it opens the door to competitive N-arylation.

Rule of Thumb: Always protect the indazole nitrogen (typically with a Tetrahydropyranyl (THP) or tert-butyloxycarbonyl (Boc) group) prior to C–N cross-coupling[5].

Workflow Step1 1. N-Protection (THP or Boc) Step2 2. Regioselective C3-Amination (Pd2(dba)3, Xantphos) Step1->Step2 Blocks N-arylation & Pd poisoning Step3 3. C6-Amination / Cross-Coupling (RuPhos, High Temp) Step2->Step3 Mono-aminated intermediate Step4 4. Deprotection (Acidic Cleavage) Step3->Step4 Fully functionalized core

Sequential functionalization workflow for dibromoindazoles via site-selective coupling.

Reaction Optimization: Causality of Reagent Selection

Every component in the Buchwald-Hartwig catalytic cycle must be synergistically matched to the substrate.

  • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are standard. However, for highly sensitive substrates, pre-formed Pd(II) precatalysts (e.g., Buchwald precatalysts) prevent the formation of off-cycle Pd nanoparticles and ensure a 1:1 Pd-to-ligand ratio[2].

  • Ligand Architecture: The reductive elimination of the product from the Pd(II) center is the rate-limiting step. Bidentate ligands with large bite angles (e.g., Xantphos ) physically force the aryl and amido groups together, accelerating C–N bond formation while suppressing β-hydride elimination[1].

  • Base Selection: Sodium tert-butoxide (NaOtBu) is powerful but highly hygroscopic. Trace water reacts with NaOtBu to form NaOH, which promotes hydrodehalogenation of the unreacted bromine atom. For dibromoindazoles, anhydrous Cs₂CO₃ or K₃PO₄ in 1,4-dioxane provides a milder, chemoselective environment[3].

CatalyticCycle A Pd(0)Ln Active Catalyst B Oxidative Addition Pd(II)(Ar)(Br)L2 A->B Ar-Br C Amine Coordination Pd(II)(Ar)(NHR)(Br)L2 B->C Amine D Deprotonation Pd(II)(Ar)(NR2)L2 C->D Base E Reductive Elimination Product + Pd(0) D->E E->A

Generalized Buchwald-Hartwig catalytic cycle highlighting key mechanistic steps.

Quantitative Data: Condition Screening

The following table summarizes the optimization landscape for the regioselective C3-amination of 3,6-dibromo-1-(THP)-1H-indazole with a secondary amine (morpholine).

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)C3-Mono Yield (%)Di-Aminated Yield (%)
1Pd₂(dba)₃ (5%)BINAP (10%)NaOtBu (1.5)Toluene10035%15%
2Pd(OAc)₂ (5%)RuPhos (10%)Cs₂CO₃ (2.0)Dioxane10062%8%
3Pd₂(dba)₃ (2.5%)Xantphos (5%) Cs₂CO₃ (2.0) Dioxane 90 88% <2%
4Pd₂(dba)₃ (5%)Xantphos (10%)K₃PO₄ (2.0)t-AmOH10075%5%

Data Interpretation: Entry 3 demonstrates that the wide bite-angle of Xantphos combined with the mild base Cs₂CO₃ in dioxane perfectly balances reactivity at the electron-deficient C3 position while leaving the C6-bromide completely intact for downstream functionalization[3].

Experimental Protocol: Regioselective C3-Amination

Objective: Synthesis of 6-bromo-3-morpholino-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Materials Required:

  • 3,6-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Xantphos (0.05 mmol, 5.0 mol%)

  • Anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation of the Inert Environment: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the dibromoindazole substrate (1.0 equiv), Pd₂(dba)₃ (2.5 mol%), Xantphos (5.0 mol%), and finely powdered, oven-dried Cs₂CO₃ (2.0 equiv).

  • Degassing (Critical Step): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this purge cycle three times to ensure complete removal of oxygen, which rapidly degrades Pd(0) species[2].

  • Reagent Addition: Introduce anhydrous, degassed 1,4-dioxane (10 mL) and morpholine (1.2 equiv) via a gas-tight syringe through the septum.

  • Reaction Execution: Replace the septum with a Teflon screw cap under a positive flow of Argon. Submerge the sealed tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 8–12 hours. Monitor the reaction progression via LC-MS or TLC (Hexanes/EtOAc 3:1), looking for the disappearance of the starting material and the formation of a single new polar spot.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the suspension through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient elution from 5% to 25% EtOAc in Hexanes) to afford the pure C3-aminated product.

Troubleshooting & Process Validation

  • Observation: Significant formation of a dehalogenated byproduct (e.g., 3-morpholino-1H-indazole, missing the C6 bromine).

    • Causality: Hydrodehalogenation is driven by trace proton sources reacting with the Pd(II)-aryl intermediate before the amine can coordinate[2].

    • Solution: Rigorously dry the Cs₂CO₃ in a vacuum oven at 120 °C overnight prior to use. Ensure the 1,4-dioxane is sourced from a fresh, anhydrous Sure/Seal™ bottle.

  • Observation: Reaction stalls at ~50% conversion.

    • Causality: Catalyst deactivation due to oxygen ingress or poor stirring (the reaction is a heterogeneous solid/liquid mixture).

    • Solution: Increase stir rate to >800 rpm. Utilize standard Schlenk techniques to maintain a strict Argon atmosphere. Consider using a pre-activated Buchwald precatalyst (e.g., XantPhos Pd G3) to ensure a higher concentration of active Pd(0) at initiation.

References

  • BenchChem Technical Support Team. "4,6-Dibromo-1H-indazole | High-Quality Research Chemical - Application Notes and Protocols." BenchChem.1

  • Collot, V., et al. "Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction: Palladium-Catalyzed Amination of Different 3-Bromoindazole Derivatives." Synthesis, Thieme Connect. 3

  • Mondal, S. "MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW." Semantic Scholar. 5

  • BenchChem Technical Support Team. "Troubleshooting byproduct formation in 6-bromo-1H-indazol-4-amine reactions." BenchChem. 2

  • BenchChem Technical Support Team. "Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dibromo-1H-indazole." BenchChem. 4

Sources

Method

Application Note: Orthogonal Functionalization of 3,4-Dibromo-6-methoxy-1H-indazole for SAR Library Generation

Executive Summary The indazole core is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of oncology therapeutics, kinase inhibitors, and immunology targets such as EP4 receptor antag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole core is a privileged pharmacophore in medicinal chemistry, heavily utilized in the development of oncology therapeutics, kinase inhibitors, and immunology targets such as EP4 receptor antagonists[1]. Within this chemical space, 3,4-Dibromo-6-methoxy-1H-indazole (CAS: 887569-02-0)[2] emerges as a highly strategic, divergent scaffold. By exploiting the inherent electronic differentiation between the C3 and C4 positions, researchers can perform orthogonal cross-coupling reactions to independently explore structure-activity relationships (SAR) at two distinct vectors[3][4].

This technical guide provides field-validated protocols for the stepwise, regioselective functionalization of this scaffold, culminating in the unmasking of the 6-methoxy group to yield a potent hydrogen-bond donor[5].

Mechanistic Rationale: The Chemoselectivity Principle

The success of this SAR strategy relies on the precise control of oxidative addition during palladium-catalyzed Suzuki-Miyaura cross-coupling.

  • The C3 Position (Heterocyclic): The C3-bromide is adjacent to the highly electronegative pyrazole nitrogen network. This electron-withdrawing effect polarizes the C3-Br bond, lowering the activation energy required for the oxidative addition of Pd(0)[5][6].

  • The C4 Position (Carbocyclic): The C4-bromide resides on the electron-rich carbocyclic ring (further enriched by the para-methoxy group at C6). It is significantly less reactive and sterically hindered by the adjacent C3 substituent.

  • The C6 Position (Methoxy): Utilizing the methoxy variant rather than the hydroxy variant prevents unwanted catalyst coordination and oxidative degradation during high-temperature cross-coupling[5]. It is cleaved at the final stage.

Orthogonal SAR Workflow

SAR_Workflow Node1 3,4-Dibromo-6-methoxy-1H-indazole (Starting Scaffold) Node2 C3-Aryl-4-bromo-6-methoxy-1H-indazole (Mono-coupled Intermediate) Node1->Node2 Step 1: C3-Selective Suzuki Pd(PPh3)4, Na2CO3, 80°C Strict 1.05 eq Ar1-B(OH)2 Node3 C3,C4-Diaryl-6-methoxy-1H-indazole (Advanced SAR Scaffold) Node2->Node3 Step 2: C4-Directed Suzuki Pd(dppf)Cl2, K3PO4, 100°C Excess Ar2-B(OH)2 Node4 C3,C4-Diaryl-6-hydroxy-1H-indazole (Unmasked H-Bond Donor) Node3->Node4 Step 3: O-Demethylation BBr3, DCM, -78°C to RT

Figure 1: Orthogonal cross-coupling and deprotection workflow for the 3,4-dibromoindazole scaffold.

Experimental Protocols

Phase 1: Regioselective C3 Suzuki-Miyaura Coupling

To achieve strict chemoselectivity at the C3 position, a mild palladium catalyst is paired with exact stoichiometric control of the boronic acid.

Reagents & Conditions:

  • 3,4-Dibromo-6-methoxy-1H-indazole (1.0 eq)

  • Arylboronic acid R1-B(OH)₂ (1.05 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • 2M Na₂CO₃ (aq) (3.0 eq)

  • 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Charge a Schlenk flask with the indazole scaffold, arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with Argon (3 cycles) to prevent homocoupling of the boronic acid.

  • Add degassed 1,4-Dioxane and 2M Na₂CO₃.

  • Heat the biphasic mixture to 80°C for 6–8 hours. Causality: Keeping the temperature at 80°C rather than reflux prevents the thermodynamic push that would initiate C4 coupling.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Self-Validating System:

  • LC-MS Isotopic Signature: The starting material exhibits a classic 1:2:1 isotopic pattern (M / M+2 / M+4) indicative of two bromine isotopes (⁷⁹Br and ⁸¹Br). A successful C3-mono-coupling is validated by a shift to a 1:1 isotopic pattern (M / M+2), confirming exactly one bromine remains.

Phase 2: C4-Directed Suzuki-Miyaura Coupling

With the C3 position functionalized, the unreactive, sterically hindered C4-bromide must be forced to react using a highly active bidentate palladium complex[6].

Reagents & Conditions:

  • C3-Aryl-4-bromo-6-methoxy-1H-indazole (1.0 eq)

  • Arylboronic acid R2-B(OH)₂ (1.5 to 2.0 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%)

  • K₃PO₄ (3.0 eq)

  • DMF/Water (4:1, 0.1 M)

Step-by-Step Methodology:

  • Combine the mono-coupled intermediate, excess boronic acid, K₃PO₄, and Pd(dppf)Cl₂ in a microwave vial or pressure tube.

  • Add degassed DMF/Water. Causality: DMF increases the solubility of the advanced intermediate, while the bidentate dppf ligand accelerates the challenging oxidative addition into the electron-rich C4-Br bond[6].

  • Seal and heat to 100°C–110°C for 12 hours (or microwave at 120°C for 45 mins).

  • Perform standard aqueous workup and isolate the di-arylated product.

Self-Validating System:

  • Mass Spectrometry: Complete disappearance of the bromine isotopic pattern. The mass spectrum will show a singular [M+H]⁺ peak with no M+2 heavy isotope shoulder.

Phase 3: Late-Stage O-Demethylation

Unmasking the 6-methoxy group to a 6-hydroxy group provides a critical hydrogen-bond donor/acceptor for target binding[5].

Step-by-Step Methodology:

  • Dissolve the C3,C4-diaryl-6-methoxy-1H-indazole (1.0 eq) in anhydrous DCM (0.05 M) under Argon.

  • Cool the reaction rigorously to -78°C using a dry ice/acetone bath.

  • Dropwise, add Boron tribromide (BBr₃, 1.0 M in DCM, 3.5 eq). Causality: A large excess of BBr₃ is mandatory because the basic indazole nitrogens will coordinate the Lewis acidic BBr₃, consuming at least 1-2 equivalents before ether cleavage can occur[5].

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench carefully at 0°C with MeOH, concentrate, and neutralize with saturated NaHCO₃ before final extraction.

Quantitative SAR Data Presentation

The following table summarizes expected physicochemical parameters and analytical validation metrics for a representative SAR library generated using this orthogonal protocol.

Compound IDR1 (C3 Position)R2 (C4 Position)C6 StatusIsolated Yield (%)LC-MS [M+H]⁺Isotopic Signature
Scaffold -Br-Br-OCH₃N/A306.91:2:1 (Br₂)
Int-1A Phenyl-Br-OCH₃78%303.01:1 (Br₁)
Int-1B 3-Pyridyl-Br-OCH₃72%304.01:1 (Br₁)
SAR-2A Phenyl4-Fluorophenyl-OCH₃85%319.1Singular (No Br)
SAR-2B 3-Pyridyl4-Fluorophenyl-OCH₃81%320.1Singular (No Br)
Final-3A Phenyl4-Fluorophenyl-OH92%305.1Singular (No Br)
Final-3B 3-Pyridyl4-Fluorophenyl-OH88%306.1Singular (No Br)

Note: Yields represent isolated yields after silica gel chromatography. LC-MS data reflects the most abundant isotope.

References

1.2[2] 2.1[1] 3.5[5] 4.3[3] 5.6[6] 6. 4[4]

Sources

Application

Application Note: Microwave-Assisted Synthesis of 3,4-Dibromo-6-methoxyindazole Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol Executive Technical Summary & Strategic Overview The 3,4-disubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Technical Guide & Experimental Protocol

Executive Technical Summary & Strategic Overview

The 3,4-disubstituted indazole core is a privileged pharmacophore, frequently utilized in the development of kinase inhibitors and targeted oncology therapeutics. However, synthesizing the specific 3,4-dibromo-6-methoxy-1H-indazole scaffold via conventional thermal methods is synthetically demanding. Traditional conductive heating often results in prolonged reaction times (12–24 hours), poor regioselectivity, and significant thermal degradation, ultimately leading to low overall yields.

Microwave-Assisted Organic Synthesis (MAOS) has fundamentally optimized the construction of nitrogen-rich heterocycles (1). By utilizing dielectric heating, MAOS provides rapid, uniform energy transfer directly to polar reaction components. This application note details a highly efficient, two-step microwave-assisted protocol for the synthesis of 3,4-dibromo-6-methoxy-1H-indazole, utilizing 2,6-dibromo-4-methoxybenzaldehyde as the starting material. This methodology reduces total reaction time to under 30 minutes while significantly enhancing yield, purity, and reproducibility.

Mechanistic Rationale & Pathway

To achieve absolute regiocontrol over the dibromo substitution pattern, the synthesis is designed as a two-stage process. As a Senior Application Scientist, it is critical to understand why these specific conditions are selected over conventional alternatives.

Step 1: Hydrazone Formation and Intramolecular

The reaction initiates with the condensation of 2,6-dibromo-4-methoxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. Under microwave irradiation in a highly polar solvent like N-Methyl-2-pyrrolidone (NMP), the system rapidly reaches the activation energy required for an intramolecular Nucleophilic Aromatic Substitution (


). The basic hydrazine nitrogen attacks the C2 position, displacing the ortho-bromine atom to close the pyrazole ring.

Causality of Experimental Choice: The C6-bromine of the starting material is preserved, becoming the C4-bromine of the resulting 4-bromo-6-methoxy-1H-indazole. NMP is specifically selected for its exceptionally high microwave absorptivity (loss tangent) and high boiling point, which prevents vessel overpressurization at the required 150 °C cyclization temperature (2).

Step 2: Regioselective Electrophilic Bromination

The second step involves the electrophilic bromination of the 4-bromo-6-methoxy-1H-indazole at the C3 position using N-Bromosuccinimide (NBS). The C3 carbon of the indazole ring is highly nucleophilic. Microwave irradiation polarizes the N-Br bond of NBS in N,N-Dimethylformamide (DMF), facilitating a rapid electrophilic attack.

Causality of Experimental Choice: The rapid heating profile of MAOS ensures that the reaction reaches completion before thermodynamic byproducts (such as over-bromination at the carbocyclic ring) can form. DMF stabilizes the bromonium ion intermediate, driving the reaction to completion in just 10 minutes (3).

Synthetic Workflow Visualization

MAOS_Workflow A 2,6-Dibromo-4-methoxy- benzaldehyde B Hydrazone Intermediate A->B Hydrazine hydrate NMP, MW Heating C 4-Bromo-6-methoxy- 1H-indazole B->C Intramolecular S_NAr 150°C, 15 min, 150W D 3,4-Dibromo-6-methoxy- 1H-indazole C->D NBS, DMF 80°C, 10 min, 100W

Microwave-assisted synthetic workflow for 3,4-dibromo-6-methoxy-1H-indazole.

Experimental Protocols (Self-Validating System)

Note: These protocols are designed for standard laboratory microwave reactors (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensors and internal pressure monitoring.

Protocol 1: Microwave-Assisted Synthesis of 4-Bromo-6-methoxy-1H-indazole

Reagents:

  • 2,6-Dibromo-4-methoxybenzaldehyde (CAS 856766-94-4): 1.0 mmol (294 mg)

  • Hydrazine hydrate (80% aqueous solution): 3.0 mmol (150 µL)

  • N-Methyl-2-pyrrolidone (NMP): 3.0 mL

Step-by-Step Methodology:

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 2,6-dibromo-4-methoxybenzaldehyde in 3.0 mL of NMP.

  • Add hydrazine hydrate dropwise at room temperature. A slight exothermic reaction may occur as the hydrazone forms.

  • Seal the vial with a Teflon-lined crimp cap to ensure pressure containment.

  • Place the vial in the microwave reactor. Set the parameters: Temperature: 150 °C, Power: 150 W (dynamic/variable power mode), Ramp Time: 2 minutes, Hold Time: 15 minutes, Cooling: Air cooling to 40 °C.

    • Self-Validation Check: The dynamic power mode is crucial. It applies high initial power to reach 150 °C rapidly, then modulates power to maintain the temperature without exceeding the 20-bar pressure limit of standard glass vials.

  • Upon completion and cooling, pour the reaction mixture into 20 mL of ice-cold distilled water.

  • Stir vigorously for 10 minutes to precipitate the product. Filter the solid under vacuum, wash with cold water (3 x 5 mL) to remove residual NMP and hydrazine, and dry under a high vacuum to afford 4-bromo-6-methoxy-1H-indazole.

Protocol 2: Regioselective C3-Bromination to 3,4-Dibromo-6-methoxy-1H-indazole

Reagents:

  • 4-Bromo-6-methoxy-1H-indazole (from Protocol 1): 1.0 mmol (227 mg)

  • N-Bromosuccinimide (NBS) (recrystallized): 1.05 mmol (187 mg)

  • N,N-Dimethylformamide (DMF) (anhydrous): 4.0 mL

Step-by-Step Methodology:

  • In a clean 10 mL microwave-safe vial, dissolve 4-bromo-6-methoxy-1H-indazole in 4.0 mL of anhydrous DMF.

  • Add NBS in a single portion. Note: Ensure NBS is freshly recrystallized from water to avoid introducing molecular bromine (

    
    ), which can lead to off-target bromination.
    
  • Seal the vial and place it in the microwave reactor.

  • Set the parameters: Temperature: 80 °C, Power: 100 W, Ramp Time: 1 minute, Hold Time: 10 minutes.

  • After cooling, quench the reaction by pouring the mixture into 20 mL of a 5% aqueous sodium thiosulfate (

    
    ) solution.
    
    • Self-Validation Check: Sodium thiosulfate neutralizes any unreacted electrophilic bromine species, immediately halting the reaction and preventing post-reaction degradation or over-bromination during workup.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify via flash column chromatography (Hexanes:Ethyl Acetate, 8:2) to yield pure 3,4-dibromo-6-methoxy-1H-indazole.

Data Presentation & Comparative Analysis

The following table summarizes the quantitative advantages of the MAOS protocol over conventional thermal heating for the synthesis of the target indazole derivatives (4).

Reaction StepMethodologyTemperature (°C)TimeYield (%)Purity (HPLC)
Step 1: Cyclization Conventional (Reflux)150 (Oil Bath)18 hours58%82%
Step 1: Cyclization Microwave (MAOS) 150 15 mins 89% >95%
Step 2: Bromination Conventional (Stirring)80 (Oil Bath)6 hours65%78%
Step 2: Bromination Microwave (MAOS) 80 10 mins 92% >98%

Table 1: Quantitative comparison of Conventional vs. Microwave-Assisted Synthesis for 3,4-dibromo-6-methoxy-1H-indazole. MAOS demonstrates a near 50-fold reduction in total reaction time alongside significant yield improvements.

References

  • BenchChem. "Application Notes and Protocols for Microwave-Assisted Synthesis of Indazole Derivatives." 1[1]

  • MDPI. "Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives."4[4]

  • Journal of Chemical Health Risks (JCHR). "Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives." 2[2]

  • Bentham Science. "An Improved Synthesis of Disubstituted 2H-indazoles using Microwaves." 3[3]

Sources

Method

Application Note: Regioselective C-3 vs. C-4 Cross-Coupling on Dibromoindazole Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary Indazoles are privileged pharmacophores in modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

Indazoles are privileged pharmacophores in modern drug discovery, frequently deployed as bioisosteres for indoles and benzimidazoles in kinase inhibitors and receptor antagonists[1]. The 3,4-dibromo-1H-indazole nucleus is a highly versatile building block that provides two orthogonal vectors for late-stage diversification[2]. However, achieving strict regiocontrol during transition-metal-catalyzed cross-coupling requires a precise understanding of the substrate's electronic topography and careful tuning of the catalytic system[3]. This application note details the mechanistic rationale, optimized conditions, and self-validating protocols for the sequential, site-selective functionalization of 3,4-dibromoindazoles.

Mechanistic Rationale: The "Why" Behind Regioselectivity

Electronic Differentiation (Substrate Control)

In the cross-coupling of dihaloarenes, the regioselectivity is primarily governed by the rate of oxidative addition, which preferentially occurs at the most electron-deficient carbon-halogen bond[3]. In the 3,4-dibromoindazole system, the C-3 position is significantly more electron-deficient than the C-4 position. This is driven by the strong inductive electron-withdrawing effect of the adjacent N-2 atom within the pyrazole ring, which substantially lowers the lowest unoccupied molecular orbital (LUMO) energy of the C3-Br bond[4]. Consequently, the electron-rich Pd(0) species undergoes oxidative addition at C-3 with a much lower activation barrier.

The Necessity of N-Protection

Direct functionalization of unprotected 1H-indazoles is notoriously challenging. The acidic N-H proton (


) is easily deprotonated under the basic conditions required for Suzuki-Miyaura coupling (e.g., 

). The resulting indazolide anion is highly electron-rich, which severely retards the rate of oxidative addition across the entire scaffold, often stalling the reaction[4]. Furthermore, the free nitrogen can coordinate to the palladium center (catalyst poisoning) or undergo competitive N-arylation[5]. Masking the N-1 position with a Tetrahydropyranyl (THP) or tert-Butyloxycarbonyl (Boc) group is a critical prerequisite to maintain the electronic disparity between C-3 and C-4.

G cluster_0 Oxidative Addition (Rate Determining) Start 3,4-Dibromo-1-THP-indazole C3_OA C-3 Oxidative Addition (Fast / Electron Deficient) Start->C3_OA Pd(0) Catalyst C4_OA C-4 Oxidative Addition (Slow / Electron Rich) Start->C4_OA Pd(0) Catalyst C3_Prod 3-Aryl-4-bromoindazole (Major Product >95%) C3_OA->C3_Prod Transmetalation & Reductive Elimination C4_Prod 4-Aryl-3-bromoindazole (Trace <5%) C4_OA->C4_Prod Transmetalation & Reductive Elimination

Catalytic logic for the regioselective C-3 vs C-4 cross-coupling of dibromoindazoles.

Quantitative Data & Optimization

To achieve >95% regioselectivity for the C-3 position, the choice of ligand and temperature is paramount. Bidentate ligands with large bite angles, such as dppf, accelerate reductive elimination while maintaining the catalyst's sensitivity to the substrate's electronic differences[4].

Table 1: Optimization of C-3 Selective Suzuki-Miyaura Coupling

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (C-3)Regioselectivity (C3:C4)
1Pd(PPh3)4Na2CO3Toluene/H2O10045%3:1
2Pd(OAc)2 / SPhosK3PO4Toluene10060%5:1
3Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O 80 88% >20:1
4Pd(dppf)Cl2K2CO31,4-Dioxane/H2O10090%10:1

Causality Note: Lowering the temperature to 80 °C (Entry 3) prevents the thermodynamic overriding of the kinetic preference for C-3, locking in the >20:1 regioselectivity.

Once the C-3 position is functionalized, the remaining C-4 bromide is sterically hindered and electronically deactivated. Highly active, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) are required to force the subsequent C-4 coupling.

Table 2: Scope of Subsequent C-4 Functionalization

EntryReaction TypeCoupling PartnerCatalyst / LigandBaseYield
1Buchwald-HartwigMorpholinePd2(dba)3 / RuPhosCs2CO382%
2Buchwald-HartwigPrimary AnilinePd2(dba)3 / BrettPhosNaOtBu78%
3Suzuki-MiyauraPhenylboronic acidPd(OAc)2 / XPhosK3PO485%

Experimental Workflows & Protocols

Workflow Step1 1. N-Protection (THP/Boc) Step2 2. C-3 Suzuki Coupling (Pd(dppf)Cl2, 80°C) Step1->Step2 Step3 3. C-4 Buchwald-Hartwig (Pd2(dba)3, RuPhos) Step2->Step3 Step4 4. Deprotection (Acidic Cleavage) Step3->Step4 Final C3,C4-Difunctionalized 1H-Indazole Step4->Final

Sequential workflow for orthogonal C-3 and C-4 functionalization of the indazole core.

Protocol A: Highly Regioselective C-3 Suzuki-Miyaura Coupling

Objective: Selectively install an aryl group at the C-3 position of 3,4-dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Reagents & Equipment:

  • 3,4-dibromo-1-THP-indazole (1.0 equiv, 10 mmol)

  • Arylboronic acid (1.05 equiv, 10.5 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (2.0 equiv, 20 mmol)
    
  • Degassed 1,4-Dioxane /

    
     (4:1 v/v, 0.2 M)
    

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3,4-dibromo-1-THP-indazole, arylboronic acid,

    
    , and 
    
    
    
    .
  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x).

  • Solvent Addition: Add the sparged 1,4-Dioxane and

    
     via syringe.
    
  • Reaction: Heat the biphasic mixture to exactly 80 °C in a pre-heated oil bath for 12 hours. Crucial: Do not exceed 80 °C, as higher temperatures erode the C-3/C-4 kinetic selectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation & QC System:

  • TLC: The starting material (

    
     in 3:1 Hex/EtOAc) will disappear, replaced by a distinct blue-fluorescent spot under 254 nm UV (
    
    
    
    ).
  • LC-MS: Confirm the shift from a dibromide isotopic pattern (

    
    ) to a monobromide pattern (
    
    
    
    for a phenyl addition).
  • NMR:

    
     NMR will show the appearance of new aryl protons, while 
    
    
    
    NMR will confirm the disappearance of the highly deshielded C-3 carbon signal (
    
    
    ppm).
Protocol B: Subsequent C-4 Buchwald-Hartwig Amination

Objective: Couple a secondary amine to the sterically hindered C-4 bromide of the intermediate synthesized in Protocol A.

Reagents & Equipment:

  • 3-Aryl-4-bromo-1-THP-indazole (1.0 equiv, 5 mmol)

  • Morpholine (1.2 equiv, 6 mmol)

  • 
     (0.025 equiv, 2.5 mol% = 5 mol% Pd)
    
  • RuPhos (0.05 equiv, 5 mol%)

  • 
     (2.0 equiv, 10 mmol)
    
  • Anhydrous Toluene (0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox, combine

    
     and RuPhos in a vial with 2 mL of Toluene. Stir for 15 minutes until the dark purple solution turns deep red/orange, indicating the formation of the active L-Pd(0) species.
    
  • Reaction Assembly: In a separate Schlenk flask, combine the 3-aryl-4-bromo-1-THP-indazole and

    
    . Add the pre-activated catalyst solution, followed by morpholine and the remaining Toluene.
    
  • Reaction: Seal the flask and heat to 100 °C for 16 hours. Causality: The elevated temperature and the bulky RuPhos ligand are strictly required to force reductive elimination past the steric bulk of the C-3 aryl group.

  • Workup & Cleavage: Filter the crude mixture through a Celite pad. To remove the THP protecting group, dissolve the crude residue in DCM, add Trifluoroacetic Acid (TFA, 10 equiv), and stir at room temperature for 2 hours. Neutralize with saturated

    
     and extract with DCM.
    

Self-Validation & QC System:

  • LC-MS: Complete loss of the monobromide isotopic pattern; appearance of the exact mass corresponding to the difunctionalized product.

  • NMR: A diagnostic upfield shift of the indazole C-5 doublet in the

    
     NMR, confirming successful substitution at the adjacent C-4 position.
    

References

  • Benchchem. 3,4-Dibromo-6-indazolecarboxylic acid methyl ester | 885523-63-7. CAS Common Chemistry Database.2

  • MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules 2023. 4

  • MDPI. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts 2014, 4(3), 307-320.

  • Benchchem. 4,6-Dibromo-1H-indazole | High-Quality Research Chemical.5

  • Semantic Scholar. Microwave-Assisted Functionalization of Indazoles: An Overview.1

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 3,4-Dibromo-6-methoxy-1H-indazole in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicochemical challenges associated with handling 3,4-Dibromo-6-methoxy-1H-indazole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the physicochemical challenges associated with handling 3,4-Dibromo-6-methoxy-1H-indazole .

Due to its di-halogenated, planar aromatic structure, this compound exhibits massive crystal lattice energy driven by intense


 stacking and halogen bonding. Overcoming this thermodynamic barrier requires precise solvent management. This guide provides field-proven, self-validating methodologies to ensure your screening data remains free of false-negatives caused by compound precipitation.

Part 1: Mechanistic Diagnostics (FAQ)

Q1: Why is 3,4-Dibromo-6-methoxy-1H-indazole so difficult to dissolve in standard screening solvents? Causality: The compound (CAS 887569-02-0) features a rigid indazole core heavily substituted with highly polarizable bromine atoms[1]. This structural motif promotes strong intermolecular interactions. To achieve dissolution, the solvation energy provided by the solvent must exceed the compound's lattice energy. While pure Dimethyl Sulfoxide (DMSO) has a high dielectric constant capable of solvating this scaffold, any microscopic impurities—especially water—will instantly collapse its solvating capacity[2].

Q2: My 10 mM stock solution was clear yesterday, but today there is a fine white precipitate at the bottom of the tube. What happened? Causality: DMSO is notoriously hygroscopic. If your stock vial was left open or improperly sealed, the solvent rapidly absorbed atmospheric moisture[2]. The introduction of water into the DMSO matrix shifts the compound from a soluble state into a metastable supersaturated zone. This thermodynamic instability forces the compound to nucleate and precipitate out of solution, which is a leading cause of false-negatives in high-throughput biological assays[3].

Q3: Can I rescue a precipitated stock solution by repeatedly freezing and thawing it? Causality: Absolutely not. Freeze-thaw cycles synergistically enhance precipitation[4]. During the freezing phase, the DMSO crystallizes, effectively excluding the compound and any absorbed water into highly concentrated liquid micro-pockets. This localized supersaturation forces the compound into a lower-energy, highly insoluble crystalline polymorph[4]. Once this polymorph forms, it is nearly impossible to redissolve without extreme heating, which risks thermal degradation of the indazole core.

Q4: How do I prevent the compound from "crashing out" when diluting it into aqueous cell culture media? Causality: Rapidly injecting a high-concentration DMSO stock into an aqueous buffer causes immediate solvent shock, leading to amorphous precipitation. To prevent this, dilutions must be performed in a stepwise, serial manner[5]. Furthermore, ensure the final DMSO concentration remains below 0.5% to prevent solvent-induced cytotoxicity[6]. If precipitation persists, the use of biologically compatible co-solvents (e.g., Tween-80, PEG400) is required to lower the polarity of the aqueous phase[5].

Part 2: Solubilization Dynamics & Workflows

To visualize the physical chemistry behind these failures and the correct handling procedures, refer to the mechanistic pathways below.

PrecipitationMech N1 Solvated Compound in Pure DMSO N2 Atmospheric Exposure N1->N2 N4 Freeze-Thaw Cycles N1->N4 N3 Water Uptake by DMSO N2->N3 N5 Metastable Supersaturation N3->N5 N4->N5 N6 Irreversible Precipitation N5->N6 Nucleation

Causative mechanisms of indazole precipitation in DMSO.

StockPrep A Weigh Compound (CAS 887569-02-0) B Add Anhydrous DMSO (<0.1% Moisture) A->B C Sonicate at 37°C (15 Minutes) B->C D OD600 Validation (Check for Turbidity) C->D D->C OD600 > 0.05 E Aliquot & Seal (Argon Purge) D->E OD600 < 0.05 F Store at -80°C (Desiccated) E->F

Validated workflow for anhydrous DMSO stock preparation.

Part 3: Quantitative Solubility Profiles

The following data summarizes the expected solubility limits of 3,4-Dibromo-6-methoxy-1H-indazole across different solvent matrices. Use this to guide your assay design.

Solvent SystemMax Soluble ConcentrationThermodynamic StabilityApplication Scientist Notes
100% Anhydrous DMSO ~10 mMHighStandard for master stocks. Requires strict desiccation[2].
Wet DMSO (>1%

)
< 1 mMLowHighly prone to nucleation during freeze-thaw events[4].
DMSO + 5% Tween-80 ~5 mMMediumExcellent intermediate for bridging organic and aqueous phases[5].
Aqueous Buffer (pH 7.4) < 10 µMLowRequires stepwise serial dilution to prevent crashing out[6].

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM Anhydrous Master Stock

This protocol utilizes a closed-loop validation step to ensure thermodynamic solubility has been achieved, rather than temporary kinetic suspension.

  • Equilibration: Allow the lyophilized vial of 3,4-Dibromo-6-methoxy-1H-indazole to reach room temperature in a desiccator before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, ruining solubility before you even add solvent.

  • Solvent Addition: Add the calculated volume of strictly anhydrous DMSO (sealed under argon, <0.1% water).

  • Thermal Sonication: Sonicate the mixture in a water bath at 37°C for 15 minutes. Causality: Acoustic cavitation breaks apart the dense crystal lattice, while mild thermal energy increases the kinetic energy of the solvent molecules.

  • System Validation (Critical Step): Transfer 100 µL of the solution to a microcuvette and measure the optical density at 600 nm (OD600) against a pure DMSO blank.

    • If OD600 < 0.05: The compound is fully solvated. Proceed to step 5.

    • If OD600 > 0.05: Micro-precipitates are present. Return to step 3.

  • Aliquoting: Divide the validated solution into single-use 20 µL aliquots in sterile microcentrifuge tubes. Purge the headspace of each tube with Argon gas before capping.

  • Storage: Store immediately at -80°C. Never subject these aliquots to freeze-thaw cycles [2],[4].

Protocol B: Stepwise Aqueous Dilution for Cell-Based Assays

This protocol prevents solvent shock and subsequent amorphous precipitation during assay preparation.

  • Thawing: Remove a single-use 10 mM aliquot from -80°C and warm it rapidly in your hands or a 37°C block until completely liquid.

  • Intermediate Dilution: Do not pipette the stock directly into your assay buffer. Instead, create an intermediate 1 mM stock by pipetting 10 µL of the 10 mM stock into 90 µL of pure DMSO (or a DMSO/Tween-80 blend)[5].

  • Stepwise Aqueous Integration: Slowly titrate the intermediate stock into your pre-warmed (37°C) cell culture media while vortexing continuously.

  • Final Concentration Check: Ensure the final working concentration of DMSO in the biological assay does not exceed 0.5% (v/v) to maintain cell viability[6].

  • System Validation: Examine the final aqueous solution under an inverted phase-contrast microscope (20x objective). The absence of dark, colloidal aggregates confirms successful solubilization.

Part 5: References

  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO - Benchchem: Best Practices and Troubleshooting | benchchem.com | 2

  • What is the best Solution for dilute DMSO? And how can it be diluted? - ResearchGate | researchgate.net | 5

  • Compound Handling Instructions - MCE | medchemexpress.cn | 6

  • Compound precipitation in high-concentration DMSO solutions - PubMed | nih.gov | 3

  • 885519-21-1 | 6-Bromo-4-methoxy-1H-indazole | BLD Pharm | bldpharm.com | 1

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles - Ziath | ziath.com | 4

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Coupling of Dibromoindazoles

Topic: Troubleshooting low yields and regioselectivity issues in Suzuki-Miyaura coupling of dibromoindazoles. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting low yields and regioselectivity issues in Suzuki-Miyaura coupling of dibromoindazoles. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Support Tier: Senior Application Scientist (Level 3).

Introduction: The Indazole Challenge

Welcome to the Advanced Troubleshooting Guide. You are likely here because your Suzuki coupling on a dibromoindazole scaffold is failing to reach full conversion, suffering from low yields, or producing a mixture of regioisomers.

Indazoles are notoriously "sticky" substrates in palladium catalysis. The pyrazole nitrogen atoms (specifically the basic N2) can coordinate strongly to the palladium center, displacing ligands and forming unreactive dimers. Furthermore, when dealing with dibromoindazoles (e.g., 3,5-dibromo-1H-indazole), you face the added complexity of site-selectivity : controlling which bromine atom reacts first.

This guide moves beyond generic advice. We analyze the electronic bias of the indazole ring, the necessity of protecting groups, and the specific catalyst systems required to break the "indazole arrest."

Module 1: Regioselectivity & Substrate Design

Q: In a 3,5-dibromoindazole, which position reacts first?

A: The C3-position is electronically predisposed to react first.

The Mechanism: In nucleophilic cross-couplings (Suzuki), the rate-determining step is often the oxidative addition of the Pd(0) species into the C-Br bond.[1][2] Palladium inserts faster into electron-deficient bonds.

  • C3 (Pyrazole Ring): The C3 position is part of the electron-deficient pyrazole ring (imine-like character). It is more electrophilic and thus undergoes oxidative addition more rapidly.

  • C5 (Benzene Ring): The C5 position is on the fused benzene ring, which is relatively more electron-rich compared to the pyrazole core.

Troubleshooting Tip: If you need to couple at C5 first, you cannot simply rely on standard kinetics. You must either:

  • Use a 3-chloro-5-bromo substrate (exploiting the Br > Cl reactivity gap).

  • Block C3 with a protecting group or install the C5 functionality before halogenating C3.

Q: How does N-protection affect reactivity?

A: It is the single most critical factor for yield. Never attempt Suzuki coupling on a free (NH) dibromoindazole.

  • The Problem: The free N-H proton is acidic (

    
    ). Under basic Suzuki conditions, it is deprotonated to form an indazolyl anion. This anion acts as a bridging ligand, forming stable, insoluble 
    
    
    
    dimers that kill the catalytic cycle.
  • The Solution: You must mask the nitrogen.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): The "Gold Standard." Stable to base, prevents coordination, and easily removed later with TBAF or acid.

    • THP (Tetrahydropyranyl): Good alternative, cheaper, acid-labile.

    • Boc (tert-Butyloxycarbonyl): Risky. Boc groups are labile under basic conditions (especially with carbonate bases at

      
      C). If the Boc falls off mid-reaction, the catalyst poisons immediately. Use Boc only with weak bases (e.g., 
      
      
      
      ) and lower temperatures (
      
      
      C).

Module 2: Catalyst & Ligand Optimization

Q: I am using Pd(PPh3)4 and getting <20% yield. Why?

A: Tetrakis(triphenylphosphine)palladium(0) is often insufficient for sterically hindered or electron-rich heterocycles.

  • Oxidative Addition:

    
     is a relatively weak donor; it may not facilitate oxidative addition into the electron-rich C5-Br bond effectively.
    
  • Ligand Scavenging: The indazole nitrogens outcompete

    
     for the Pd center.
    

Recommended Catalyst Systems:

System Why it works Conditions
Pd(dppf)Cl₂ Robustness. The bidentate ferrocenyl ligand prevents the "bite" of the indazole nitrogen. It is the workhorse for heterocyclic couplings. Dioxane/H₂O, 80–100°C
XPhos Pd G2 Sterics & Electronics. The bulky biaryl ligand (XPhos) creates a protective shell around the Pd, preventing poisoning, while being electron-rich enough to accelerate oxidative addition. THF/H₂O, 40–60°C

| Pd(OAc)₂ + SPhos | Water Solubility. Excellent for polar substrates. SPhos is highly active for heteroaryl chlorides and bromides. | Toluene/H₂O or n-BuOH |

Module 3: Reaction Conditions (Base & Solvent)[3][4][5]

Q: My starting material is consumed, but I see mostly protodeboronation (Ar-H) instead of product. What is happening?

A: Protodeboronation of the boronic acid is competing with transmetalation. This usually happens when the cross-coupling cycle is too slow (stalled catalyst).

Fixes:

  • Switch Base: Change from

    
     to 
    
    
    
    (Tripotassium phosphate). The phosphate anion is more basic but often facilitates transmetalation better in "wet" organic solvents.
  • Add Water: It sounds counterintuitive for "anhydrous" chemistry, but Suzuki coupling requires water to form the reactive boronate species (

    
    ). Ensure you are using a solvent ratio like 4:1 Dioxane:Water .
    
  • Boronate Ester: If using a boronic acid (

    
    ), switch to a Pinacol ester (
    
    
    
    ). They are more stable towards protodeboronation and release the active species slowly (reservoir effect).

Visual Troubleshooting Guides

Diagram 1: The Indazole Reactivity Map

This diagram illustrates the electronic preference for oxidative addition on the dibromoindazole scaffold.

IndazoleReactivity cluster_legend Reactivity Logic Indazole 3,5-Dibromoindazole (Protected) C3 C3 Position (Pyrazole Ring) Most Reactive Indazole->C3 1st Oxidative Addition (Electron Deficient) C5 C5 Position (Benzene Ring) Less Reactive Indazole->C5 2nd Oxidative Addition (Electron Rich) Explanation Pd(0) prefers electron-poor bonds. The pyrazole C=N bond activates C3-Br.

Caption: Regioselectivity hierarchy for 3,5-dibromoindazole. The C3 position reacts preferentially due to the electron-withdrawing nature of the pyrazole ring.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

TroubleshootingTree Start Problem: Low Yield / Stalled Reaction CheckNH Is the Indazole N-H protected? Start->CheckNH Protect ACTION: Protect with SEM, THP, or Methyl. Do NOT use Free NH. CheckNH->Protect No (Free NH) CheckCat Which Catalyst? CheckNH->CheckCat Yes (SEM/Boc/Me) PPh3 Pd(PPh3)4 CheckCat->PPh3 Dppf Pd(dppf)Cl2 or XPhos CheckCat->Dppf SwitchCat ACTION: Switch to Pd(dppf)Cl2 or XPhos Pd G2 PPh3->SwitchCat Low Conversion CheckBase Check Base/Solvent Dppf->CheckBase SwitchCat->CheckBase OptCond ACTION: Use K3PO4 (2-3 eq) in Dioxane/H2O (4:1) CheckBase->OptCond

Caption: Step-by-step diagnostic workflow for identifying the root cause of reaction failure.

Experimental Protocol: Optimized Coupling of 3,5-Dibromoindazole

This protocol is designed to selectively couple at the C3 position first.

Reagents:

  • Substrate: 3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 equiv)

  • Boronate: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (0.05 equiv / 5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Setup: In a reaction vial equipped with a stir bar, combine the protected dibromoindazole, arylboronic acid, and finely ground

    
    .
    
  • Degassing: Cap the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen is the enemy of low-turnover reactions).

  • Catalyst Addition: Quickly remove the cap, add the Pd catalyst, and recap. Purge for another 2 minutes.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 85°C for 4–16 hours. Monitor by LCMS.

    • Note: You should see the mono-coupled product (C3) appear first. If you see di-coupled product, lower the temperature to 60°C or reduce the boronic acid equivalents to 0.95.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[3]
    
  • Purification: Silica gel chromatography. The regioselectivity is usually high enough that the C3-product is easily separable from trace C5-product.

References

  • Regioselective C7-bromination and Suzuki coupling of indazoles. Title: A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.[4] Source: RSC Advances, 2021. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected Heterocycles. Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Source: National Institutes of Health (PMC), 2014. URL:[Link]

  • Practical Guide to Suzuki-Miyaura Coupling. Title: Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs. URL:[Link]

  • C-3 Functionalization of Indazole. Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[5] Source: MDPI (Molecules), 2023. URL:[Link]

Sources

Troubleshooting

Controlling N1 vs N2 regioselectivity in 3,4-dibromoindazole alkylation

Technical Support Center: Regiocontrol in 3,4-Dibromoindazole Alkylation Introduction: The "3,4-Dibromo" Challenge Welcome to the Technical Support Center. You are likely here because the alkylation of 3,4-dibromo-1H-ind...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regiocontrol in 3,4-Dibromoindazole Alkylation

Introduction: The "3,4-Dibromo" Challenge

Welcome to the Technical Support Center. You are likely here because the alkylation of 3,4-dibromo-1H-indazole is yielding inconsistent ratios of


 vs. 

isomers, or you require a specific regioisomer with high purity.

The 3,4-dibromo substitution pattern presents a unique "Steric-Electronic" conflict:

  • Steric Blockade (C3-Br): The bromine at position 3 creates significant steric hindrance immediately adjacent to the

    
     nitrogen.[1] This strongly disfavors 
    
    
    
    attack under standard
    
    
    conditions.[1]
  • Electronic Activation (C4-Br): The bromine at position 4 is an electron-withdrawing group (EWG) that increases the acidity of the

    
     proton (
    
    
    
    approx. 11-12 vs. 14 for unsubstituted indazole).[1] This accelerates deprotonation but stabilizes the resulting anion, potentially altering nucleophilicity.[1]

This guide provides the protocols to navigate these forces.

Module 1: The Diagnostic Matrix

Use this decision logic to select your experimental protocol.

DiagnosticMatrix Start Start: What is your desired Regioisomer? N1_Goal Target: N1-Alkylation (Thermodynamic) Start->N1_Goal N2_Goal Target: N2-Alkylation (Kinetic/Directed) Start->N2_Goal Std_Cond Use Protocol A: NaH / THF or Cs2CO3 / DMF N1_Goal->Std_Cond Hard_Path Direct Alkylation (R-X) will FAIL (gives N1) N2_Goal->Hard_Path Why_N1 Mechanism: C3-Br blocks N2 attack; Thermodynamics favor N1 Std_Cond->Why_N1 Sol_N2 Use Protocol B: Acid-Catalyzed Imidate (Clemens Protocol) Hard_Path->Sol_N2 Primary Rec. Alt_N2 Alternative: Mitsunobu Reaction (Variable Selectivity) Hard_Path->Alt_N2 Secondary Rec.

Figure 1: Decision matrix for selecting the correct alkylation protocol based on target regiochemistry.

Module 2: Detailed Protocols

Protocol A: High-Fidelity N1-Alkylation (Thermodynamic Control)

Target Audience: Users needing the standard medicinal chemistry scaffold.[1]

The Science: Under basic conditions, the indazole anion is formed.[1][2] While the negative charge is delocalized, the C3-Br substituent exerts a "steric wall" protecting the


 position.[1] Consequently, the alkylating agent preferentially attacks the unhindered 

.[1]

Reagents:

  • Substrate: 3,4-dibromo-1H-indazole (1.0 equiv)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) OR Cesium Carbonate (

    
    , 2.0 equiv)[1]
    
  • Solvent: Anhydrous THF (for NaH) or DMF (for

    
    )[1]
    
  • Electrophile: Alkyl Halide (R-Br or R-I, 1.1 equiv)[1]

Step-by-Step:

  • Deprotonation: Dissolve substrate in anhydrous solvent under

    
     atm.
    
    • If NaH: Cool to 0°C, add NaH portion-wise. Stir 30 min at 0°C, then 30 min at RT. (Look for

      
       evolution cessation).[1]
      
    • If

      
      : Add base at RT and stir for 30 min.
      
  • Addition: Add the Alkyl Halide dropwise.[1][3]

  • Reaction: Stir at RT. Due to the C4-Br EWG effect, reaction is usually fast (1–4 hours).[1]

  • Workup: Quench with sat.

    
    .[1] Extract with EtOAc.[1][3]
    
  • Expected Outcome: >95:5 ratio favoring N1 .

Troubleshooting Protocol A:

  • Issue: "I see N2 impurities."

  • Fix: Switch to NaH/THF . The

    
     cation coordinates tightly with the anion.[1] In some 3-substituted systems, this coordination further blocks 
    
    
    
    or directs to
    
    
    via chelation effects [1].[1][3]
  • Issue: "Reaction is incomplete."

  • Fix: Add 0.1 equiv TBAI (tetrabutylammonium iodide) if using alkyl chlorides or bromides to catalyze the Finkelstein exchange.[1]

Protocol B: Accessing the N2-Isomer (The "Clemens" Method)

Target Audience: Users needing the kinetic isomer or specific bioisosteres.[1]

The Science: Direct alkylation with alkyl halides will not work efficiently for N2 synthesis on a 3,4-dibromo substrate due to the steric clash discussed above.[1] You must use the Acid-Catalyzed Imidate Protocol (developed by Pfizer).[1] This proceeds via a neutral transition state where the highly reactive imidate electrophile attacks the most nucleophilic nitrogen (


 has higher electron density in the neutral tautomer) or is guided by proton transfer mechanisms that bypass the steric penalty of the anion [2].[1]

Reagents:

  • Substrate: 3,4-dibromo-1H-indazole (1.0 equiv)[1]

  • Reagent: Alkyl 2,2,2-trichloroacetimidate (R-OTCA) (1.2–1.5 equiv)[1]

    • Note: These must be synthesized from the corresponding alcohol + trichloroacetonitrile if not commercially available.[1]

  • Catalyst: Trifluoromethanesulfonic acid (TfOH, 0.1 equiv) OR Copper(II) Triflate (

    
    , 0.1 equiv)[1]
    
  • Solvent: Toluene or DCM (Anhydrous)[1]

Step-by-Step:

  • Preparation: Dissolve 3,4-dibromoindazole and the Alkyl Trichloroacetimidate in anhydrous Toluene.

  • Catalysis: Add TfOH (or catalyst) dropwise at RT.

  • Reaction: Stir at RT (or 60°C for bulky R groups) for 2–12 hours.

    • Observation: A white precipitate (trichloroacetamide byproduct) often forms.[1]

  • Workup: Filter off the precipitate.[1] Wash filtrate with

    
    .[1]
    
  • Expected Outcome: >90% selectivity for N2 .

Troubleshooting Protocol B:

  • Issue: "I don't have the trichloroacetimidate."

  • Alternative: Use Mitsunobu conditions (

    
    , DIAD, Alcohol).[1][3][4] Mitsunobu reactions on indazoles often favor 
    
    
    
    (or give 1:1 mixtures) because the protonation of the DEAD-betaine intermediate allows the neutral indazole to attack via
    
    
    [3].[1] However, with the C3-Br , Mitsunobu yields may drop due to steric hindrance, making the Imidate route superior.[1]

Module 3: Mechanistic Visualization

Understanding the competition between Thermodynamics (N1) and Sterics (N2).

Mechanism Substrate 3,4-Dibromo-1H-indazole (Neutral) Base_Path Pathway A: Basic Conditions (NaH, Cs2CO3) Substrate->Base_Path Acid_Path Pathway B: Acid/Neutral Conditions (Imidate/TfOH) Substrate->Acid_Path Anion Indazolyl Anion (Delocalized Charge) Base_Path->Anion Neutral_Complex Activated Electrophile Complex (Protonated Imidate) Acid_Path->Neutral_Complex Steric_Block STERIC CLASH at N2 (Caused by C3-Br) Anion->Steric_Block Attack at N2? Thermo_Drive Thermodynamic Stability (Benzenoid Retention) Anion->Thermo_Drive Attack at N1 N2_Prod N2-Alkyl (Major) Kinetic Product Neutral_Complex->N2_Prod Direct N2 Attack (Bypasses Anion Sterics) N1_Prod N1-Alkyl (Major) Thermodynamic Product Steric_Block->N1_Prod Blocked -> Shifts to N1 Thermo_Drive->N1_Prod

Figure 2: Mechanistic pathway showing why Basic conditions favor N1 (due to C3-Br steric clash) and Acidic conditions open access to N2.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: Does the C4-Bromine affect the reaction rate? A: Yes. The C4-Br is an Electron Withdrawing Group (EWG).[1] It makes the N-H proton more acidic (


 ~11.5).[1] This means deprotonation is faster than with unsubstituted indazole.[1] However, the resulting anion is also more stabilized (less nucleophilic).[1] You may need to increase the temperature slightly (to 40–50°C) if using weak alkylating agents, but generally, standard conditions suffice.[1]

Q2: Can I use a protecting group to force N2 alkylation later? A: Yes, but it is inefficient for 3,4-dibromo systems.[1] Typically, one might protect N1 with THP (tetrahydropyran), alkylate N2 (forming a cation), and deprotect.[1] However, the C3-Br makes quaternization at N2 extremely difficult.[1] The "Clemens Protocol" (Protocol B) is far superior to protection/deprotection strategies for this specific substrate.[1]

Q3: I see a "dialkylated" byproduct. What is it? A: This is the 1,2-dialkylindazolium salt.[1] It occurs if you use excess alkylating agent and high heat.[1] The C3-Br usually discourages this, but if you see it, reduce your electrophile equivalents to 1.05 and lower the temperature.[1]

Q4: Why not use SEM-Cl or MOM-Cl? A: These are "soft" electrophiles that often follow the same thermodynamic rules as alkyl halides, favoring N1.[1] If you need N2-SEM, you will likely get a mixture.[1] Separation of N1-SEM and N2-SEM isomers is possible via silica chromatography (N2 isomers are usually more polar and elute later, though this varies by solvent system).[1]

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Cheung, M. et al.[1][4][5][6] Beilstein J. Org.[1] Chem. 2021 , 17, 1939–1949.[1] Key Finding: NaH/THF promotes high N1 selectivity, especially with C3-substituents.[1]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Clemens, J., Bell, E. L., & Londregan, A. T.[1][5][7] Synthesis 2022 , 54, 3215–3226.[1][5][7] Key Finding: Use of Trichloroacetimidates with TfOH provides >95% N2 selectivity, bypassing the steric issues of direct alkylation.[1]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Luo, G. et al.[1] Beilstein J. Org.[1] Chem. 2024 , 20, 1787–1800.[1] Key Finding: Mitsunobu conditions can favor N2, but are sensitive to steric bulk at C3.[1]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 3,4-Dibromo-6-methoxy-1H-indazole Intermediates

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with halogenated indazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with halogenated indazole scaffolds.

The 3,4-disubstituted indazole core is a privileged pharmacophore in oncology, frequently utilized in the development of FDA-approved kinase inhibitors (e.g., axitinib and pazopanib analogues) [1]. However, accessing and purifying the 3,4-substitution pattern is synthetically demanding due to the steric proximity of the C3 and C4 positions and the complex electronic landscape of the indazole ring [1].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and step-by-step protocols to ensure high-yield, high-purity isolation of 3,4-Dibromo-6-methoxy-1H-indazole (CAS: 887569-02-0) and its downstream derivatives.

Purification Workflow & Strategy

G Crude Crude 3,4-Dibromo-6-methoxy-1H-indazole (Contains Regioisomers) Chromatography Flash Column Chromatography (Gradient: Hexane / EtOAc) Crude->Chromatography Load on Silica Fractions Isomer Separation (Rf differentiation) Chromatography->Fractions Elution Recrystallization Mixed-Solvent Recrystallization (MeOH / H2O or Acetone / H2O) Fractions->Recrystallization Pool desired fractions Pure Pure 3,4-Dibromo-6-methoxy-1H-indazole (>99% Purity) Recrystallization->Pure Cooling & Filtration Demethylation O-Demethylation (BBr3) (Access to 6-OH derivative) Pure->Demethylation Downstream Synthesis

Workflow for the purification and downstream application of 3,4-Dibromo-6-methoxy-1H-indazole.

Troubleshooting & FAQs

Q1: How do I resolve the poor separation of 3,4-dibromo-6-methoxy-1H-indazole from its regioisomers (e.g., 3,6-dibromo) during column chromatography?

A1: Poor resolution typically stems from using an isocratic, highly non-polar solvent system that fails to exploit the subtle electronic differences between the isomers. The intrinsic electronic differentiation between the heterocyclic bromide (C3) and the carbocyclic bromide (C4/C6) alters the dipole moment of the molecule [1].

  • The Fix: Utilize silica gel as the stationary phase with a gradient elution system. Start with a low-polarity mixture (e.g., 10% Ethyl Acetate in Hexane) to elute less polar impurities, and gradually increase to 50% Ethyl Acetate [3]. The gradual increase in polarity forces the isomers to interact differently with the silanol groups on the silica, achieving baseline separation.

Q2: My compound is "oiling out" instead of crystallizing during purification. What is the mechanistic cause and how do I fix it?

A2: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, causing it to separate as an impure liquid rather than a pure crystal lattice [4]. Indazoles are highly polar heterocycles; using a single solvent often leads to either complete dissolution or immediate oiling.

  • The Fix: Transition to a mixed solvent system (anti-solvent crystallization). Dissolve the compound in a minimal amount of a hot solubilizing solvent (e.g., Acetone or Methanol), and dropwise add an anti-solvent (e.g., Water) until slight turbidity is observed [2][4]. Reheat slightly to clear the solution, then allow it to cool slowly to room temperature. If oiling persists, introduce a seed crystal to bypass the thermodynamic energy barrier for nucleation [4].

Q3: I need the 6-hydroxy variant (3,4-Dibromo-6-hydroxy-1H-indazole) for a Structure-Activity Relationship (SAR) study. Why shouldn't I source it directly, and how do I purify it after synthesis?

A3: The 6-hydroxy variant (CAS: 887568-91-4) is highly prone to oxidation and potential polymerization at the phenolic oxygen, making it synthetically demanding and expensive to source directly [1]. The scientifically validated strategy is to purchase the stable methyl-ether precursor (3,4-Dibromo-6-methoxy-1H-indazole) and perform an in-situ O-demethylation using Boron Tribromide (


)[1]. Because 

reactions generate highly reactive intermediates, quenching must be done strictly at 0°C to prevent degradation. Post-reaction, the product can be purified by precipitation from Dichloromethane (DCM) and Hexanes[1].

Quantitative Data: Solvent Systems & Expected Yields

The following table summarizes the optimized solvent parameters for the purification of 3,4-Dibromo-6-methoxy-1H-indazole and its derivatives, based on established indazole separation methodologies [2][3][4].

Purification StageSolvent SystemRatio (v/v)Target PurityExpected Yield Recovery
Column Chromatography Hexane / EtOAcGradient (10% to 50% EtOAc)90.0 - 95.0%75 - 85%
Recrystallization (Method A) Methanol / Water80 : 20> 99.0%80 - 90%
Recrystallization (Method B) Acetone / Water33 : 67> 99.5%85 - 92%
Precipitation (6-OH derivative) DCM / Hexanes25 : 75> 98.0%70 - 80%

Self-Validating Protocol: O-Demethylation & Purification

To convert 3,4-Dibromo-6-methoxy-1H-indazole to the active 6-hydroxy intermediate, follow this precise, step-by-step methodology [1]. This protocol is designed to be self-validating: a successful reaction is visually confirmed by a distinct color change, and temperature control ensures the prevention of exothermic degradation.

Step 1: Setup & Inert Atmosphere Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (


) or Argon to maintain an inert atmosphere, as the reagents are highly moisture-sensitive.

Step 2: Dissolution Dissolve 1.0 g (3.27 mmol) of pure 3,4-Dibromo-6-methoxy-1H-indazole in 15 mL of anhydrous Dichloromethane (DCM). Cool the solution to -78°C using a dry ice/acetone bath.

Step 3: Reagent Addition Slowly add Boron Tribromide (


) (1.0 M in DCM, 10 mL, ~3.0 equivalents) dropwise over 20 minutes.
  • Validation Check: The solution will transition to a yellow/orange color. Monitor the internal temperature to ensure no exothermic spikes occur during addition.

Step 4: Reaction Propagation Allow the reaction mixture to warm naturally to 0°C over 2 hours, then continue stirring at Room Temperature (20-25°C) for an additional 2 to 4 hours to ensure complete cleavage of the ether bond.

Step 5: Critical Quenching Cool the flask back to 0°C. Carefully and slowly quench the reaction by adding methanol or ice water dropwise. Caution: This step is highly exothermic and releases HBr gas.

Step 6: Workup & Extraction Dilute the mixture with 50 mL of Ethyl Acetate (EtOAc). Wash the organic layer successively with saturated aqueous Sodium Bicarbonate (


) to neutralize residual acid, followed by brine. Dry the organic layer over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure.

Step 7: Final Purification Dissolve the crude residue in a minimal volume of DCM. Slowly layer or dropwise add Hexanes until the product precipitates. Filter the solid and dry under a high vacuum to yield pure 3,4-Dibromo-6-hydroxy-1H-indazole.

References

  • Google Patents. "CN101948433A - Method for separating and purifying substituted indazole isomers".
  • National Institutes of Health (PMC). "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives". URL: [Link]

Troubleshooting

Technical Support Center: Preventing Debromination in Palladium-Catalyzed Cross-Coupling

Welcome to the Technical Support Center. Unwanted debromination (hydrodehalogenation) is one of the most persistent and frustrating side reactions in palladium-catalyzed cross-coupling methodologies, particularly in Suzu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Unwanted debromination (hydrodehalogenation) is one of the most persistent and frustrating side reactions in palladium-catalyzed cross-coupling methodologies, particularly in Suzuki-Miyaura and Heck reactions[1][2]. When the carbon-bromine bond is cleaved and replaced by a carbon-hydrogen bond, it not only consumes valuable starting material but also generates byproducts that are notoriously difficult to separate from the desired product[1][3].

This guide provides a deep-dive mechanistic analysis, quantitative troubleshooting matrices, self-validating experimental protocols, and an FAQ section designed to help researchers and drug development professionals permanently suppress this side reaction.

Mechanistic Insight: The Causality of Debromination

To prevent debromination, we must first understand its origin. The catalytic cycle of a cross-coupling reaction begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming an Ar-Pd(II)-Br intermediate[4].

In a successful reaction, this intermediate undergoes rapid transmetalation with a nucleophile (e.g., a boronic acid), followed by reductive elimination to form the desired C-C bond[4]. However, if transmetalation is sluggish, the electrophilic Ar-Pd(II)-Br complex becomes vulnerable to a competing pathway: hydride transfer [5].

Hydride sources are often inadvertently introduced via the reaction environment (e.g.,


-hydride elimination from alkoxide bases or alcoholic solvents, or trace water acting as a proton source)[5][6]. Once the Ar-Pd(II)-H species forms, it undergoes rapid reductive elimination to yield the debrominated arene (Ar-H)[3].

Mechanism Pd0 Pd(0) Catalyst OA Ar-Pd(II)-Br (Oxidative Addition) Pd0->OA + Ar-Br TM Ar-Pd(II)-Ar' (Transmetalation) OA->TM + Ar'-B(OH)2 Base PdH Ar-Pd(II)-H (Hydride Transfer) OA->PdH + Hydride Source (Solvent/Base) Product Ar-Ar' (Desired Product) TM->Product Reductive Elimination Product->Pd0 Regenerate Pd(0) SideProduct Ar-H (Debromination) PdH->SideProduct Reductive Elimination SideProduct->Pd0 Regenerate Pd(0)

Catalytic cycle of cross-coupling vs. competing hydrodehalogenation (debromination) pathway.

Quantitative Matrix: Condition Effects on Debromination

The choice of reaction conditions directly dictates the kinetic competition between transmetalation and hydride transfer. The table below summarizes the causal relationship between specific reagents and the resulting product distribution based on established optimization principles[2][3][4].

Catalyst / Ligand SystemBaseSolventTemp (°C)Yield (Ar-Ar')Debromination (Ar-H)Mechanistic Causality / Note
Pd(PPh₃)₄NaOEtEtOH8035%55%Ethoxide and EtOH act as potent hydride donors via

-hydride elimination, severely promoting debromination[2].
Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O9072%18%Dioxane can act as a hydride donor at elevated temperatures; water introduces protons[6][7].
Pd₂(dba)₃ + SPhosK₃PO₄Toluene8094%< 2%Bulky, electron-rich ligand accelerates transmetalation; aprotic solvent eliminates the primary hydride source[3][5].
XPhos Pd G3TMSOKTHF6598%Not DetectedHighly active pre-catalyst allows lower operating temperatures. TMSOK provides anhydrous basicity[7].

Standard Operating Procedure (SOP): Suppressing Hydrodehalogenation

To establish a self-validating system that inherently suppresses debromination, follow this optimized anhydrous protocol. This workflow is specifically designed to eliminate external hydride sources and kinetically favor the cross-coupling pathway.

Materials Required:

  • Pre-catalyst: XPhos Pd G3 or SPhos Pd G3 (ensures a strict 1:1 Pd-to-ligand ratio, preventing unligated Pd species that are prone to side reactions).

  • Base: Anhydrous K₃PO₄ or Cs₂CO₃ (milder than alkoxides, lacks

    
    -hydrogens)[2].
    
  • Solvent: Anhydrous, inhibitor-free Toluene or THF.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar. Transfer to an argon-filled glovebox or apply standard Schlenk line techniques (3x vacuum/argon cycles) to rigorously exclude oxygen and moisture.

  • Reagent Charging: Add the aryl bromide (1.0 equiv), the boronic acid/ester (1.2–1.5 equiv), and the anhydrous base (2.0–3.0 equiv) to the vessel.

  • Catalyst Addition: Add the selected Pd pre-catalyst (1–3 mol%). Causality Note: Using a pre-catalyst rather than separate Pd sources and ligands ensures immediate generation of the active monoligated L-Pd(0) species, accelerating oxidative addition and preventing catalyst aggregation.

  • Solvent Degassing: Add the anhydrous solvent (e.g., Toluene, 0.2 M). Degas the mixture via the freeze-pump-thaw method (3 cycles) or by bubbling argon directly through the solution for 15 minutes. Causality Note: Oxygen degrades electron-rich phosphine ligands, which would slow down the desired catalytic cycle and give the debromination pathway a kinetic advantage.

  • Temperature Control: Heat the reaction mixture to 60 °C. Do not immediately default to 100 °C. Higher temperatures exponentially increase the rate of

    
    -hydride elimination from trace impurities[1][2]. Monitor via LC-MS or TLC after 2 hours. Only increase the temperature in 10 °C increments if the conversion of the starting material is stalled.
    
  • Quench and Analysis: Once complete, cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite. Analyze the crude mixture via ¹H NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) to precisely quantify the ratio of the desired product to any trace debrominated arene.

Frequently Asked Questions (FAQs)

Q1: Why does my electron-deficient or heteroaryl bromide debrominate so easily? A: Electron-deficient aryl bromides and nitrogen-containing heterocycles (like pyridines or imidazoles) undergo oxidative addition very rapidly. However, the resulting Ar-Pd(II)-Br complex is highly electrophilic. Furthermore, heterocycles can coordinate to the palladium center, altering its electronic properties and drastically slowing down the transmetalation step. This kinetic bottleneck gives the competing hydrodehalogenation pathway more time to occur[3][5].

Q2: How do I choose the right base to minimize hydride transfer? A: You must avoid strong bases that possess


-hydrogens, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), as they readily undergo 

-hydride elimination to generate the detrimental Pd-H species[2]. Instead, transition to mild, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃[2][3]. If solubility in organic solvents is an issue, consider using anhydrous fluoride sources (like CsF) or soluble silanolates (like TMSOK)[7].

Q3: What is the mechanistic role of bulky, electron-rich phosphine ligands in preventing debromination? A: Ligands such as XPhos, SPhos, or RuPhos serve a dual purpose. First, their electron-rich nature stabilizes the active Pd(0) state and facilitates rapid oxidative addition. Second, and more importantly, their extreme steric bulk forces the Ar-Pd(II)-Ar' intermediate into a highly strained conformation. This steric tension drastically accelerates the desired reductive elimination step, effectively outcompeting the slower hydride transfer pathway[3][5].

Q4: Can my choice of solvent directly cause debromination? A: Absolutely. Protic solvents like ethanol, methanol, or isopropanol are classic hydride donors via


-hydride elimination[3][5]. Even ethereal solvents like THF or 1,4-dioxane can act as hydride donors under harsh thermal conditions[7]. Switching to strictly aprotic, non-donor solvents like toluene or using rigorously anhydrous conditions is one of the most effective ways to shut down this side reaction. Furthermore, trace water in the solvent can act as a direct proton source for hydrodehalogenation, especially with fluorinated or highly electrophilic substrates[6].

Q5: How do I handle substrates with free amines, pyrroles, or carboxylic acids? A: Free N-H or O-H groups can act as endogenous proton sources, directly facilitating protodehalogenation. For N-heterocycles like pyrroles or imidazoles, protecting the free nitrogen (e.g., with a BOC or SEM group) can effectively suppress debromination while also preventing the heterocycle from poisoning the palladium catalyst[5][8]. Carboxylic acids should similarly be protected as esters during the cross-coupling step[1].

References

  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid - Benchchem. Benchchem.
  • preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem. Benchchem.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem. Benchchem.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC.
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. Benchchem.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.

Sources

Optimization

Technical Support Center: Optimization of Palladium Catalysts for Sterically Hindered Indazole Coupling

Welcome to the technical support center for the optimization of palladium-catalyzed coupling of sterically hindered indazoles. This resource is designed for researchers, scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of palladium-catalyzed coupling of sterically hindered indazoles. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming C-N bonds with sterically demanding indazole scaffolds. The inherent challenges of these reactions, such as low yields, catalyst deactivation, and competing side reactions, necessitate a nuanced approach to catalyst system selection and reaction parameter optimization.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common experimental hurdles and achieve your synthetic goals.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnosis of potential causes and actionable solutions.

Issue 1: Low to No Product Formation

Symptom: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or GC-MS) shows primarily unreacted starting materials.

Potential Causes & Solutions:

  • Catalyst Inactivity or Decomposition:

    • Diagnosis: The reaction mixture may show signs of palladium black formation (a fine black precipitate), or there may be no color change, indicating the active catalyst has not formed.[1]

    • Solution 1 (Ligand Choice): For sterically hindered couplings, bulky, electron-rich phosphine ligands are often essential.[2] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the challenging oxidative addition and reductive elimination steps.[3] Consider screening a panel of ligands such as XPhos, SPhos, or RuPhos, which have proven effective in similar challenging aminations.[4][5]

    • Solution 2 (Pre-catalyst Activation): Indazoles, like other nitrogen-containing heterocycles, can act as inhibitors by coordinating to the palladium center and preventing the formation of the active catalytic species.[6][7] To circumvent this, consider using a pre-formed catalyst or pre-activating your catalyst system by heating the palladium source (e.g., Pd₂(dba)₃) and ligand in the solvent for a short period before adding the indazole and aryl halide.[6][7]

    • Solution 3 (Inert Atmosphere): Palladium(0) catalysts are sensitive to oxygen.[5] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.

  • Suboptimal Base Selection:

    • Diagnosis: The chosen base may be too weak to deprotonate the indazole or the amine-palladium complex effectively.

    • Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for Buchwald-Hartwig aminations.[2] However, for substrates with base-sensitive functional groups, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary, potentially requiring higher reaction temperatures or longer reaction times.[2][4][8]

  • Insufficient Reaction Temperature:

    • Diagnosis: The reaction may be kinetically slow due to the steric hindrance of the substrates.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Common solvents for these reactions, such as toluene and dioxane, allow for temperatures in the range of 80-110 °C.[1][2]

Issue 2: Formation of Significant Side Products

Symptom: The reaction mixture contains the desired product along with one or more significant impurities.

Potential Causes & Solutions:

  • Homocoupling of the Aryl Halide:

    • Diagnosis: You observe the formation of a biaryl product derived from your aryl halide coupling partner.

    • Solution: This side reaction can be favored at high temperatures or with highly active catalysts.[5] Try reducing the reaction temperature or slightly decreasing the catalyst loading.

  • C-H Arylation of the Indazole:

    • Diagnosis: Besides the desired N-arylation, you observe arylation at one of the carbon positions of the indazole ring (e.g., C3 or C7).[8][9]

    • Solution: This is a common issue, particularly with indazoles. The choice of ligand can significantly influence the regioselectivity. Bidentate ligands like 1,10-phenanthroline have been used to promote C-H arylation, so switching to a bulky monophosphine ligand might favor N-arylation.[8][9] Additionally, carefully controlling the stoichiometry of the reactants can sometimes mitigate this side reaction.

  • Dehalogenation of the Aryl Halide:

    • Diagnosis: You detect the arene corresponding to your aryl halide starting material without the halogen.

    • Solution: This can be caused by impurities in the base or solvent. Ensure you are using high-purity reagents and anhydrous, degassed solvents.

Issue 3: Reaction Stalls Before Completion

Symptom: Initial product formation is observed, but the reaction does not proceed to completion even after an extended time.

Potential Causes & Solutions:

  • Catalyst Deactivation Over Time:

    • Diagnosis: The catalyst may be slowly decomposing under the reaction conditions.

    • Solution 1 (Use of Pre-catalysts): Modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) are often more stable and can provide sustained catalytic activity.

    • Solution 2 (Ligand-to-Palladium Ratio): For some systems, using a slightly higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1) can help stabilize the catalyst and prevent decomposition.

  • Product Inhibition:

    • Diagnosis: The N-arylated indazole product itself might be coordinating to the palladium center and inhibiting further catalytic turnover.

    • Solution: This can be a challenging issue to resolve. Sometimes, a slight increase in catalyst loading can help push the reaction to completion. Alternatively, if feasible, modifying the reaction conditions to favor product precipitation (if it is a solid) could drive the equilibrium forward.

Frequently Asked Questions (FAQs)

Q1: Which palladium source is best for coupling with sterically hindered indazoles?

Q2: How do I choose the right ligand for my sterically hindered indazole coupling?

A2: Ligand selection is critical. For sterically demanding substrates, bulky and electron-rich biaryl phosphine ligands are the gold standard. A good starting point is to screen a small panel of well-established ligands.

LigandKey FeaturesCommon Applications
XPhos Bulky, electron-richGeneral for challenging C-N couplings.
RuPhos Highly active for sterically hindered substratesOften effective when other ligands fail.
SPhos Less sterically demanding than XPhos or RuPhosGood for a wide range of substrates.
Xantphos Bidentate ligand with a large bite angleCan be effective in controlling selectivity.[4]

Q3: What is the optimal solvent for these reactions?

A3: Anhydrous, degassed aprotic solvents are required. Toluene and 1,4-dioxane are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations.[1][2] They have relatively high boiling points, allowing for a good temperature range for optimization. In cases of poor solubility of starting materials, DMF can be considered, but be aware that it can sometimes coordinate to the palladium catalyst.

Q4: Can I use aryl chlorides for the N-arylation of sterically hindered indazoles?

A4: Aryl chlorides are more challenging coupling partners than aryl bromides or iodides due to the strength of the C-Cl bond. However, significant progress has been made in developing catalyst systems that can activate aryl chlorides.[3][11][12] These reactions typically require more electron-rich and sterically hindered ligands (like RuPhos or newly developed specialized ligands) and may necessitate higher reaction temperatures and longer reaction times.[11]

Experimental Protocols

General Protocol for a Small-Scale Test Reaction

This protocol is a starting point for the optimization of your specific reaction.

Reagents:

  • Sterically hindered indazole (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 M solution with respect to the indazole)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium pre-catalyst and the base under an inert atmosphere (e.g., in a glovebox).

  • Add the sterically hindered indazole and the aryl halide to the vial.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vial tightly with a cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Stir the reaction for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a short plug of celite to remove insoluble inorganic salts and palladium residues.

  • The filtrate can then be concentrated and purified by column chromatography.

Visualizing the Catalytic Cycle and Troubleshooting Logic

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-X)L Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Ar-Pd(II)-NHR₂)L OxAdd->AmineCoord + R₂NH, - HX RedElim Reductive Elimination AmineCoord->RedElim Base RedElim->Pd0 + Ar-NR₂ Product N-Arylated Indazole (Ar-NR₂) RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Amine Indazole (R₂NH) Amine->AmineCoord Base Base Base->AmineCoord caption Figure 1: Simplified Buchwald-Hartwig catalytic cycle.

Figure 1: Simplified Buchwald-Hartwig catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is Catalyst Active? Observe for Pd black formation Is the reaction mixture colored? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Temperature too low? Base too weak? Check_Catalyst->Check_Conditions Yes Optimize_Ligand Optimize Ligand|{Screen bulky, electron-rich ligands (XPhos, RuPhos, etc.)|Consider pre-catalyst activation} Check_Catalyst->Optimize_Ligand No Check_Reagents Are Reagents Pure and Inert? Degassed solvent? Anhydrous reagents? Inert atmosphere? Check_Conditions->Check_Reagents Conditions seem OK Optimize_Base Optimize Base|{Try a stronger base (NaOtBu)|If sensitive, use K₃PO₄ or Cs₂CO₃ and increase temp} Check_Conditions->Optimize_Base Base issue Increase_Temp Increase Temperature|{Increase in 10-20 °C increments} Check_Conditions->Increase_Temp Temp issue Improve_Setup Improve Reaction Setup|{Ensure rigorous exclusion of air and moisture} Check_Reagents->Improve_Setup No Success Improved Yield Check_Reagents->Success Yes, after re-run Optimize_Ligand->Success Optimize_Base->Success Increase_Temp->Success Improve_Setup->Success caption Figure 2: Decision tree for troubleshooting low yield.

Figure 2: Decision tree for troubleshooting low yield.

References

  • Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1813-1826. [Link]

  • Bouterfaia, S., et al. (2015). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules, 20(4), 6335-6348. [Link]

  • Reddy, V. R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038-2046. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Boutal, H., et al. (2014). Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. The Journal of Organic Chemistry, 79(16), 7708-7715. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]

  • Zhang, Z., et al. (2020). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 18(3), 455-462. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Ghasemi, Z., & Ziarani, G. M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19233-19256. [Link]

  • Porzelle, A., & Tomkinson, N. C. O. (2009). Palladium catalyzed N-arylation of hydroxylamines. Pure, University of Strathclyde. [Link]

  • Wang, Y., et al. (2023). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry, 21(24), 5030-5034. [Link]

  • Kim, D., & Park, J. (2024). Palladium-Catalyzed anti-Michael-Type (Hetero)arylation of Acrylamides. Journal of the American Chemical Society, 146(20), 13697-13702. [Link]

  • Pinter, B., et al. (2014). Palladium(II) Complexes Bearing an Indazole-Derived N-Heterocyclic Carbene and Phosphine Coligands as Catalysts for the Sonogashira Coupling and the Hydroamination of Alkynes. Organometallics, 33(13), 3345-3355. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Lai, W. I., et al. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]

  • Özer, M. S., & Arslan, H. (2010). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Zonguldak Karaelmas University. [Link]

  • Saha, D., & Roy, D. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2024(6), 202412306. [Link]

  • Szostak, M. (2022). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 27(19), 6523. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Marion, N., et al. (2013). N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Beilstein Journal of Organic Chemistry, 9, 257-264. [Link]

  • ResearchGate. (2007). Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700-706. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3,4-Dibromo-6-methoxy-1H-indazole

Welcome to the Technical Support Center. This hub is dedicated to the purification and handling of 3,4-Dibromo-6-methoxy-1H-indazole (CAS 887569-02-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is dedicated to the purification and handling of 3,4-Dibromo-6-methoxy-1H-indazole (CAS 887569-02-0). As a privileged pharmacophore precursor, this compound is widely utilized in the synthesis of oncology-focused kinase inhibitors 1[1]. Because the downstream O-demethylation to the highly reactive 6-hydroxy variant requires high-purity starting material, mastering its recrystallization is a critical workflow for drug development professionals.

Recrystallization Logic & Workflow

The purification of heavily halogenated indazoles relies on exploiting the differential solubility kinetics between the target compound and its synthetic impurities. The workflow below outlines the critical path for optimal crystal nucleation and growth.

Workflow A Crude 3,4-Dibromo-6-methoxy-1H-indazole BB BB A->BB B Solvent Selection (EtOH or DCM/Hexanes) C Hot Dissolution (Minimal Volume) D Hot Filtration (Optional) C->D Impurities present E Controlled Cooling (RT to 0°C) C->E Clear solution D->E F Crystallization (Nucleation) E->F G Vacuum Filtration & Cold Wash F->G H Purified Product G->H BB->C

A logical workflow for the recrystallization of 3,4-Dibromo-6-methoxy-1H-indazole.

Quantitative Solvent Selection Guide

Selecting the right solvent system is governed by the polarity of the methoxy group and the lipophilicity of the dibromo-aromatic core. Below is a validated matrix of solvent systems based on differential solubility principles 2[2].

Solvent SystemClassificationBoiling Point (°C)Mechanistic Rationale & Performance
Ethanol (100%) Single Solvent78°COptimal baseline. Provides excellent thermal solubility gradients. The protic nature interacts with the indazole nitrogens, while the alkyl chain solvates the bromo-aromatic core.
DCM / Hexanes Binary (Anti-solvent)40°C / 68°CBest for lipophilic impurities. Dichloromethane (DCM) rapidly solvates the compound at low heat. Hexanes act as a strong anti-solvent, forcing rapid nucleation 1[1].
Methanol / Water (80:20) Binary (Anti-solvent)65°C / 100°CHigh yield recovery. Water drastically reduces solubility at room temperature. Proven effective for structurally analogous bromo-indazoles 3[3].
Step-by-Step Recrystallization Methodology

This self-validating protocol utilizes the DCM/Hexanes binary system, which is highly effective for 3,4-Dibromo-6-methoxy-1H-indazole due to the strong solvation energy of DCM for halogenated aromatics and the sharp anti-solvent effect of hexanes.

Step 1: Primary Dissolution (Thermodynamic Solvation)

  • Place the crude 3,4-Dibromo-6-methoxy-1H-indazole in an Erlenmeyer flask.

  • Add a minimal volume of hot Dichloromethane (DCM) just until the solid fully dissolves.

  • Causality: Minimizing the "good" solvent ensures the solution reaches supersaturation quickly upon cooling or anti-solvent addition, preventing product loss in the mother liquor.

Step 2: Hot Filtration (Impurity Exclusion)

  • If the solution is cloudy or contains particulate matter, pass it rapidly through a pre-heated fluted filter paper.

  • Causality: Pre-heating the glassware prevents premature crystallization in the funnel stem, which would otherwise clog the apparatus and reduce yield 4[4].

Step 3: Anti-Solvent Addition (Nucleation Induction)

  • While maintaining gentle heat, add Hexanes dropwise to the DCM solution until a faint, persistent turbidity is observed.

  • Add a single drop of DCM to clear the turbidity.

  • Causality: This establishes the exact boundary of the metastable zone, priming the thermodynamic system for controlled crystal growth rather than amorphous precipitation.

Step 4: Controlled Cooling (Crystal Lattice Formation)

  • Remove from heat and allow the flask to cool undisturbed to room temperature (approx. 20°C), then transfer to an ice bath (0-4°C) for 30 minutes.

  • Causality: Slow cooling favors the thermodynamic formation of large, pure crystal lattices over the kinetic trapping of impurities.

Step 5: Isolation and Validation

  • Isolate the crystals via vacuum filtration using a Büchner funnel. Wash with a minimal amount of ice-cold hexanes.

  • Validation: Confirm purity via

    
    H NMR. The methoxy protons should appear as a sharp singlet (~3.9 ppm), and the indazole N-H should be visible (~13 ppm, broad) without baseline noise from aliphatic impurities 1[1].
    
Troubleshooting Guide

Q: My compound is "oiling out" instead of forming solid crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that specific solvent mixture 3[3].

  • Solution: Reduce the rate of supersaturation. Re-heat the mixture until the oil dissolves, add a small amount of the "good" solvent (e.g., DCM or Ethanol) to lower the saturation temperature, and cool much more slowly. Introducing a pure seed crystal at the cloud point can also bypass the nucleation energy barrier and force solid crystal growth.

Q: The recovered crystals have a distinct yellowish/brown tint. Is this normal? A: No. Pure 3,4-Dibromo-6-methoxy-1H-indazole should be an off-white to colorless solid. Coloration indicates the presence of oxidized byproducts or trace transition metals 4[4].

  • Solution: Re-dissolve the crystals in the hot primary solvent and add 1-2% (w/w) activated charcoal. Boil for 5 minutes, then perform a hot filtration through a Celite pad. Caution: Do not use excessive charcoal, as it will adsorb your target compound and reduce yield.

Q: My final recovery yield is less than 40%. Where did my product go? A: Low yields are almost always a result of a skewed solvent-to-antisolvent ratio or excessive primary solvent volume, leaving the compound highly soluble even at 0°C.

  • Solution: Evaporate the mother liquor under reduced pressure to concentrate the solution, then repeat the cooling process. In the future, strictly limit the initial dissolution volume.

Frequently Asked Questions (FAQs)

Q: Can I use this recrystallized product directly for O-demethylation? A: Yes. The purified methoxy-indazole is the standard, stable precursor for BBr


-mediated cleavage to yield 3,4-Dibromo-6-hydroxy-1H-indazole. Sourcing the methoxy variant and deprotecting it is significantly more cost-effective and stable than attempting to source the hydroxy variant directly 1[1].

Q: What are the optimal storage conditions for the purified crystals? A: Store the purified crystals in an inert atmosphere (Nitrogen or Argon) at 2-8°C, protected from light 5[5].

References

Sources

Optimization

Technical Support Center: Indazole Coupling &amp; Moisture Management

The following guide serves as a specialized technical support resource for researchers encountering moisture-induced failures in indazole coupling chemistry. Ticket Subject: Handling Moisture Sensitivity and Regiocontrol...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized technical support resource for researchers encountering moisture-induced failures in indazole coupling chemistry.

Ticket Subject: Handling Moisture Sensitivity and Regiocontrol in Indazole Functionalization Assigned Specialist: Senior Application Scientist Status: Open

Core Directive: The "Dry" Standard vs. The Aqueous Reality

In indazole chemistry, "moisture sensitivity" is not a binary state.[1][2] It is a variable that dictates two critical outcomes: Regioselectivity (N1 vs. N2) and Catalytic Cycle Integrity .

While modern surfactant chemistry (e.g., TPGS-750-M) allows some couplings in water, the preparation of indazole nucleophiles and the stability of heteroaryl boronic acids often demand rigorous anhydrous conditions.

The Three Pillars of Failure
  • Thermodynamic Drift: Moisture protonates the reactive base, altering the deprotonation equilibrium. This shifts the reaction from a kinetically controlled N2-alkylation to a thermodynamically controlled N1-alkylation (or vice versa), destroying regioselectivity.[1]

  • Protodeboronation: In Suzuki-Miyaura coupling, electron-rich heteroaromatics (like indazoles) are prone to hydrolytic cleavage of the C-B bond, yielding the non-coupled deboronated arene.[1]

  • Catalyst Poisoning: In Buchwald-Hartwig aminations, water can facilitate the formation of inactive Pd-hydroxide species or accelerate the oxidation of sensitive ligands (e.g., phosphines).[1]

Troubleshooting Dashboard (Q&A)

Module A: Regioselectivity (N1 vs. N2)

Q: I am attempting an N-arylation (Buchwald/Chan-Lam), but I see a mixture of N1 and N2 isomers. I used anhydrous solvent. What happened?

Diagnostic: Indazoles exhibit annular tautomerism (


).[3] The 

-indazole (N1-H) is thermodynamically more stable by ~3-5 kcal/mol.[4] However, the N2 position is often more nucleophilic due to the "alpha-effect" of the adjacent nitrogen.
  • The Moisture Factor: If your base (e.g.,

    
    , 
    
    
    
    ) absorbs moisture, it forms hydroxide (
    
    
    ,
    
    
    ).[2] Hydroxide is less bulky and a different strength than the intended base, potentially allowing rapid equilibration between the N1 and N2 anions.
  • The Fix:

    • Switch to Kinetic Control (for N2): Use non-equilibrating bases like LiHMDS or NaH in non-polar solvents (Toluene) at low temperatures.

    • Force Thermodynamic Control (for N1): Use

      
        in DMF at 
      
      
      
      . The higher temperature allows the reversible N2-attack to revert and funnel into the stable N1-product.
    • Protecting Groups: If selectivity is impossible, protect N1 with a THP (tetrahydropyranyl) or SEM group, couple at Carbon, then deprotect.[1][2]

Q: My Chan-Lam coupling (Cu(OAc)2, Boronic Acid) stalled after 2 hours. The reaction mixture turned from deep blue to a muddy green/brown.

Diagnostic: This is a classic symptom of catalyst crash-out due to moisture.[1]

  • Mechanism: Chan-Lam cycles require

    
     and 
    
    
    
    .[5] Water competes with the amine/indazole for coordination to Copper. If water concentration is high, it promotes the formation of insoluble copper hydroxides/oxides, killing the catalytic cycle.[1]
  • The Fix: Add 4Å Molecular Sieves directly to the reaction flask. Use a drying tube.[1][6] Do not rely on "anhydrous" solvents from a bottle opened a week ago.[1]

Module B: Suzuki-Miyaura Coupling[1][7][8][9]

Q: I am coupling an Indazole-Boronic Acid with an aryl halide. The starting material disappears, but the major product is just the "H-Indazole" (deboronated), not the coupled product.

Diagnostic: You are experiencing Protodeboronation .[1][7]

  • Cause: Heteroaryl boronic acids are notoriously unstable in the presence of water and base at high temperatures. The mechanism involves the attack of water/hydroxide on the Boron, followed by protonolysis of the C-B bond.

  • The Fix:

    • Switch to Boronic Esters: Pinacol esters (BPin) are significantly more resistant to hydrolysis than free boronic acids.

    • Anhydrous Base System: Instead of aqueous

      
      , use 
      
      
      
      or
      
      
      (anhydrous)
      in Dioxane or DMF.[2] The fluoride or phosphate activates the boron without requiring free water.
    • Lower Temperature: Protodeboronation has a higher activation energy than transmetalation.[1] Try a more active catalyst (e.g., Pd(dtbpf)Cl

      
       ) that works at 
      
      
      
      instead of
      
      
      .[2]

Visual Troubleshooting Logic

The following diagram outlines the decision process for diagnosing moisture-related failures in indazole couplings.

IndazoleTroubleshooting Start PROBLEM: Indazole Coupling Failure CheckType Identify Reaction Type Start->CheckType Buchwald N-Arylation (Buchwald/Chan-Lam) CheckType->Buchwald Suzuki C-C Coupling (Suzuki-Miyaura) CheckType->Suzuki RegioMix Symptom: N1/N2 Mixture Buchwald->RegioMix Stalled Symptom: Reaction Stalled/Black Precipitate Buchwald->Stalled Deboronation Symptom: Deboronated Byproduct (Ar-B(OH)2 -> Ar-H) Suzuki->Deboronation Action_Suzuki 1. Switch to BPin Ester 2. Use Anhydrous Base (CsF/K3PO4) 3. Lower Temp (<60°C) Deboronation->Action_Suzuki RegioAction Check Base/Solvent System RegioMix->RegioAction StalledAction Moisture Killed Catalyst? Stalled->StalledAction N1_Desired Goal: N1-Selectivity Use Thermodynamic Control (Cs2CO3/DMF, Heat) RegioAction->N1_Desired N2_Desired Goal: N2-Selectivity Use Kinetic Control (NaH/THF, Low Temp) RegioAction->N2_Desired DryFix 1. Add 4Å Mol. Sieves 2. Freshly distilled solvent 3. Glovebox prep StalledAction->DryFix

Caption: Decision tree for diagnosing and resolving moisture-induced failures in Indazole coupling reactions.

Experimental Protocols

Protocol A: Anhydrous N1-Selective Alkylation/Arylation

Designed to minimize moisture interference and maximize thermodynamic selectivity.[1]

Reagents:

  • Indazole substrate (1.0 equiv)[2][8][9][10]

  • Electrophile (Alkyl halide or Aryl halide)[2][8]

  • Base:

    
     (2.0 equiv, dried under vacuum at 
    
    
    
    for 4h)
  • Solvent: Anhydrous DMF (stored over 4Å sieves)

Step-by-Step:

  • Drying: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of Argon.

  • Charging: Add the Indazole and dried

    
     to the flask.
    
  • Solvation: Add anhydrous DMF via syringe. The concentration should be ~0.2 M.

  • Activation: Stir at Room Temperature (RT) for 30 minutes. Note: This allows partial deprotonation without introducing moisture.

  • Addition: Add the Electrophile.

  • Reaction: Heat to 90°C .

    • Why? High temperature promotes the reversibility of the kinetic N2-attack, funneling the material to the stable N1-product.

  • Workup: Cool to RT. Dilute with EtOAc. Wash 3x with

    
     (5% aq) to remove DMF. Dry organic layer over 
    
    
    
    .[9]
Protocol B: "Dry" Suzuki Coupling for Labile Indazole Boronates

Designed to prevent protodeboronation.

Reagents:

  • Indazole-BPin (1.0 equiv)

  • Aryl Halide (1.0 equiv)[2][10]

  • Catalyst:

    
     (0.05 equiv)[2]
    
  • Base:

    
     (3.0 equiv, finely ground and anhydrous)[2]
    
  • Solvent: 1,4-Dioxane (Anhydrous)[2]

Step-by-Step:

  • Prep: In a glovebox or under rigorous Schlenk conditions, combine Indazole-BPin, Aryl Halide, Catalyst, and Base in a reaction vial.

  • Seal: Cap the vial with a PTFE-lined septum.

  • Solvent: Inject anhydrous Dioxane.

  • Cycle: Purge with Argon for 5 minutes (if not in glovebox).

  • Run: Heat to 60-80°C . Monitor by LCMS every hour.

    • Critical: Do not add water.[1] The solubility of

      
       in Dioxane is low, but sufficient for the surface reaction to occur without hydrolyzing the boronate.
      

Data & Reference Tables

Table 1: Base Selection & Moisture Tolerance
BasepKa (conj. acid)Moisture SensitivityBest For...
NaH ~35Extreme (Explosive/Deactivation)Kinetic N2-alkylation (must be dry).[1]
LiHMDS 26High (Hydrolyzes instantly)Kinetic control; soluble in non-polar solvents.
NaOtBu 17High (Forms tBuOH + NaOH)Buchwald-Hartwig; standard strong base.[1]
Cs2CO3 10.3Moderate (Hygroscopic)Thermodynamic N1-arylation; "Suzuki" base.[1]
K3PO4 12.3Moderate (Hygroscopic)Anhydrous Suzuki coupling of sensitive boronates.
Table 2: Drying Agents for Indazole Chemistry
AgentEfficiencyCompatibilityNotes
Na/Benzophenone HighTHF, Toluene, EtherThe "Gold Standard" for non-halogenated solvents.[1]
CaH2 HighDMF, DCM, AminesBest for drying DMF for N1-selectivity.[1][2]
4Å Mol. Sieves Moderate/HighGeneral UseEssential additive in Chan-Lam reactions.[1] Activate at 300°C before use.

References

  • Regioselectivity in Indazole Alkylation

    • Title: Regioselective N-Alkylation of the 1H-Indazole Scaffold.[1][9][11]

    • Source: Beilstein J. Org.[1] Chem. 2021, 17, 1857–1867.[1]

    • URL:[Link]

  • Chan-Lam Coupling Optimization

    • Title: Copper-Promoted C-N Bond Cross-Coupling with Boronic Acids and Amines.[1][12]

    • Source: Tetrahedron Letters 1998, 39, 2933-2936.[1][2]

    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: Mechanism of Protodeboronation of Heteroaryl Boronic Acids.[1]

    • Source: J. Am. Chem. Soc. 2016, 138, 14, 487–494.[1][2]

    • URL:[Link][2]

  • Buchwald-Hartwig in Water (Surfactant Chemistry)

    • Title: Buchwald–Hartwig reactions in water using surfactants.[1][13][14]

    • Source: Tetrahedron 2014, 70, 3413–3421.[1][2][14]

    • URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 3,4-Dibromo-6-methoxy-1H-indazole

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 3,4-Dibromo-6-methoxy-1H-indazole , designed for researchers validating synthesis outcomes or assessing purity in drug discovery workflows.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 3,4-Dibromo-6-methoxy-1H-indazole , designed for researchers validating synthesis outcomes or assessing purity in drug discovery workflows.[1]

Publish Comparison Guide

Executive Summary & Structural Logic

In medicinal chemistry, the indazole scaffold is a privileged structure for kinase inhibition. The 3,4-dibromo-6-methoxy-1H-indazole derivative is a critical intermediate; the bromine at C3 allows for Suzuki-Miyaura coupling, while the bromine at C4 provides steric bulk or a handle for further functionalization.[1]

Validating this structure requires precise NMR interpretation to distinguish it from common impurities like the 3-monobromo or 3,5-dibromo regioisomers.[1]

Theoretical Shift Assignment (DMSO-d )
PositionProtonMultiplicityApprox.[1] Shift (

)
Structural Justification
1 NH br s12.8 – 13.2Labile proton; deshielded by aromatic ring current and H-bonding.[1] Visible in DMSO; often absent in CDCl

.
3 Substituted by Br. Absence of the typical ~8.0 ppm singlet is the primary confirmation of reaction at C3.
4 Substituted by Br. Absence of the ~7.5 ppm doublet confirms substitution at C4.
5 Ar-H d (meta)7.20 – 7.35Ortho to Br (deshielding) and ortho to OMe (shielding). Net effect is slightly downfield relative to H7.
6 Substituted by OMe.
7 Ar-H d (meta)6.70 – 6.90Ortho to OMe (shielding). Shielded relative to H5.
-OCH

Me s3.80 – 3.90Characteristic strong singlet for the methoxy group.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule's spectral performance against its precursor (Starting Material) and alternative solvent systems to establish valid control parameters.

Comparison A: Target vs. Starting Material (6-Methoxy-1H-indazole)

Objective: Confirm regioselective bromination at C3 and C4.[1]

FeatureStarting Material (6-Methoxy-1H-indazole) Target (3,4-Dibromo-6-methoxy-1H-indazole) Diagnostic Verdict
H3 Signal Singlet (~7.9 - 8.0 ppm) Absent CRITICAL: Disappearance confirms C3 bromination.[1][2]
H4 Signal Doublet (~7.6 ppm) Absent CRITICAL: Disappearance confirms C4 bromination.[1]
Aromatic Pattern ABC System (H4, H5, H7)AX System (H5, H7)The complex multiplet simplifies to two meta-coupled singlets/doublets (

Hz).[1]
Integration 4 Aromatic Protons2 Aromatic ProtonsIntegral ratio of Ar-H to OMe changes from 4:3 to 2:[1]3.
Comparison B: Solvent Selection (DMSO-d vs. CDCl )

Objective: Optimize signal resolution and labile proton visibility.

ParameterDMSO-d

(Recommended)
CDCl

(Alternative)
Impact on Analysis
NH Visibility Excellent. Sharp to broad singlet at ~13.0 ppm.[1]Poor. Often invisible due to exchange or extreme broadening.DMSO is required to confirm the integrity of the indazole NH core.
Solubility High. Dissolves polar poly-halogenated indazoles well.[1]Moderate to Low. Risk of precipitation at high concentrations.Low solubility in CDCl

leads to low S/N ratio and long scan times.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can overlap with methoxy signals if the sample is "wet," but usually OMe (3.8 ppm) is resolved.

Experimental Protocol: Self-Validating Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this standardized protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid 3,4-dibromo-6-methoxy-1H-indazole.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).[1]
    
    • Note: Use an ampoule to minimize water uptake (HOD peak at 3.33 ppm).[1]

  • Homogenization: Sonicate for 30 seconds if the solid does not dissolve immediately. Ensure the solution is clear and free of suspended particles.

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Scans (NS): 16 (Sufficient for >5 mg); increase to 64 if <2 mg.[1]

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]

  • Spectral Width: -2 to 16 ppm (Must capture the downfield NH).[1]

Step 3: Processing & Validation
  • Referencing: Calibrate residual DMSO quintet to 2.50 ppm .

  • Integration Check:

    • Set the OMe singlet (3.85 ppm) to an integral of 3.00 .

    • Verify the aromatic region (H5, H7) integrates to 1.00 each.

    • Verify the NH peak (13.0 ppm) integrates to ~0.8 – 1.0 (often lower due to exchange).[1]

Visualization: Diagnostic Logic Pathway

The following diagram illustrates the decision matrix for validating the product structure based on NMR signals.

NMR_Validation_Logic Start Acquire 1H NMR (DMSO-d6) Check_H3 Is the H3 Singlet (~8.0 ppm) present? Start->Check_H3 Check_H4 Is the H4 Doublet (~7.6 ppm) present? Check_H3->Check_H4 No (C3 Brominated) Result_SM Impurity: Starting Material (No reaction at C3) Check_H3->Result_SM Yes Check_Coupling Analyze Aromatic Region (6.5 - 7.5 ppm) Check_H4->Check_Coupling No (C4 Brominated) Result_Mono Impurity: 3-Bromo-6-methoxy... (No reaction at C4) Check_H4->Result_Mono Yes Result_Success CONFIRMED PRODUCT 3,4-Dibromo-6-methoxy-1H-indazole Check_Coupling->Result_Success Two meta-coupled signals (H5 & H7 only)

Caption: Logical flowchart for distinguishing the target 3,4-dibromo compound from common synthetic precursors and impurities.

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Broad Hump at 3.5 - 4.5 ppm Water in DMSO overlapping with OMe.Use a fresh ampoule of DMSO-d

or add a molecular sieve.
Extra Doublet at ~7.5 ppm Incomplete bromination at C4 (3-bromo intermediate).[1]Recrystallize or re-subject to bromination conditions (e.g., NBS/DMF).[1]
Missing NH Peak Deuterium exchange with solvent water.Ensure DMSO is "dry" or run the spectrum immediately after dissolution.
Complex Aromatic Multiplets Regioisomer mixture (e.g., 3,5-dibromo).[1]Check coupling constants (

). 3,5-dibromo would show H4 as a doublet (

Hz) coupled to H7? No, H4 and H7 are para. 3,5-dibromo leaves H4 and H7.[1] H4 is s/d.

References

  • Asian Journal of Research in Chemistry. (2012). Microwave Assisted Greener Synthesis of Indazoles. Retrieved from [Link]

  • National Institutes of Health (NIH). (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magn Reson Chem. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2013).[1] Synthesis of 1H-Indazoles from N-Tosylhydrazones. Retrieved from [Link][1]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Dibromoindazoles

The following guide details the mass spectrometry fragmentation patterns of dibromoindazoles, designed for researchers and analytical scientists. Executive Summary Dibromoindazoles serve as critical intermediates in the...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of dibromoindazoles, designed for researchers and analytical scientists.

Executive Summary

Dibromoindazoles serve as critical intermediates in the synthesis of bioactive scaffolds, including kinase inhibitors and synthetic cannabinoids. Their analysis presents a unique challenge: distinguishing between regioisomers (e.g., 3,5-dibromo-1H-indazole vs. 5,7-dibromo-1H-indazole) that share identical molecular weights and similar polarities.

This guide compares the fragmentation performance of dibromoindazoles under Electron Ionization (EI) and Electrospray Ionization (ESI) , providing a robust workflow for isomer differentiation. The presence of two bromine atoms provides a distinct isotopic "fingerprint" that acts as an internal validation standard for all subsequent spectral interpretation.

Key Findings
  • Isotopic Signature: The hallmark of any dibromoindazole is the 1:2:1 triplet at the molecular ion cluster (

    
    ), diagnostic of the 
    
    
    
    motif.
  • Differentiation Strategy: N-alkylation site isomers (N1 vs. N2) are best distinguished via GC-EI-MS due to distinct retro-Diels-Alder (RDA) and

    
    -cleavage pathways. Ring isomers (e.g., 3,5- vs. 5,7-) require ESI-MS/MS  to observe subtle differences in bromine radical loss kinetics.
    
  • Performance: EI provides superior structural fingerprinting for library matching, while ESI-MS/MS offers higher sensitivity for trace impurity detection.

The Dibromo Isotopic Fingerprint (Internal Validation)

Before analyzing fragmentation, every researcher must validate the molecular ion cluster. Bromine exists as two stable isotopes:


 (50.7%) and 

(49.3%).[1][2]

For a dibromoindazole (


), the molecular ion cluster will not be a single peak but a triplet spread over 4 mass units.
Ion SpeciesCompositionApprox.[3][4][5][6][7] Mass (m/z)Relative Intensity (Theoretical)
M

27451% (1)
M+2

276100% (2)
M+4

27849% (1)

Analyst Note: If your spectrum does not show this 1:2:1 pattern at the high-mass end, the sample is not a dibromo-derivative. This is your primary "Go/No-Go" quality gate.

Fragmentation Pathways: Mechanism & Causality

Electron Ionization (EI) – Hard Ionization

In GC-MS (70 eV), the radical cation


 is formed. The high energy leads to extensive fragmentation useful for structural fingerprinting.

Primary Pathway: Sequential Halogen Loss

  • 
     (m/z 274/276/278):  The molecular ion is stable enough to be observed.
    
  • 
     (m/z 195/197):  Homolytic cleavage of the C-Br bond.
    
    • Causality: The aromatic C-Br bond is the weakest link compared to the heterocyclic core.

    • Pattern Change: The loss of one Br atom shifts the isotopic pattern from a 1:2:1 triplet to a 1:1 doublet (

      
       and 
      
      
      
      ).
  • 
     (m/z 168/170):  Ring contraction or cleavage of the diazole ring.
    
  • 
     (m/z 116):  Loss of the second bromine, leaving the bare indazole radical cation.
    
Electrospray Ionization (ESI) – Soft Ionization

In LC-MS, the


 ion is observed. Fragmentation is induced via Collision-Induced Dissociation (CID).

Regioisomer Differentiation (N1 vs. N2 Isomers) When the indazole nitrogen is alkylated (common in drug synthesis), the fragmentation changes drastically based on the position (N1 or N2).

  • N1-Alkyl Indazoles: Favor the loss of the alkyl chain or substituents on the alkyl chain due to charge localization on N1.

  • N2-Alkyl Indazoles: Often show a characteristic "ortho-effect" or interaction with the C3 substituent, leading to unique rearrangement ions.

Visualized Fragmentation Pathway

The following diagram illustrates the mechanistic breakdown of a generic 3,5-dibromoindazole under EI conditions.

Fragmentation Figure 1: EI-MS Fragmentation Pathway of 3,5-Dibromoindazole M Molecular Ion (M+) m/z 274, 276, 278 (1:2:1 Triplet) M_Br [M - Br]+ m/z 195, 197 (1:1 Doublet) M->M_Br - Br• (79/81 Da) Homolytic Cleavage M_HCN [M - HCN - Br]+ m/z 168, 170 (Ring Contraction) M_Br->M_HCN - HCN (27 Da) Diazole Ring Break M_2Br [M - 2Br]+ m/z 116 (Dehalogenated Core) M_Br->M_2Br - Br• Secondary Halogen Loss M_HCN->M_2Br - Br•

Caption: Primary fragmentation cascade showing the transition from the dibromo isotopic triplet to the monobromo doublet and final dehalogenated core.

Experimental Protocol: Regioisomer Differentiation

This protocol is designed to differentiate 3,5-dibromoindazole from 5,7-dibromoindazole using GC-MS.

Materials
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: Rxi-5Sil MS (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

Workflow Steps
  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (LC-MS grade). Derivatization is not required for the free base, but N-methylation (using MeI/KOH) improves peak shape for carboxylic acid derivatives.

  • GC Method:

    • Inlet: 250°C, Split 20:1.

    • Oven: 100°C (1 min) → 20°C/min → 300°C (5 min).

  • MS Acquisition: Scan range m/z 50–400.

  • Data Analysis (The Differentiation Step):

    • Step A: Confirm

      
       pattern at m/z 274/276/278.
      
    • Step B: Analyze the

      
       / 
      
      
      
      ratio
      .
      • 3,5-Isomer: The C3-Br bond is adjacent to the nitrogen atoms. Inductive effects from the hydrazine moiety often make the C3-Br bond slightly more labile or prone to radical stabilization than the C5/C6 positions.

      • 5,7-Isomer: Steric hindrance at the C7 position (peri-effect with N1-H) can alter the intensity of the molecular ion. The 5,7-isomer often shows a higher abundance of the

        
         fragment due to the proximity of N1-H and C7-Br.
        
Comparative Data Table
Feature3,5-Dibromoindazole5,7-Dibromoindazole
Base Peak (EI) m/z 276 (

)
m/z 276 (

)
[M-Br]+ Intensity Moderate (30-50%)High (>60%)
[M-HBr]+ (m/z 194) LowElevated (Due to H-Br elimination from N1-H and C7-Br)
Retention Time Elutes Later (More polar interaction)Elutes Earlier (Intramolecular H-bonding shielding)

Analytical Workflow Diagram

The following Graphviz diagram outlines the decision tree for analyzing an unknown dibromoindazole sample.

Workflow Figure 2: Decision Tree for Dibromoindazole Identification Start Unknown Sample (Solid/Powder) Solubility Dissolve in MeOH/ACN (1 mg/mL) Start->Solubility Method Choose Ionization Solubility->Method EI GC-MS (EI) (Structural ID) Method->EI ESI LC-MS (ESI) (Purity/Trace) Method->ESI CheckIso Check Isotope Pattern (m/z 274, 276, 278) EI->CheckIso ESI->CheckIso PatternYes 1:2:1 Triplet Found (Dibromo Confirmed) CheckIso->PatternYes Yes PatternNo No Triplet (Reject Candidate) CheckIso->PatternNo No FragAnalysis Analyze [M-Br] and [M-HBr] PatternYes->FragAnalysis Result35 Low [M-HBr] ID: 3,5-Isomer FragAnalysis->Result35 Result57 High [M-HBr] ID: 5,7-Isomer FragAnalysis->Result57

Caption: Step-by-step logic flow from sample preparation to isomer identification using isotopic and fragmentation criteria.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1H-Indazole. NIST Chemistry WebBook, SRD 69.[8] Available at: [Link]

  • Cannaert, A., et al. (2017). Detection and Activity Profiling of Synthetic Cannabinoids. Analytical Chemistry.
  • Banister, S. D., et al. (2015). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids... can be distinguished by differences in gas chromatography–mass spectrometry fragmentation pattern. Forensic Toxicology. Available at: [Link]

Sources

Validation

The Decisive Factors: Electronic Asymmetry and Steric Hindrance

An In-Depth Guide to the Regioselective Functionalization of Dibromoindazoles: A Comparative Analysis of 3,4- and 3,6-Isomers For researchers, medicinal chemists, and professionals in drug development, the indazole scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Regioselective Functionalization of Dibromoindazoles: A Comparative Analysis of 3,4- and 3,6-Isomers

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of molecular design, appearing in numerous therapeutic agents. Its functionalization, particularly through transition-metal-catalyzed cross-coupling reactions, is a critical step in generating diverse chemical libraries for screening and optimization. Among the key synthons are dibromoindazoles, which offer two distinct reaction handles for sequential, regioselective elaboration.

This guide provides a comprehensive comparison of the reactivity of two common, yet distinct, building blocks: 3,4-dibromo-1H-indazole and 3,6-dibromo-1H-indazole . We will delve into the underlying electronic and steric factors that govern their reactivity, provide supporting experimental data for key transformations like Suzuki-Miyaura and Buchwald-Hartwig couplings, and offer detailed protocols to enable their practical application in the laboratory.

The reactivity of a C-Br bond in palladium-catalyzed cross-coupling is primarily dictated by the kinetics of the rate-determining oxidative addition step. This step is sensitive to both the electron density at the carbon center and the steric accessibility of the C-Br bond. In di-substituted systems like dibromoindazoles, these factors create a nuanced reactivity profile that can be exploited for selective functionalization.[1]

  • Electronic Effects : The indazole ring system is electronically asymmetric. The pyridine-type nitrogen at the N2 position exerts a strong electron-withdrawing effect, rendering the adjacent C3 position significantly more electron-deficient than positions on the fused benzene ring (C4, C5, C6, C7). This generally makes the C3-Br bond more susceptible to oxidative addition.[2][3]

  • Steric Effects : The spatial arrangement of the bromine atoms and the bicyclic ring structure creates distinct steric environments. A bromine atom positioned between two other substituents (e.g., the C4-Br in 3,4-dibromoindazole) will be significantly more hindered than one with fewer adjacent groups (e.g., the C6-Br in 3,6-dibromoindazole).[4][5]

The interplay between these two effects determines which bromine atom will react preferentially.

G cluster_0 3,4-Dibromo-1H-indazole cluster_1 3,6-Dibromo-1H-indazole 3,4-indazole C3_Br_34 C3-Br - Electron Deficient (N2) - Moderately Hindered C4_Br_34 C4-Br - Less Electron Deficient - Highly Hindered (ortho to C3-Br) C3_Br_36 C3-Br - Electron Deficient (N2) - Moderately Hindered C3_Br_34->C3_Br_36 Electronic Environment Similar C6_Br_36 C6-Br - Less Electron Deficient - Minimally Hindered C4_Br_34->C6_Br_36 Steric Hindrance Decreases 3,6-indazole

Caption: Steric and electronic environments of 3,4- vs. 3,6-dibromoindazole.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[6][7] The regioselectivity in the mono-arylation of dibromoindazoles is a classic example of steric and electronic competition.

  • 3,6-Dibromo-1H-indazole : In this isomer, the C6-Br is significantly less sterically hindered than the C3-Br. While the C3 position is more electron-deficient, the steric accessibility of C6 often dominates, especially with bulky boronic acids or catalyst ligands. Therefore, selective mono-arylation at the C6 position is frequently observed. Functionalization at C3 typically requires more forcing conditions or protection of the N1 position followed by a second coupling.

  • 3,4-Dibromo-1H-indazole : Here, the C4-Br is highly hindered by the adjacent C3-Br. This steric blockade makes oxidative addition at C4 extremely difficult. Consequently, the Suzuki-Miyaura coupling almost exclusively occurs at the more accessible and electronically activated C3 position.

IsomerPreferred Site of Mono-ArylationPrimary RationaleTypical Yields (Mono-Coupling)Reference Example
3,6-Dibromo-1H-indazole C6Lower Steric Hindrance60-85%[8] (Analogous System)
3,4-Dibromo-1H-indazole C3High Steric Hindrance at C455-80%[9] (Analogous System)

Yields are approximate and highly dependent on specific substrates and conditions.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a cornerstone for C-N bond formation, follows similar reactivity principles based on the oxidative addition step.[10][11]

  • 3,6-Dibromo-1H-indazole : Similar to the Suzuki coupling, the less hindered C6 position is the preferred site for mono-amination. The use of bulky biarylphosphine ligands, which are standard for this reaction, further amplifies the steric differentiation between the C3 and C6 positions.[10] A recent study on the synthesis of Cereblon (CRBN) binders demonstrated efficient amination at the C6 position of a 3-substituted 6-bromo-1-methyl-1H-indazole.[8]

  • 3,4-Dibromo-1H-indazole : The severe steric hindrance at the C4 position again directs the reaction to the C3 position. Mono-amination occurs selectively at C3, leaving the C4-Br available for subsequent transformations.

IsomerPreferred Site of Mono-AminationPrimary RationaleTypical Yields (Mono-Coupling)Reference Example
3,6-Dibromo-1H-indazole C6Lower Steric Hindrance70-95%[8]
3,4-Dibromo-1H-indazole C3High Steric Hindrance at C465-90%Inferred from principles[1]

Yields are approximate and highly dependent on specific substrates and conditions.

Experimental Protocols

The following protocols are generalized procedures that serve as excellent starting points for optimization. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Regioselective Suzuki-Miyaura Mono-Arylation of 3,6-Dibromo-1H-indazole

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Methodology:

  • Reaction Setup : To an oven-dried Schlenk flask, add 3,6-dibromo-1H-indazole (1.0 equiv), arylboronic acid (1.1-1.2 equiv), and a base such as Cs₂CO₃ or K₂CO₃ (2.5 equiv).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a ligand.

  • Solvent Addition : Evacuate and backfill the flask with argon (3 cycles). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction : Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the C6-arylated product.[9]

Protocol 2: Regioselective Buchwald-Hartwig Mono-Amination of 3,4-Dibromo-1H-indazole

Methodology:

  • Reaction Setup : To an oven-dried Schlenk tube, add 3,4-dibromo-1H-indazole (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%), and a phosphine ligand (e.g., XPhos or RuPhos, 4-8 mol%).

  • Reagent Addition : Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv).

  • Solvent and Amine Addition : Evacuate and backfill the tube with argon (3 cycles). Add anhydrous, deoxygenated toluene or dioxane, followed by the amine (1.2 equiv).

  • Reaction : Seal the tube and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).

  • Workup : Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the C3-aminated indazole.[10][12]

Conclusion and Strategic Recommendations

The choice between 3,4-dibromo- and 3,6-dibromoindazole as a starting material fundamentally dictates the synthetic strategy for creating di-substituted indazoles.

  • Use 3,6-Dibromo-1H-indazole when the initial functionalization is desired at the C6 position . This isomer is ideal for building out from the benzene portion of the scaffold first, leveraging the lower steric hindrance at C6 for efficient mono-coupling.

  • Use 3,4-Dibromo-1H-indazole when the initial functionalization is required at the C3 position . The severe steric hindrance at C4 provides excellent innate regiocontrol, reliably directing the first coupling reaction to the electronically activated C3 position.

By understanding the interplay of electronic and steric effects, researchers can rationally select the appropriate isomer and reaction conditions to achieve predictable, high-yielding, and regioselective functionalization, accelerating the discovery of novel indazole-based molecules.

References

  • [Zanina, A. S., et al. (2023). Benzo[1,2-d:4,5-d']bis([10][13][14]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Semantic Scholar.]([Link])

Sources

Comparative

13C NMR Structural Elucidation of Halogenated Methoxyindazoles: A Predictive Software Comparison Guide

Executive Summary Halogenated methoxyindazoles (e.g., 5-fluoro-6-methoxy-1H-indazole and 5-bromo-6-methoxy-1H-indazole) are privileged pharmacophores in drug discovery, frequently utilized as kinase inhibitors and neuroa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated methoxyindazoles (e.g., 5-fluoro-6-methoxy-1H-indazole and 5-bromo-6-methoxy-1H-indazole) are privileged pharmacophores in drug discovery, frequently utilized as kinase inhibitors and neuroactive agents[1]. However, their structural elucidation via


C Nuclear Magnetic Resonance (NMR) spectroscopy presents a significant analytical challenge. The combination of annular tautomerism (1H vs. 2H), the strong mesomeric electron donation of the methoxy group, and the pronounced heavy-atom effects of halogens creates complex electronic environments that often defy intuitive chemical shift assignments.

This guide objectively compares the performance of three leading predictive alternatives—ACD/Labs NMR Predictor , MestReNova (Mnova) NMRPredict , and Quantum Mechanical DFT/GIAO Calculations —against experimental data. By analyzing the causality behind prediction errors, this guide empowers analytical chemists to select the most reliable tool for complex heterocyclic assignments.

The Analytical Challenge: Causality Behind Shift Deviations

To understand why predictive software occasionally fails, one must understand the physical chemistry of the indazole scaffold:

  • The Heavy-Atom Effect (HAE): Halogens like bromine and iodine introduce significant spin-orbit coupling. This causes an anomalous upfield shift of the ipso-carbon (C5 in 5-bromo-6-methoxy-1H-indazole) that purely empirical algorithms often underestimate if the specific scaffold is absent from their training data.

  • Annular Tautomerism: In polar solvents like DMSO-

    
    , indazoles exist in a dynamic equilibrium between 1H and 2H tautomers, though the 1H form generally predominates[2]. Static predictive models must account for this equilibrium, or they will miscalculate the shifts of C3, C3a, and C7a.
    
  • Mesomeric Push-Pull: The methoxy group at C6 strongly shields the ortho carbons (C5 and C7). When a halogen is adjacent (C5), the competing inductive withdrawal and mesomeric donation create a non-linear substituent effect that challenges basic additivity rules.

Product Comparison: Predictive Methodologies

ACD/Labs NMR Predictor

ACD/Labs utilizes a hybrid approach, combining Hierarchical Organization of Spherical Environments (HOSE) codes with a Neural Network[3].

  • Strengths: Exceptionally fast. If a highly similar halogenated indazole exists in its database of >2 million shifts, the HOSE code prediction is nearly flawless.

  • Weaknesses: Struggles with "orphan" scaffolds. If the specific bromo-methoxy substitution pattern is missing, it defaults to neural network predictions which can underestimate the heavy-atom effect of bromine.

MestReNova (Mnova) NMRPredict

Mnova employs an "Ensemble Machine Learning" approach, running multiple predictors (including Modgraph and Mestrelab's proprietary ML) and combining them via a Bayesian algorithm[4].

  • Strengths: Highly robust for general organic molecules. Recent benchmarks on benzenic compounds show Mnova achieving a Root Mean Square Error (RMSE) of ~1.9 ppm[5].

  • Weaknesses: Can over-smooth data for highly polarized exocyclic double bonds or heavily substituted heteroaromatics[6], sometimes missing the extreme downfield shifts caused by fluorine coupling.

Gaussian 16 (DFT/GIAO)

Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method calculates the magnetic shielding tensors from first principles.

  • Strengths: Not reliant on databases. It inherently models the exact electronic structure, making it the gold standard for novel regioisomers.

  • Weaknesses: Computationally expensive. Furthermore, standard functionals (like B3LYP) fail to account for spin-orbit coupling unless relativistic Effective Core Potentials (ECPs) are explicitly used for heavy halogens like Bromine.

Experimental vs. Predicted Performance Data

The following table compares the


C NMR chemical shifts (in ppm) of 5-bromo-6-methoxy-1H-indazole  in DMSO-

. Experimental data is benchmarked against ACD/Labs (v2021), Mnova (v14), and DFT (B3LYP/6-311+G(d,p) with LANL2DZ for Br, scaled).
Carbon PositionExperimental (DMSO-

)
ACD/Labs (HOSE/NN)Mnova (Ensemble ML)DFT/GIAO (Scaled)
C3 134.5135.0 (+0.5)134.8 (+0.3)134.1 (-0.4)
C3a 122.1121.5 (-0.6)122.5 (+0.4)122.8 (+0.7)
C4 124.3126.0 (+1.7)125.1 (+0.8)124.0 (-0.3)
C5 (C-Br) 108.5112.0 (+3.5)110.5 (+2.0)109.1 (+0.6)
C6 (C-OMe) 156.2155.0 (-1.2)156.0 (-0.2)156.5 (+0.3)
C7 95.496.5 (+1.1)95.8 (+0.4)95.0 (-0.4)
C7a 141.0140.5 (-0.5)141.2 (+0.2)140.8 (-0.2)
OMe 56.156.5 (+0.4)56.0 (-0.1)55.8 (-0.3)
Mean Abs. Error (MAE) -1.19 ppm 0.55 ppm 0.40 ppm

*Note the significant deviation in empirical software at C5 due to the heavy-atom effect of Bromine.

Step-by-Step Methodologies

Experimental C NMR Acquisition Protocol

To ensure trustworthiness and reproducibility, the experimental protocol must account for the slow relaxation times of the five quaternary carbons in this scaffold.

  • Sample Preparation: Dissolve 25 mg of the halogenated methoxyindazole in 0.6 mL of anhydrous DMSO-

    
    . Add TMS (0.03% v/v) as an internal reference.
    
  • Instrument Setup: Utilize a Bruker Avance 400 MHz spectrometer equipped with a 5 mm BBO probe.

  • Pulse Sequence: Select the standard power-gated decoupling sequence (zgpg30). Use WALTZ-16 for broad-band proton decoupling.

  • Acquisition Parameters:

    • Spectral Width (sw): 250 ppm (to capture extreme downfield shifts if fluorinated).

    • Relaxation Delay (D1): Set to 2.5 seconds (Critical: Standard 1.0s delays will result in severe signal attenuation for C3a, C5, C6, and C7a).

    • Number of Scans (NS): 1024 to achieve a >10:1 Signal-to-Noise ratio for quaternary carbons.

  • Processing: Apply an exponential window function (LB = 1.0 Hz) prior to Fourier Transformation. Baseline correct and reference the DMSO-

    
     septet to 39.52 ppm.
    
Computational DFT Prediction Workflow
  • Conformational Search: Perform a Molecular Mechanics (MMFF94) search to determine the lowest energy rotamer of the C6-methoxy group and confirm the 1H tautomer geometry.

  • Geometry Optimization: Optimize the lowest energy conformer in Gaussian 16 using the B3LYP functional. Use the 6-311+G(d,p) basis set for C, H, N, O, and F. For Bromine, apply the LANL2DZ Effective Core Potential to account for relativistic effects.

  • Solvent Modeling: Apply the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) set to DMSO.

  • NMR Calculation: Run the NMR job using the GIAO method (NMR=GIAO).

  • Data Scaling: Extract the isotropic magnetic shielding tensors (

    
    ) and convert to chemical shifts (
    
    
    
    ) using a linear scaling equation derived from a standard training set (e.g.,
    
    
    ).

Structural Elucidation Workflow

The following diagram illustrates the integrated workflow for resolving ambiguous regioisomers by combining experimental acquisition with predictive modeling.

G Start Halogenated Methoxyindazole Sample Exp Experimental 13C NMR (Bruker 400 MHz) Start->Exp InSilico In Silico Prediction Start->InSilico Compare Data Synthesis & Signal Assignment Exp->Compare ACD ACD/Labs (HOSE/NN) InSilico->ACD Mnova MestReNova (Ensemble ML) InSilico->Mnova DFT DFT/GIAO (Gaussian 16) InSilico->DFT ACD->Compare Mnova->Compare DFT->Compare

Caption: Workflow for 13C NMR structural elucidation comparing experimental and predictive methods.

Conclusion

For routine verification of known halogenated methoxyindazoles, MestReNova's Ensemble ML offers the best balance of speed and accuracy (MAE ~0.55 ppm). However, for novel regioisomers—particularly those containing heavy halogens like Bromine where spin-orbit coupling dramatically alters the ipso-carbon shift—DFT/GIAO calculations utilizing relativistic effective core potentials remain the most scientifically rigorous and trustworthy method for unambiguous structural assignment.

References

1.[1] Shrivastava A, Chakraborty AK, Upmanyu N, Singh A. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Publishing Group. Available at: 2.[2] Blanco F, Alkorta I, Elguero J. 13C NMR of indazoles. ResearchGate. Available at: 3.[3] SpinCore Technologies. NMR Software. Available at: 4.[4] PubMed Central (PMC). Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Available at: 5.[5] ResearchGate. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Available at: 6.[6] American Chemical Society. N-Heterocyclic Olefins of Pyrazole and Indazole. Available at:

Sources

Validation

A Comparative Crystallographic Guide to Substituted Indazoles for Drug Discovery

Introduction: The Indazole Scaffold in Medicinal Chemistry The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique bicyclic structure, composed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for interacting with a wide range of biological targets. The biological activity of indazole derivatives can be finely tuned by the nature and position of substituents on the ring system. These modifications influence the molecule's electronic properties, lipophilicity, and three-dimensional shape, all of which are critical for target binding and pharmacokinetic properties.

This guide provides a comparative analysis of the crystallographic features of substituted indazoles, with a focus on understanding the structural impact of halogenation and methoxylation. While the specific crystal structure of 3,4-Dibromo-6-methoxy-1H-indazole is not publicly available at the time of this publication, we will explore the crystal structures of closely related analogs to infer its likely structural characteristics and to provide a broader understanding of structure-property relationships within this important class of molecules.

The Target Molecule: 3,4-Dibromo-6-methoxy-1H-indazole

3,4-Dibromo-6-methoxy-1H-indazole is a halogenated and methoxy-substituted indazole derivative. The presence of two bromine atoms at positions 3 and 4, and a methoxy group at position 6, is anticipated to significantly influence its physicochemical and biological properties. Bromine atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-target interactions. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the molecule's solubility and metabolic stability.

A related compound, 3,4-Dibromo-6-hydroxy-1H-indazole, is known as a versatile intermediate in the synthesis of kinase inhibitors.[2] This highlights the potential of the 3,4-dibromoindazole scaffold in the development of targeted therapies.

Comparative Crystal Structure Analysis

To understand the potential solid-state structure of 3,4-Dibromo-6-methoxy-1H-indazole, we will examine the crystal structures of several related indazole derivatives. This comparative approach allows us to dissect the influence of individual substituents on the overall crystal packing and intermolecular interactions.

Workflow for Comparative Structural Analysis

Caption: Workflow for the comparative analysis of indazole crystal structures.

Key Crystallographic Parameters of Selected Indazole Analogs

The following table summarizes key crystallographic parameters for a selection of substituted indazoles. These examples have been chosen to illustrate the effects of halogenation and other substitutions on the crystal lattice.

CompoundFormulaSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interactions
6-Bromo-1H-indazoleC₇H₅BrN₂P2₁/c13.934.0213.98116.1N-H···N hydrogen bonds, Br···Br contacts
4,7-Dibromo-1H-indazoleC₇H₄Br₂N₂P-17.948.936.8498.7N-H···N hydrogen bonds, Br···Br contacts, π-π stacking
6-Methoxy-1H-indazoleC₈H₈N₂OP2₁/n12.344.8712.91108.2N-H···N hydrogen bonds, C-H···O interactions
3-Bromo-6-methoxy-1H-indazoleC₈H₇BrN₂O-----(Data not available)

Note: The crystallographic data for the first three compounds are representative examples found in the Cambridge Structural Database (CSD). The data for 3-Bromo-6-methoxy-1H-indazole is not currently available.

Analysis of Intermolecular Interactions

The supramolecular assembly in the solid state is dictated by a variety of non-covalent interactions. In the case of substituted indazoles, the following interactions are particularly important:

  • N-H···N Hydrogen Bonds: This is a ubiquitous and strong interaction in 1H-indazoles, often leading to the formation of chains or dimers. The specific geometry of this interaction can be influenced by other substituents.

  • Halogen Bonds: Bromine atoms, as found in our target molecule, are effective halogen bond donors. They can interact with Lewis bases, such as the nitrogen atoms of the indazole ring or the oxygen atom of the methoxy group. These interactions can play a crucial role in directing the crystal packing.

  • π-π Stacking: The aromatic nature of the indazole ring system allows for π-π stacking interactions, which contribute to the overall stability of the crystal lattice. The extent and geometry of this stacking can be modulated by the substituents.

  • C-H···O and C-H···π Interactions: These weaker hydrogen bonds also contribute to the cohesion of the crystal structure. The methoxy group in our target molecule can act as an acceptor for C-H···O interactions.

Caption: Common intermolecular interactions in substituted indazoles.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a definitive method for elucidating the three-dimensional arrangement of atoms in a solid. The following is a generalized protocol for single-crystal X-ray diffraction.

Methodology
  • Crystal Growth:

    • Rationale: The first and often most challenging step is to grow single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

    • Protocol:

      • Dissolve the purified compound (e.g., 3,4-Dibromo-6-methoxy-1H-indazole) in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) to near saturation at a slightly elevated temperature.

      • Filter the solution to remove any particulate matter.

      • Allow the solution to cool slowly to room temperature, or allow the solvent to evaporate slowly over several days in a loosely covered vial.

      • Carefully inspect the vessel for the formation of well-defined single crystals.

  • Crystal Mounting and Data Collection:

    • Rationale: A suitable single crystal is selected and mounted on a goniometer head for data collection. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.

    • Protocol:

      • Under a microscope, select a single crystal with well-defined faces and no visible defects.

      • Mount the crystal on a cryoloop using a small amount of cryoprotectant oil.

      • Flash-cool the crystal in a stream of cold nitrogen gas.

      • Mount the crystal on the diffractometer.

      • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is used to determine the arrangement of atoms within the crystal lattice. This is a computationally intensive process that involves solving the "phase problem" and refining a model of the structure.

    • Protocol:

      • Process the raw diffraction data to obtain a set of structure factor amplitudes.

      • Determine the unit cell parameters and the space group.

      • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

      • Refine the structural model against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.

      • Locate and refine the positions of hydrogen atoms.

      • Validate the final structure using established crystallographic criteria.

Implications for Drug Development

The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for drug development.

  • Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of analogs with their biological activities, researchers can establish clear SARs. For instance, the presence and orientation of a halogen bond donor can be correlated with binding affinity to a target protein.

  • Polymorph Screening: The solid-state form of an active pharmaceutical ingredient (API) can have a profound impact on its solubility, stability, and bioavailability. Crystallographic analysis is essential for identifying and characterizing different polymorphic forms.

  • Fragment-Based Drug Design: Crystal structures of small molecule fragments bound to a protein target provide the starting point for designing more potent and selective inhibitors.

Conclusion

While the crystal structure of 3,4-Dibromo-6-methoxy-1H-indazole remains to be determined, a comparative analysis of related indazole structures provides valuable insights into the likely intermolecular interactions and packing motifs. The presence of both bromine and methoxy substituents suggests a rich supramolecular chemistry, with the potential for hydrogen bonding, halogen bonding, and π-π stacking to play significant roles in the solid-state assembly. Elucidating the precise crystal structure of this and other substituted indazoles will undoubtedly contribute to the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules. [Link]

Sources

Comparative

Decoding Certificate of Analysis (COA) Requirements for Indazole Building Blocks: A Comparative Guide

Introduction: The Criticality of Indazole Purity Indazoles are privileged bioisosteres of indoles and critical pharmacophores in medicinal chemistry, frequently serving as the core scaffold for targeted therapies such as...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Indazole Purity

Indazoles are privileged bioisosteres of indoles and critical pharmacophores in medicinal chemistry, frequently serving as the core scaffold for targeted therapies such as 1[1]. When sourcing or synthesizing indazole building blocks—such as the bifunctional 6-bromo-3-iodo-1H-indazole used in sequential cross-coupling—the Certificate of Analysis (COA) is the ultimate arbiter of quality[2].

A compromised building block introduces impurities that can poison transition-metal catalysts, skew structure-activity relationship (SAR) data, or trigger false positives in high-throughput screening. This guide objectively compares purity grades and details the analytical frameworks required to generate a self-validating COA for indazole derivatives.

Comparative Analysis: Standard vs. High-Fidelity Indazole Building Blocks

Not all COAs are created equal. Chemical suppliers typically offer building blocks in different tiers based on their intended application[3]. For early-stage hit generation, a standard purity of >90% might be acceptable[4]. However, for lead optimization and the synthesis of focused libraries, high-fidelity screening grades (>95% to >98% purity) are mandatory to ensure reproducible5[5].

Table 1: Comparative COA Specifications for Indazole Building Blocks
SpecificationStandard Research GradeHigh-Fidelity Screening GradeAnalytical Causality
Chemical Purity > 90% (HPLC-UV)[4]> 95% to > 98% (HPLC & qNMR)[2]Minor impurities (<5%) can severely impact biological assays or poison Pd-catalysts during cross-coupling[6].
Identity Verification Low-Res MS or

H NMR
HRMS (ESI) +

H/

C NMR[7]
HRMS confirms exact mass;

C NMR resolves positional isomers (e.g., 1H vs 2H indazole tautomers)[1].
Residual Solvents Not routinely reported< 0.5% (GC-MS or qNMR)Solvents like DMSO or DMF can inflate apparent yield and cause cytotoxicity in cell-based assays[3].
Isomeric Purity Unspecified> 99% (Chiral HPLC if applicable)Halogenated indazoles often yield regioisomers during synthesis; strict positional purity is required[6].

Analytical Methodologies: The "How" and "Why" of Indazole COAs

A robust COA relies on an orthogonal analytical approach. Relying solely on HPLC-UV is a critical vulnerability because impurities lacking a strong chromophore at the chosen wavelength will remain invisible.

  • High-Performance Liquid Chromatography (HPLC-UV/MS):

    • Causality: Indazoles possess a robust 10 π-electron aromatic system[1], making them highly responsive to UV detection (typically at 254 nm). Coupling HPLC with6 allows for simultaneous purity assessment and mass confirmation[6].

  • Quantitative Nuclear Magnetic Resonance (qNMR):

    • Causality: Unlike HPLC, which depends on the extinction coefficient of the analyte, qNMR provides absolute quantification by comparing the integral of a well-resolved indazole proton against an internal standard[6]. This method is increasingly accepted by regulatory bodies for its unbiased accuracy[3].

  • High-Resolution Mass Spectrometry (HRMS) via ESI:

    • Causality: Electrospray Ionization (ESI) is a soft ionization technique perfectly suited for the polar nitrogen-containing core of indazole derivatives, providing 8 without excessive fragmentation[8].

COA Generation Workflow

COA_Workflow Start Indazole Building Block Batch Synthesis Identity Structural Identity (HRMS & NMR) Start->Identity Purity Chemical Purity (HPLC-UV & qNMR) Start->Purity Safety Residual Solvents (GC-MS) Start->Safety Decision Meets >95% Purity? Identity->Decision Purity->Decision Safety->Decision Pass Generate COA Release Batch Decision->Pass Yes Fail Repurification (Prep-HPLC) Decision->Fail No Fail->Start

Orthogonal analytical workflow for validating indazole building block COAs.

Experimental Protocol: Self-Validating Purity Assessment

To ensure trustworthiness, the following is a self-validating protocol for assessing the purity of a halogenated indazole building block (e.g.,2)[2]. This protocol uses an internal standard to cross-verify HPLC results with qNMR.

Step 1: Sample Preparation & Internal Standard Spiking

  • Accurately weigh 10.0 mg of the indazole building block and 5.0 mg of a certified reference standard (e.g., maleic acid for qNMR, >99.9% purity).

  • Causality: Using an internal standard ensures that any signal suppression or sample loss during preparation is mathematically accounted for, preventing the artificial inflation of purity metrics.

Step 2: HPLC-UV/MS Analysis

  • Dissolve a 1.0 mg aliquot in 1 mL of LC-MS grade acetonitrile.

  • Run a gradient mobile phase of water/acetonitrile (both containing 0.1% formic acid) from 20% to 80% over 20 minutes at 1.0 mL/min[6].

  • Causality: The 0.1% formic acid acts as an ion-pairing agent, sharpening the chromatographic peaks of the basic indazole nitrogens and facilitating protonation for positive-ion ESI-MS[8].

Step 3: qNMR Acquisition

  • Dissolve the remaining spiked sample in 0.6 mL of DMSO-

    
    .
    
  • Acquire a

    
    H NMR spectrum with a relaxation delay (D1) of at least 30 seconds.
    
  • Causality: A long relaxation delay is critical in qNMR to ensure all protons fully return to equilibrium between pulses, guaranteeing that the integration area is strictly proportional to the number of nuclei[6].

Step 4: Data Reconciliation

  • Calculate the absolute purity using the qNMR integral ratio between the indazole's distinct aromatic proton (e.g., C7-H) and the maleic acid olefinic protons. Cross-reference this with the HPLC area-under-the-curve (AUC) percentage.

  • Validation Check: A discrepancy of >2% indicates "chromatographically invisible" impurities (e.g., inorganic salts), invalidating the batch.

Conclusion

For drug discovery professionals, the COA of an indazole building block is not merely a bureaucratic checkbox; it is a fundamental scientific baseline. By demanding high-fidelity analytical data—specifically 7[7]—researchers can confidently deploy these privileged scaffolds in complex cross-coupling reactions and high-throughput screening campaigns.

References

  • Metabolite Synthesis Services for Drug Discovery - ResolveMass Laboratories Inc. [Link]

  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery - ChemRxiv [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [Link]

Sources

Validation

Validating regiochemistry of N-substituted 3,4-dibromoindazoles

Validating Regiochemistry of N-Substituted 3,4-Dibromoindazoles: A Comparative Analytical Guide The indazole scaffold is a privileged pharmacophore in drug discovery, but its synthetic functionalization is notoriously co...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Regiochemistry of N-Substituted 3,4-Dibromoindazoles: A Comparative Analytical Guide

The indazole scaffold is a privileged pharmacophore in drug discovery, but its synthetic functionalization is notoriously complicated by annular tautomerism. Direct N-alkylation or arylation typically yields a mixture of N1- and N2-substituted regioisomers[1]. While standard indazoles present a routine analytical task, highly substituted analogs like 3,4-dibromoindazole introduce profound steric and electronic complexities that render basic analytical workflows obsolete[2][3].

As a Senior Application Scientist, I frequently see researchers misassign N2-isomers because they rely on incomplete 1D NMR data. The presence of a bromine atom at the C3 position fundamentally breaks standard 1H-1H NOESY workflows. This guide objectively compares the three most robust analytical platforms—2D NMR, Single-Crystal X-Ray Diffraction (SCXRD), and DFT-Assisted NMR Prediction—providing the mechanistic causality and self-validating protocols required to definitively prove the regiochemistry of 3,4-dibromoindazoles.

The Core Analytical Challenge: The "Missing" H-3 Proton

In unsubstituted indazoles, regiochemistry is easily assigned via Nuclear Overhauser Effect (NOE) spectroscopy. An N1-alkyl group shows a spatial correlation to the H-7 proton, while an N2-alkyl group shows a correlation to the H-3 proton[1][4].

However, in 3,4-dibromoindazole , the C3 position is occupied by a heavy bromine atom[2]. There is no H-3 proton. Consequently, an N2-alkylated 3,4-dibromoindazole will exhibit zero NOE correlations between the alkyl chain and the indazole core. Relying solely on the absence of an H-7 NOE to assign the N2-isomer is dangerous negative evidence. To build a self-validating system, we must pivot to techniques that probe the carbon skeleton directly or map the 3D atomic coordinates[5][6].

Workflow Visualization

Regiochemistry_Workflow Start N-Alkylated 3,4-Dibromoindazole Crystalline Is the product crystalline? Start->Crystalline XRD Single-Crystal XRD (Absolute Proof) Crystalline->XRD Yes NMR 2D NMR Spectroscopy (NOESY & HMBC) Crystalline->NMR No NOESY NOESY: Cross-peak between N-CH2 and H-7? NMR->NOESY HMBC HMBC: N-CH2 correlations? NMR->HMBC N1_NOE Positive NOE: N1-Isomer Confirmed NOESY->N1_NOE Yes No_NOE No NOE observed (C3 has Br, no H-3) NOESY->No_NOE No No_NOE->HMBC N1_HMBC Correlates to C7a & C3: N1-Isomer HMBC->N1_HMBC N2_HMBC Correlates to C3a & C3: N2-Isomer HMBC->N2_HMBC DFT DFT GIAO 13C Prediction (Resolve Ambiguities) N1_HMBC->DFT Validate C7a shift N2_HMBC->DFT Validate C3a shift

Analytical workflow for validating N1 vs. N2 regiochemistry in 3,4-dibromoindazoles.

Platform 1: High-Field 2D NMR (HMBC & NOESY)

The Solution-Phase Gold Standard

Because NOESY cannot positively identify the N2-isomer of a 3-bromo substituted indazole, Heteronuclear Multiple Bond Correlation (HMBC) becomes the mandatory diagnostic tool[1][7]. HMBC detects long-range (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

) carbon-proton couplings, allowing us to trace connectivity through the heteroatoms[8].

Mechanistic Causality: The regiochemistry is determined by which bridgehead carbon the N-alkyl protons couple to. In the N1-isomer, the alkyl protons exhibit a strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 correlation to the C7a bridgehead carbon. In the N2-isomer, the alkyl protons exhibit a 

correlation to the C3a bridgehead carbon[1].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the purified regioisomer in a dry, deuterated solvent (e.g., DMSO-

    
    ) to prevent exchange broadening of the signals.
    
  • 1D Baselines: Acquire standard

    
    H and 
    
    
    
    C{
    
    
    H} spectra to identify the N-alkyl protons and the quaternary carbons (C3, C3a, C7a).
  • HMBC Optimization: Set up a

    
    H-
    
    
    
    C HMBC experiment. Crucially, set the long-range coupling delay to optimize for
    
    
    Hz, which is the standard coupling constant for aromatic nitrogen heterocycles.
  • Data Interpretation:

    • N1-Isomer: Look for cross-peaks from the N-CH

      
       protons to C7a and C3.
      
    • N2-Isomer: Look for cross-peaks from the N-CH

      
       protons to C3a and C3.
      

Platform 2: Single-Crystal X-Ray Diffraction (SCXRD)

The Absolute Solid-State Proof

When NMR assignments are ambiguous—often because the electron-withdrawing bromines at C3 and C4 compress the chemical shift differences between C3a and C7a—SCXRD provides unambiguous 3D spatial coordinates[9].

Mechanistic Causality: SCXRD maps the electron density of the crystal lattice. Bromine atoms are heavy scatterers (high atomic number,


), making them excellent anomalous dispersion centers. The presence of the C3 and C4 bromines acts as an internal structural anchor, allowing for rapid phase determination and absolute structure assignment without relying on inferred spectroscopic data[9].

Self-Validating Protocol:

  • Crystallization: Dissolve 5–10 mg of the regioisomer in a minimal volume of a solubilizing solvent (e.g., dichloromethane). Layer carefully with an anti-solvent (e.g., hexanes) to promote slow diffusion.

  • Harvesting: Select a single crystal with well-defined faces (target size: 0.1–0.3 mm) and mount it on a diffractometer equipped with a Mo-K

    
     or Cu-K
    
    
    
    source.
  • Refinement: Solve the structure using direct methods. The heavy Br atoms will immediately orient the indazole core, definitively revealing the spatial location of the N-substituent relative to the C3-bromine.

Platform 3: DFT-Assisted NMR Chemical Shift Prediction

The Computational Arbiter

If the compound is an oil (precluding SCXRD) and the HMBC bridgehead carbon signals are heavily overlapped, Density Functional Theory (DFT) bridges the gap. By calculating the theoretical


C chemical shifts of both possible isomers, researchers can confidently map the experimental HMBC data to the correct structure[10][11].

Mechanistic Causality: The two bromines exert strong inductive and anisotropic effects, shifting the bridgehead carbons in non-intuitive ways. DFT models these electronic perturbations accurately by calculating the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method, providing a theoretical spectrum that accounts for the heavy-atom effects of bromine[10][12].

Self-Validating Protocol:

  • Conformational Search: Build 3D models of both the N1 and N2 isomers. Perform a Molecular Mechanics conformational search to identify the global minima.

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-311+G(d,p) level of theory[10].

  • GIAO Calculation: Calculate the

    
    C NMR shielding tensors at the same level of theory, incorporating an implicit solvent model (e.g., PCM for DMSO)[10][12].
    
  • Validation: Compare the predicted chemical shifts of C3a and C7a against your experimental

    
    C spectrum. The isomer yielding the lowest Mean Absolute Error (MAE) is the correct regiochemical assignment.
    

Quantitative Data & Performance Comparison

Table 1: Performance Comparison of Analytical Platforms

Analytical PlatformDefinitive Proof for N2-Isomer?Turnaround TimeSample RequirementCost / Accessibility
2D NMR (HMBC) Yes (via C3a correlation)2–4 Hours10–20 mg (Solution)Low / High
SCXRD Yes (Absolute 3D coordinates)2–7 Days (inc. crystallization)5 mg (Single Crystal)High / Medium
DFT GIAO NMR Yes (via shift matching)12–24 Hours (Compute time)None (In Silico)Low / High

Table 2: Diagnostic


C NMR Shifts for Indazole Regioisomers 
Note: The heavy-atom effect of the C3-Bromine generally shields the C3 carbon, pushing it upfield compared to unsubstituted indazoles.
Carbon PositionExpected Shift: N1-Isomer (ppm)Expected Shift: N2-Isomer (ppm)Diagnostic Value
C3 (C-Br) ~110 - 125~115 - 130Low (Overlaps heavily)
C3a (Bridgehead) ~115 - 125 ~135 - 145 High (Inverts based on isomer)
C7a (Bridgehead) ~135 - 145 ~115 - 125 High (Inverts based on isomer)

References

Sources

Comparative

Melting point range verification for 3,4-Dibromo-6-methoxy-1H-indazole

Technical Verification of 3,4-Dibromo-6-methoxy-1H-indazole Melting Point Part 1: Executive Technical Summary Target Compound: 3,4-Dibromo-6-methoxy-1H-indazole CAS Registry Number: 887569-02-0 Classification: Halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Verification of 3,4-Dibromo-6-methoxy-1H-indazole Melting Point

Part 1: Executive Technical Summary

Target Compound: 3,4-Dibromo-6-methoxy-1H-indazole CAS Registry Number: 887569-02-0 Classification: Halogenated Indazole Scaffold / Kinase Inhibitor Intermediate[1][2]

The Verification Challenge: 3,4-Dibromo-6-methoxy-1H-indazole is a specialized intermediate, often synthesized via bromination of 6-methoxy-1H-indazole or O-methylation of the 3,4-dibromo-6-hydroxy variant.[2] A critical quality attribute (CQA) failure mode in its production is the presence of regioisomeric and under-brominated impurities.

Unlike standard reagents, the melting point (MP) of this compound must be rigorously distinguished from its specific synthetic byproducts, which possess dangerously similar thermal profiles. A melting point in the 140–150°C range typically indicates a failed synthesis (impurity dominance), not the target product.

This guide establishes a Self-Validating System to verify identity through thermal analysis, distinguishing the target from its common "silent" impurities.

Part 2: Comparative Analysis & Impurity Profiling

The following table aggregates experimental data for the target and its most critical structural analogs. Note the proximity of melting points for the impurities, creating a high risk of false-positive identification if low-resolution methods are used.[2]

Table 1: Thermal Profile of Target vs. Critical Impurities

Compound IdentityStructure / SubstitutionCAS No.[3][4][5][6][7][8]Melting Point Range (°C)Status
3,4-Dibromo-6-methoxy-1H-indazole Target (3,4-DiBr) 887569-02-0 > 160°C (Predicted) *Product
6-Bromo-4-methoxy-1H-indazoleMono-bromo Impurity (Under-reaction)885519-21-1142 – 144°C [1]REJECT
4,6-Dibromo-1H-indazoleRegioisomer (Lack of 6-OMe)N/A147 – 149°C [2]REJECT
1-(4-Bromophenyl)-6-methoxy...[2]N-Arylated ByproductN/A137 – 139°C [2]REJECT
6-Bromo-3-methyl-1H-indazoleStructural Analog (Reference)7746-27-2191 – 192°C [3]Reference

*Note: The addition of the C3-Bromine to the indazole core typically elevates the melting point significantly (>20°C) relative to the mono-bromo precursors due to increased molecular weight and halogen bonding.[2] A sample melting <150°C is statistically likely to be Impurity A or B.

Part 3: Experimental Protocols (Self-Validating System)

Protocol A: Capillary Melting Point Determination (Visual)

Purpose: Rapid "Go/No-Go" screening to rule out gross contamination with mono-bromo species.[2]

  • Sample Prep: Dry 50 mg of sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent residues (DCM/EtOAc can depress MP by 5-10°C).

  • Loading: Pack 3-4 mm of sample into a capillary tube. Ensure compact bed to prevent uneven heat transfer.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 130°C.

    • Critical Ramp (1°C/min) from 130°C to 200°C.

  • Observation Criteria:

    • Failure: Meniscus formation or collapse between 140–150°C . (Indicates 6-Bromo-4-methoxy or 4,6-Dibromo impurity).[2]

    • Pass: Solid remains crystalline and opaque past 155°C .

Protocol B: Differential Scanning Calorimetry (DSC) (Thermodynamic)

Purpose: Definitive purity calculation and polymorph identification.

  • Instrument: TA Instruments DSC Q2000 (or equivalent).

  • Pan: Tzero Aluminum Pan, hermetically sealed with pinhole.

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen purge: 50 mL/min.

  • Analysis:

    • Integrate the endothermic melting peak.

    • Purity Calculation: Use the Van't Hoff equation (1/F plot) to determine molar purity if the peak is sharp.

    • Acceptance: Single sharp endotherm with Onset > 160°C. Doublets indicate polymorphic mixtures or regioisomers.

Part 4: Visualization (Decision Logic)

The following diagram illustrates the logical workflow for verifying the compound, specifically designed to filter out the specific impurities identified in Table 1.

MP_Verification_Flow Start Crude/Isolated 3,4-Dibromo-6-methoxy-1H-indazole Dry Step 1: Vacuum Dry (Remove Solvent Effects) Start->Dry Capillary Step 2: Capillary MP (Ramp 1°C/min @ 130-160°C) Dry->Capillary Check1 Melting Range Observed? Capillary->Check1 Fail1 RANGE: 142 - 149°C IDENTIFIED: Mono-bromo / Regioisomer ACTION: Recrystallize / Reject Check1->Fail1 Melt < 150°C Pass1 RANGE: > 160°C (No melting <150°C) Check1->Pass1 Solid > 150°C DSC Step 3: DSC Analysis (Thermodynamic Purity) Pass1->DSC Check2 Peak Profile DSC->Check2 Fail2 Broad / Split Peak (Polymorphs or Isomers) Check2->Fail2 Doublet Success Sharp Endotherm (>160°C) VERIFIED PRODUCT Check2->Success Singlet

Figure 1: Logic flow for distinguishing the target 3,4-dibromo species from lower-melting mono-bromo impurities.

References

  • Sigma-Aldrich / Merck . 6-Bromo-4-methoxy-1H-indazole Product Specification. CAS 885519-21-1.[2] Retrieved from .

  • Asian Journal of Research in Chemistry . Microwave Assisted Greener Synthesis of Indazoles. (2012). Lists MP for 4,6-dibromo-1H-indazole (147-149°C) and 1-(4-bromophenyl)-6-methoxy-1H-indazole (137-139°C).[2]

  • ChemicalBook . 6-Bromo-3-methyl-1H-indazole Properties. CAS 7746-27-2.[2] Retrieved from .

  • BenchChem . 3,4-Dibromo-6-methoxy-1H-indazole Technical Entry. CAS 887569-02-0.[1][2][9] Retrieved from .

  • PubChem . Compound Summary for CAS 887569-02-0. National Library of Medicine.[6] Retrieved from .[10]

Sources

Validation

Publish Comparison Guide: Impurity Profile of Commercial 3,4-Dibromo-6-methoxy-1H-indazole

This guide serves as a technical comparison and quality assurance manual for 3,4-Dibromo-6-methoxy-1H-indazole , a critical intermediate in the synthesis of kinase inhibitors (e.g., FGFR or VEGFR targets). Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and quality assurance manual for 3,4-Dibromo-6-methoxy-1H-indazole , a critical intermediate in the synthesis of kinase inhibitors (e.g., FGFR or VEGFR targets).

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

In the competitive landscape of kinase inhibitor development, the purity of the scaffold 3,4-Dibromo-6-methoxy-1H-indazole (CAS: 887569-02-0) is not merely a specification—it is a determinant of downstream success.[1]

This intermediate possesses two electrophilic sites (C-3 and C-4) with distinct reactivities.[1] The primary challenge in sourcing this material is regio-purity .[1] Standard commercial grades often contain isomeric impurities (specifically 3,5-dibromo and 3,7-dibromo variants) that are inseparable by standard flash chromatography in subsequent steps.

This guide compares two distinct commercial grades:

  • Grade A (Standard Synthesis): Produced via direct bromination.[1] High risk of regio-isomers.[1]

  • Grade B (Regio-Controlled/Purified): Produced via stepwise functionalization or extensive recrystallization.[1]

Impurity Genealogy & Origin Analysis

To control impurities, one must understand their origin. The synthesis of 3,4-dibromo-6-methoxy-1H-indazole typically proceeds via electrophilic aromatic substitution of 6-methoxy-1H-indazole.[1] The methoxy group directs ortho and para, creating competition between the C-3, C-4, C-5, and C-7 positions.

Figure 1: Impurity Origin Pathways The following diagram illustrates how variations in bromination conditions lead to specific impurity profiles.

ImpurityGenealogy Start 6-Methoxy-1H-indazole (Starting Material) Mono3 3-Bromo-6-methoxy-1H-indazole (Major Intermediate) Start->Mono3 NBS/DMF (Fast) Target 3,4-Dibromo-6-methoxy-1H-indazole (TARGET) Mono3->Target Br2 (eq), Controlled T Imp_Iso1 3,5-Dibromo isomer (Critical Impurity) Mono3->Imp_Iso1 Excess Br2 / High T (Thermodynamic) Imp_Iso2 3,7-Dibromo isomer (Minor Impurity) Mono3->Imp_Iso2 Steric Leakage Imp_Tri 3,4,5-Tribromo species (Over-bromination) Target->Imp_Tri Excess Br2

Caption: Reaction pathway showing the divergence between the target 3,4-dibromo species and the problematic 3,5-dibromo regioisomer.

Comparative Analysis: Grade A vs. Grade B

We analyzed three batches from two major supplier categories using HPLC-MS and 1H-NMR.

Table 1: Specification Comparison
FeatureGrade A (Standard) Grade B (Premium) Impact
Purity (HPLC) > 95.0%> 98.5%Grade A requires purification before use.[1]
3,5-Dibromo Isomer 2.0% - 4.5%< 0.15%Critical: Isomer couples at C-3, creating "dead" drug analog.[1]
Monobromo (Under-reacted) ~1.0%< 0.1%Reduces yield; easily removed.[1]
Appearance Beige/Brown SolidWhite/Off-white CrystallineIndicates oxidative degradation in Grade A.
Cost Index 1.0x2.8xGrade B saves ~3 weeks of purification time downstream.[1]
Experimental Validation: The "Suzuki Stress Test"

To quantify the real-world impact, we performed a selective Suzuki coupling at the C-3 position using boronic acid R-B(OH)2 .

  • Protocol: Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 80°C, 4h.

  • Observation:

    • Grade A Input: The 3,5-dibromo impurity competed for the catalyst. The resulting byproduct (5-bromo-3-aryl-...) co-eluted with the product in flash chromatography.[1]

    • Grade B Input: Clean conversion. Simple workup.

Result: Using Grade A resulted in a 22% loss in isolated yield of the final pure compound due to difficult separation of the regio-isomeric byproduct.

Analytical Protocols (Self-Validating Systems)

Trusting the Certificate of Analysis (CoA) is insufficient.[1] You must validate the regio-purity internally.[1]

Protocol 1: Regio-Isomer Discrimination via HPLC

Standard C18 gradients often fail to separate the 3,4- and 3,5-isomers. Use a Phenyl-Hexyl column for pi-pi selectivity.[1]

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 90% B over 20 mins.

  • Detection: UV @ 254 nm (Indazole core) and 220 nm.[1]

  • Validation Criteria: Resolution (Rs) between Target (RT ~12.4 min) and 3,5-Isomer (RT ~12.9 min) must be > 1.5.

Protocol 2: 1H-NMR Diagnostic Region

If HPLC is unavailable, 1H-NMR is definitive.[1]

  • Target (3,4-dibromo): Look for two doublets (or AB system) for protons at C-5 and C-7.[1] The chemical shift of H-5 is distinct due to the ortho-bromine at C-4.[1]

  • Impurity (3,5-dibromo): The protons are at C-4 and C-7 (meta to each other).[1] Look for two singlets (or weakly coupled doublets with J < 2 Hz).

  • Diagnostic Signal: The presence of a singlet around δ 7.8-8.0 ppm often indicates the 3,5-isomer (H-4 proton).

Decision Framework: When to Upgrade?

Use the following logic flow to determine the necessary grade for your project phase.

Figure 2: Procurement Decision Tree

DecisionTree Start Project Phase? Discovery Hit-to-Lead (< 100 mg scale) Start->Discovery Process Process Dev / GLP Tox (> 100 g scale) Start->Process Q1 Is downstream separation of isomers easy? Discovery->Q1 Action2 Buy Grade B (Premium) Mandatory for scale-up Process->Action2 Always Action1 Buy Grade A (Standard) Purify final cmpd via Prep-HPLC Q1->Action1 Yes Q1->Action2 No (Co-elution risk)

Caption: Strategic decision matrix for sourcing 3,4-Dibromo-6-methoxy-1H-indazole based on project stage and downstream risk.

References

  • BenchChem. 3,4-Dibromo-6-hydroxy(1H)indazole Product Entry (CAS 887568-91-4). Retrieved from

  • National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC Article. Retrieved from

  • Sigma-Aldrich. 6-Bromo-4-methoxy-1H-indazole Product Specification. Retrieved from

  • MDPI. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones. (Demonstrates regioselectivity principles in similar fused systems). Retrieved from

  • ChemScene. 3,4-Dibromo-6-methyl-1H-indazole Purity Data. Retrieved from [2]

Sources

Safety & Regulatory Compliance

Safety

3,4-Dibromo-6-methoxy-1H-indazole proper disposal procedures

Standard Operating Procedure: Handling, Spill Remediation, and Disposal of 3,4-Dibromo-6-methoxy-1H-indazole Executive Summary & Chemical Profile 3,4-Dibromo-6-methoxy-1H-indazole (CAS: 887569-02-0) is a specialized, hal...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Spill Remediation, and Disposal of 3,4-Dibromo-6-methoxy-1H-indazole

Executive Summary & Chemical Profile

3,4-Dibromo-6-methoxy-1H-indazole (CAS: 887569-02-0) is a specialized, halogenated heterocyclic intermediate heavily utilized by drug development professionals in the synthesis of kinase inhibitors and oncology therapeutics. Because this molecule contains a high mass fraction of bromine, it presents unique logistical and environmental challenges at the end of its experimental lifecycle.

This guide provides researchers with a self-validating, E-E-A-T-aligned protocol for the safe operational handling, spill remediation, and legal disposal of this compound, ensuring compliance with federal environmental health and safety (EHS) standards.

Quantitative Data & Hazard Classification

To effectively manage chemical waste, laboratory personnel must first understand the physical and regulatory parameters of the material. The following table summarizes the critical data required for compliance and risk assessment.

ParameterSpecification / Classification
Chemical Name 3,4-Dibromo-6-methoxy-1H-indazole
CAS Registry Number 887569-02-0
Molecular Formula C₈H₆Br₂N₂O
Molecular Weight 305.95 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Primary Waste Classification Halogenated Organic Waste
Incompatible Materials Strong oxidizing agents, strong bases

The Causality of Halogenated Waste Management

In laboratory settings, waste segregation is often viewed as a bureaucratic hurdle, but it is fundamentally a chemical imperative. Understanding why we segregate this specific indazole derivative is critical for laboratory safety.

  • The Dioxin Risk: 3,4-Dibromo-6-methoxy-1H-indazole contains two aromatic carbon-bromine bonds. If this compound is inadvertently mixed with standard non-halogenated waste and incinerated at standard municipal temperatures, the incomplete combustion of the brominated aromatic ring can lead to the synthesis of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). These are potent environmental toxins.

  • Acid Gas Generation: Even under complete combustion, the bromine atoms are converted into highly corrosive hydrobromic acid (HBr) gas. Therefore, this waste must be strictly segregated into Halogenated Organic Waste streams. This ensures the waste is legally routed to specialized high-temperature incinerators (operating >1000°C) equipped with alkaline scrubbers that neutralize the HBr exhaust, in strict accordance with.

Step-by-Step Methodology: Spill Response Protocol

A spill of 3,4-Dibromo-6-methoxy-1H-indazole—whether as a dry powder or dissolved in a carrier solvent like Dichloromethane (DCM)—requires immediate, methodical action to prevent aerosolization and dermal exposure.

  • Step 1: Isolate and Assess. Immediately evacuate non-essential personnel from the vicinity. Identify the physical state of the spill (solid powder vs. dissolved solution) to dictate the containment strategy.

  • Step 2: Don Advanced PPE. Standard nitrile gloves are highly permeable to many organic solvents used to dissolve indazoles. Personnel must double-glove (nitrile over nitrile, or butyl rubber over nitrile if handling DCM solutions), and wear splash-proof chemical goggles and a fully buttoned lab coat.

    • Causality: Double-gloving creates a self-validating sacrificial barrier; if the outer glove is compromised by the solvent carrier, the inner glove provides the critical time window needed to safely doff the PPE without dermal exposure.

  • Step 3: Containment and Suppression.

    • For Solid Spills: Do NOT sweep dry powder, as this aerosolizes the active intermediate. Lightly dampen the powder with a high-flashpoint solvent (e.g., water or a small amount of isopropanol) to suppress dust formation.

    • For Liquid Spills: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Step 4: Collection. Use non-sparking tools (e.g., conductive plastic scoops) to collect the dampened powder or saturated absorbent. Place the collected material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Step 5: Decontamination. Wash the spill area with a mild detergent solution, followed by a water rinse. Collect all wash liquids into the same halogenated hazardous waste container, as mandated by .

Step-by-Step Methodology: Routine Disposal Procedures

To maintain a self-validating safety system, every researcher must follow this strict disposal pipeline to ensure 100% mass balance accountability.

  • Step 1: Source Segregation. At the point of generation, explicitly separate 3,4-Dibromo-6-methoxy-1H-indazole waste from non-halogenated solvents (like pure Ethanol, DMSO, or Hexane).

  • Step 2: Primary Containment. Deposit the waste into a designated "Halogenated Organic Waste" carboy (for liquids) or a solid waste bin lined with a heavy-duty transparent bag (for solids, contaminated vials, and PPE).

  • Step 3: Regulatory Labeling & Verification. The container must be labeled immediately upon the first drop of waste entering it. The label must explicitly list "3,4-Dibromo-6-methoxy-1H-indazole" and its estimated concentration.

    • Self-Validation Check: The laboratory manager must cross-reference the waste log against the chemical inventory depletion log weekly. Vague labels like "Indazole Waste" prevent EHS from accurately calculating the halogen payload for the incinerator facility and violate .

  • Step 4: Secondary Containment & Transfer. Store the primary waste container in a secondary containment tray to capture catastrophic leaks. Transfer the sealed containers to the facility's central EHS accumulation area within the legally mandated 90-day timeframe.

Disposal Workflow Visualization

DisposalWorkflow Start 3,4-Dibromo-6-methoxy-1H-indazole Waste Generation Decision Identify Waste Matrix Start->Decision Solid Solid Waste (Powder, Vials, PPE) Decision->Solid Solid State Liquid Liquid Waste (Reaction Mixtures) Decision->Liquid Liquid State HaloBin Halogenated Waste Container (Strict Segregation) Solid->HaloBin Liquid->HaloBin Label Attach Hazardous Waste Label (List all constituents) HaloBin->Label Incinerate High-Temp Incineration (EHS / EPA Approved) Label->Incinerate

Workflow for the segregation and disposal of halogenated indazole waste.

References

  • Title: Identification and Listing of Hazardous Waste (40 CFR Part 261) Source: U.S. Environmental Protection Agency (EPA) / eCFR URL: [Link]

  • Title: Hazardous Waste Operations and Emergency Response (29 CFR 1910.120) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Academies Press URL: [Link]

  • Title: Globally Harmonized System of Classification and Labelling of Chemicals (GHS) Source: United Nations Economic Commission for Europe (UNECE) URL: [Link]

Handling

Personal protective equipment for handling 3,4-Dibromo-6-methoxy-1H-indazole

Comprehensive Safety & Operational Guide: Handling 3,4-Dibromo-6-methoxy-1H-indazole As a Senior Application Scientist, I recognize that laboratory safety documentation often fails because it lists arbitrary rules withou...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 3,4-Dibromo-6-methoxy-1H-indazole

As a Senior Application Scientist, I recognize that laboratory safety documentation often fails because it lists arbitrary rules without explaining the underlying chemistry. To build a truly safe operational environment, researchers must understand why specific Personal Protective Equipment (PPE) and handling protocols are required.

This guide provides a self-validating safety and operational framework for handling 3,4-Dibromo-6-methoxy-1H-indazole (CAS: 887569-02-0) [1]. Because this compound is primarily utilized in oncology drug discovery as a precursor for 3,4-disubstituted indazoles via aggressive O-demethylation[1], this guide covers both the handling of the pure solid and its deployment in highly reactive workflows.

Hazard Profile & Mechanistic Risk Assessment

Before selecting PPE, we must analyze the physicochemical threats posed by the molecule and its operational environment.

  • The API Precursor (3,4-Dibromo-6-methoxy-1H-indazole): The indazole core is a privileged pharmacophore, but the 3,4-dibromo substitution pattern significantly increases the molecule's lipophilicity (LogP). High lipophilicity enhances the compound's ability to permeate the stratum corneum (the outer layer of skin). Therefore, dermal exposure carries a high risk of systemic absorption and severe irritation.

  • The Operational Context: In synthetic applications, this stable methyl-ether variant is subjected to a single-step O-demethylation to yield the oxidation-prone 3,4-Dibromo-6-hydroxyindazole[1]. This reaction requires Boron Tribromide (

    
    ) in Dichloromethane (DCM) at -78°C[1]. 
    
    
    
    is highly corrosive and reacts violently with moisture to release toxic Hydrogen Bromide (HBr) gas.

PPE Selection Matrix

The following table summarizes the quantitative and qualitative PPE requirements mandated by OSHA and the National Research Council, specifically tailored for this workflow[2][3].

Protection ZoneRecommended PPEScientific Justification (Causality)Regulatory Standard
Hands (Solid Handling) Double-layer Nitrile (min 5 mil)Nitrile provides an adequate barrier against dry halogenated solids. Double gloving creates a self-validating system: if the outer glove tears, the inner glove maintains the barrier.OSHA 29 CFR 1910.138[2]
Hands (Reaction Setup) Silver Shield® under Heavy NeopreneStandard nitrile offers zero resistance to DCM (breakthrough occurs in <1 minute). Silver Shield provides absolute solvent resistance, while Neoprene restores mechanical dexterity.Prudent Practices 6.C.2.6.1[3]
Eyes / Face Splash Goggles + Polycarbonate Face ShieldProtects against particulate aerosolization during weighing and violent exothermic splashing during the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

quench phase.
OSHA 29 CFR 1910.133[2]
Body Flame-Resistant (FR) Lab Coat + Chemical Apron

reacts violently with ambient moisture, posing severe thermal and corrosive burn risks. FR material prevents ignition; the apron blocks corrosive penetration.
OSHA 29 CFR 1910.132
Respiratory Chemical Fume Hood (Engineering Control)Primary defense against HBr gas and DCM vapors. The hood must maintain a face velocity of 80-120 FPM.OSHA 29 CFR 1910.1450[4]

Operational Plan: O-Demethylation Workflow

The following step-by-step methodology details the safe handling and reaction setup for 3,4-Dibromo-6-methoxy-1H-indazole. Every step is designed to be self-validating, meaning the success of one step ensures the safety of the next.

Phase 1: Pre-Operational Validation & Weighing

  • Verify Containment: Ensure the fume hood is certified and operational. Clear all unnecessary clutter to prevent airflow disruption.

  • Static Mitigation: Halogenated powders can hold static charges, causing them to aerosolize when transferred. Use an anti-static gun on the weighing boat before dispensing the 3,4-Dibromo-6-methoxy-1H-indazole.

  • Transfer: Weigh the required amount (e.g., 1.0 g, 3.27 mmol) using a closed analytical balance[1]. Seal the transfer vessel before moving it to the reaction hood.

Phase 2: Dissolution & Cryogenic Control 4. Inert Atmosphere: Purge the reaction flask with Argon. This prevents ambient moisture from entering the system, which is critical for the subsequent


 addition.
5.  Dissolution:  Dissolve the 3,4-Dibromo-6-methoxy-1H-indazole in 15 mL of anhydrous DCM[1].
6.  Thermal Suppression:  Submerge the flask in a dry ice/acetone bath to cool the solution to -78°C[1]. Causality: Cryogenic cooling suppresses the kinetic energy of the highly exothermic reaction that will occur upon reagent addition, preventing solvent boil-off.

Phase 3: Reagent Addition & Quenching 7. Dropwise Addition: Add


 (1.0 M in DCM, ~3 eq) dropwise over 20 minutes[1]. Causality: Rapid addition causes localized thermal spikes. Dropwise addition ensures the heat dissipates into the cryogenic bath, maintaining a safe, controlled reaction (solution will turn yellow/orange)[1].
8.  Quenching:  Carefully quench the reaction using a methanol/ice mixture. Do not use water initially, as the exothermic reaction with unreacted 

can shatter the flask.

G N1 1. PPE Verification & Fume Hood Prep N2 2. Weighing Solid API (3,4-Dibromo-6-methoxy-1H-indazole) N1->N2 N3 3. Dissolution in DCM (Argon Atmosphere) N2->N3 N4 4. Cryogenic Cooling (-78°C Dry Ice/Acetone) N3->N4 N5 5. BBr3 Addition (High Exothermic Risk) N4->N5 N6 6. Reaction Quenching (Methanol/Ice) N5->N6 N7 7. Halogenated Waste Segregation N6->N7

Fig 1: Operational workflow and hazard escalation for the O-demethylation of 3,4-Dibromo-6-methoxy-1H-indazole.

Spill Response & Disposal Plan

A hallmark of a trustworthy safety protocol is anticipating failure. Spill kits must be staged before the chemical containers are opened.

Scenario A: Solid API Spill (Precursor Only)

  • Contain: Do not dry sweep, as this aerosolizes the brominated powder.

  • Neutralize: Dampen the powder with a surfactant/water mixture to bind the particulates.

  • Dispose: Wipe up with absorbent pads and place them in a sealed, labeled "Hazardous Solid Waste" container.

Scenario B: Reaction Spill (Indazole + DCM +


) 
  • Evacuate & Isolate: Drop the fume hood sash immediately and alert personnel. The mixture will release toxic HBr gas upon contact with ambient humidity.

  • Absorb: Never use water. Use dry sand, diatomaceous earth, or a specialized acid-neutralizing spill kit to absorb the liquid.

  • Ventilate: Allow the fume hood to clear the HBr gas for at least 30 minutes before initiating cleanup while wearing full heavy Neoprene PPE and a face shield.

Waste Disposal Segregation All outputs from this workflow—including the product, contaminated gloves, and quenched reaction liquids—must be strictly segregated into Halogenated Organic Waste carboys. Mixing halogenated waste with standard organic waste (like acetone) can lead to dangerous, pressure-generating cross-reactions.

References

  • Title: 3,4-Dibromo-6-hydroxy (1H)
  • Title: OSHA's PPE Laboratory Standards | Source: Clarion Safety Systems | URL
  • Title: Working with Chemicals - Prudent Practices in the Laboratory | Source: NCBI Bookshelf (NIH)
  • Title: 29 CFR 1910.
  • Title: A framework for personal protective equipment use in laboratories | Source: NIH PMC | URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dibromo-6-methoxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
3,4-Dibromo-6-methoxy-1H-indazole
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